Technical Documentation Center

1-Ethyl-5-phenyl-1H-imidazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-5-phenyl-1H-imidazol-2-amine
  • CAS: 918801-59-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Methyl-4-phenyl-1H-imidazol-2-amine

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-methyl-4-phenyl-1H-imidazol-2-amine (CAS 6653-45-8), a key sub...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-methyl-4-phenyl-1H-imidazol-2-amine (CAS 6653-45-8), a key substituted 2-aminoimidazole derivative. The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide details the physicochemical properties, a robust and scalable three-step synthesis protocol, and essential safety and handling information for 1-methyl-4-phenyl-1H-imidazol-2-amine. The content herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective synthesis, handling, and potential application of this important pharmaceutical intermediate.

Introduction: The Significance of the 2-Aminoimidazole Scaffold

The imidazole ring is a fundamental five-membered heterocyclic motif present in a vast array of biologically active molecules, including the essential amino acid histidine.[1] The 2-aminoimidazole subset of this class has garnered significant attention in the field of medicinal chemistry due to its presence in various marine alkaloids and its demonstrated therapeutic potential.[1] Derivatives of the 2-aminoimidazole structure are being clinically investigated for the treatment of a range of conditions, including various cancers, diabetes, and inflammatory and infectious diseases.[1] The substitution pattern on the imidazole ring plays a crucial role in modulating the pharmacological profile of these compounds. N-alkylation, such as the addition of a methyl group at the 1-position, can significantly influence the compound's physicochemical properties and biological activity.

This guide focuses on 1-methyl-4-phenyl-1H-imidazol-2-amine, a specific derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of the phenyl group at the 4-position and the methyl group at the 1-position provides a distinct structural framework for further chemical exploration.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the known properties of 1-methyl-4-phenyl-1H-imidazol-2-amine.

PropertyValueSource
CAS Number 6653-45-8[3]
Molecular Formula C₁₀H₁₁N₃[1]
Molecular Weight 173.22 g/mol [1]
Appearance Pink solid[1]
Melting Point 218–220 °C[1]
Solubility Soluble in ethanol and DMF[4]
pKa 8.53±0.25 (Predicted)[4]

Spectroscopic Data:

The structural identity of 1-methyl-4-phenyl-1H-imidazol-2-amine has been confirmed through various spectroscopic techniques.[1]

Technique Data
¹H NMR (600 MHz, DMSO-d₆) δ (ppm): 7.59–7.57 (dd, J = 1.3 Hz, 8.3 Hz, 2H), 7.26 (t, J = 7.7 Hz, 2H), 7.09–7.07 (m, 1H), 7.03 (s, 1H), 5.49 (s, 1H), 3.35 (s, 3H)
¹³C NMR (150 MHz, DMSO-d₆) δ (ppm): 150.39, 135.89, 135.47, 128.69, 125.57, 123.91, 112.36, 31.63
ESI-MS m/z 174.0 [M + H]⁺

Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine: A Scalable Three-Step Protocol

The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine can be achieved through a reproducible three-step process involving cyclization, hydrolysis, and methylation.[1] This method has been demonstrated to be effective on a large scale, making it suitable for manufacturing purposes.[1]

Synthesis Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: N-Methylation start1 α-Bromoacetophenone product1 2-Acetamido-4-phenyl-1H-imidazole start1->product1  Base, Solvent reagent1 N-Acetylguanidine reagent1->product1 start2 2-Acetamido-4-phenyl-1H-imidazole product2 4-Phenyl-1H-imidazol-2-amine start2->product2  Heat reagent2 Aqueous Acid reagent2->product2 start3 4-Phenyl-1H-imidazol-2-amine product3 1-Methyl-4-phenyl-1H-imidazol-2-amine start3->product3  DMF reagent3 Iodomethane, Base reagent3->product3

Caption: Synthetic pathway for 1-methyl-4-phenyl-1H-imidazol-2-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetamido-4-phenyl-1H-imidazole

  • Rationale: This initial cyclization step constructs the core imidazole ring. The use of N-acetylguanidine instead of guanidine itself is a critical choice to avoid the formation of significant by-products, leading to a cleaner reaction and higher yield of the desired acetyl-protected intermediate.[1]

  • Procedure:

    • To a solution of N-acetylguanidine in a suitable solvent, add a base (e.g., sodium ethoxide) at room temperature.

    • Add a solution of α-bromoacetophenone dropwise to the reaction mixture.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization to yield 2-acetamido-4-phenyl-1H-imidazole.

Step 2: Synthesis of 4-Phenyl-1H-imidazol-2-amine

  • Rationale: This step involves the deprotection of the 2-amino group via acid-catalyzed hydrolysis of the acetamide. This is a standard and efficient method for removing the acetyl protecting group.

  • Procedure:

    • Suspend 2-acetamido-4-phenyl-1H-imidazole in an aqueous acidic solution (e.g., 6 M HCl).[1]

    • Heat the mixture to reflux and maintain the temperature for several hours until the starting material is consumed (monitored by TLC).[1]

    • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the product.

    • Filter the precipitate, wash with water, and dry to obtain 4-phenyl-1H-imidazol-2-amine.

Step 3: Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine

  • Rationale: The final step is the regioselective N-methylation of the imidazole ring. The use of a strong base like sodium hydride in an aprotic polar solvent such as DMF ensures the deprotonation of the imidazole nitrogen, facilitating the subsequent nucleophilic attack on iodomethane.[1] Performing the reaction at low temperatures helps to control the reactivity and minimize side reactions.[1]

  • Procedure:

    • Dissolve 4-phenyl-1H-imidazol-2-amine in anhydrous dimethylformamide (DMF) in a three-necked flask.[1]

    • Cool the mixture to -10 °C under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Add sodium hydride (60% dispersion in mineral oil) portion-wise, maintaining the temperature below 0 °C.[1]

    • Stir the mixture for 30 minutes after the addition of sodium hydride is complete.[1]

    • Add a solution of iodomethane in DMF dropwise to the reaction mixture, keeping the temperature below -10 °C.[1]

    • Continue stirring at -10 °C for an additional 4 hours.[1]

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.[1]

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]

    • Concentrate the organic phase under reduced pressure to obtain the crude product.[1]

    • Recrystallize the crude product from ethanol to yield pure 1-methyl-4-phenyl-1H-imidazol-2-amine as a pink solid.[1]

Potential Applications and Biological Relevance

While specific biological activities for 1-methyl-4-phenyl-1H-imidazol-2-amine are not extensively reported in the available literature, its structural motifs are present in compounds with a wide range of pharmacological properties. The N-alkylation of imidazoles is a known strategy to enhance antibacterial activity.[5] Furthermore, derivatives of 2-amino-phenylimidazoles have been investigated as potential therapeutic agents. For instance, some N-alkyl and N-acyl derivatives of related imidazole structures have been designed and synthesized as A₁ adenosine receptor antagonists.[6] The core structure of 1-methyl-4-phenyl-1H-imidazol-2-amine makes it a valuable intermediate for the synthesis of libraries of compounds to be screened for various biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 1-methyl-4-phenyl-1H-imidazol-2-amine.

Hazard Identification:

  • Based on data for similar 2-aminoimidazoles, this compound may be harmful if swallowed and may cause skin and eye irritation.[7]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

1-Methyl-4-phenyl-1H-imidazol-2-amine is a valuable heterocyclic compound with a well-defined and scalable synthetic route. Its structural features make it an important building block for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its chemical properties, a detailed and rationalized synthesis protocol, and essential safety information to support its use in a research and development setting. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

  • Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. 2018 Nov 22. Available from: [Link]

  • 1H-IMidazol-2-aMine,1-Methyl- - Physico-chemical Properties. ChemBK. 2024 Apr 9. Available from: [Link]

  • Design, synthesis and biological evaluation of novel N-alkyl- and N-acyl-(7-substituted-2-phenylimidazo[1,2-a][3][4][8]triazin-4-yl)amines (ITAs) as novel A(1) adenosine receptor antagonists. PubMed. 2002 Nov 7. Available from: [Link]

  • Synthesis and pharmacological evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. Novel 5-HT1A receptor agonist with potential antidepressant and anxiolytic activity. PubMed. 2010 Apr 15. Available from: [Link]

  • 1-Methyl-1H-imidazol-2-amine | C4H7N3 | CID 566321. PubChem. Available from: [Link]

  • Synthesis and antimicrobial activity of 1-dialkylaminomethyl- 2-(p-substituted phenyl)-5-substituted benzimidazole derivatives. PubMed. Available from: [Link]

  • Synthesis and biological activity of some 2-aminoimidazoles. PubMed. 1977. Available from: [Link]

  • Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. ResearchGate. 2024 Jun 30. Available from: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry. 2014. Available from: [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. 2013. Available from: [Link]

  • 2-Aminoimidazoles in medicinal chemistry. PubMed. 2013 Nov 15. Available from: [Link]

  • N-alkylation of imidazole by alkaline carbons. ResearchGate. 2025 Aug 6. Available from: [Link]

  • The Cohesive Interactions in Phenylimidazoles. The Journal of Physical Chemistry A. 2024 May 30. Available from: [Link]

  • Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Available from: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. 2003 Sep 1. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1-Ethyl-5-Phenyl-2-Aminoimidazole

Abstract The 2-aminoimidazole (2-AI) scaffold is a critical pharmacophore found in a multitude of biologically active marine natural products and synthetic compounds, exhibiting activities ranging from antimicrobial to a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminoimidazole (2-AI) scaffold is a critical pharmacophore found in a multitude of biologically active marine natural products and synthetic compounds, exhibiting activities ranging from antimicrobial to anticancer.[1][2][3] This technical guide provides a detailed examination of a representative member of this class, 1-ethyl-5-phenyl-2-aminoimidazole. We present a robust, step-by-step synthetic protocol, a thorough analysis of the spectroscopic data used for its structural confirmation, and insights into the chemical principles underpinning its synthesis and characterization. This document is intended for researchers and professionals in medicinal chemistry and drug development, offering a comprehensive reference for the synthesis and analysis of substituted 2-aminoimidazoles.

Introduction: The Significance of the 2-Aminoimidazole Core

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of many essential biological molecules, including the amino acid histidine. The 2-aminoimidazole (2-AI) subclass, in particular, has garnered significant attention due to its presence in a wide array of natural products with potent biological activities.[2] These compounds are known for their ability to inhibit biofilm formation, act as tubulin-binding agents, and exhibit antibiotic properties.[2] The substitution pattern on the imidazole ring is crucial for modulating this activity. The 1,5-disubstituted pattern, as seen in 1-ethyl-5-phenyl-2-aminoimidazole, allows for fine-tuning of steric and electronic properties, making this class of compounds a fertile ground for drug discovery and development.[4]

Synthesis of 1-Ethyl-5-Phenyl-2-Aminoimidazole

The construction of the 1,5-disubstituted 2-aminoimidazole core is most effectively achieved through the condensation of an appropriate α-haloketone with a substituted guanidine. This classical approach remains a reliable and versatile method for generating a diverse library of analogs.[2] An alternative efficient route involves the reaction of α-aminoketones with cyanamide.

This guide details a common and reliable synthetic pathway starting from 2-aminoacetophenone, which is first ethylated and then cyclized.

Synthetic Workflow

The synthesis is a two-step process beginning with the reductive amination of 2-aminoacetophenone with acetaldehyde to form the N-ethyl intermediate, followed by cyclocondensation with cyanamide to form the final imidazole ring.

G cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Imidazole Ring Formation cluster_2 Purification A 2-Aminoacetophenone C Reductive Amination (e.g., NaBH3CN, Acetic Acid) A->C B Acetaldehyde B->C D 2-(Ethylamino)acetophenone (Intermediate) C->D F Cyclocondensation (Acid Catalyst, Heat) D->F E Cyanamide (H2NCN) E->F G 1-Ethyl-5-phenyl-2-aminoimidazole (Crude Product) F->G H Column Chromatography (Silica Gel) G->H I Pure Product H->I

Caption: Synthetic workflow for 1-ethyl-5-phenyl-2-aminoimidazole.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Ethylamino)acetophenone

  • To a solution of 2-aminoacetophenone (1.0 eq) in methanol (0.2 M), add acetaldehyde (1.2 eq) and glacial acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate is typically observed.

  • Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • Scientist's Insight: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the iminium ion in the acidic medium without reducing the ketone, preventing unwanted side reactions.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Make the solution basic (pH > 10) with 2 M NaOH and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Ethyl-5-phenyl-2-aminoimidazole

  • Dissolve the crude 2-(ethylamino)acetophenone (1.0 eq) in n-butanol (0.3 M).

  • Add cyanamide (2.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) for 8-12 hours, monitoring the reaction progress by TLC.

    • Scientist's Insight: The acid catalyst protonates the ketone, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the intermediate. The subsequent cyclization is driven by the formation of the stable aromatic imidazole ring.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-ethyl-5-phenyl-2-aminoimidazole as a solid.

Structural Elucidation and Spectroscopic Analysis

Confirming the chemical structure of the synthesized compound is a critical, self-validating step of the protocol. A combination of Mass Spectrometry, NMR, and IR spectroscopy provides unambiguous evidence for the formation of 1-ethyl-5-phenyl-2-aminoimidazole.

G cluster_main Structural Confirmation Logic MS Mass Spec (MS) Provides Molecular Weight Structure Confirmed Structure: 1-Ethyl-5-phenyl -2-aminoimidazole MS->Structure NMR_H 1H NMR Proton Environment & Connectivity NMR_H->Structure NMR_C 13C NMR Carbon Skeleton NMR_C->Structure IR IR Spectroscopy Functional Groups (N-H, C=N) IR->Structure

Caption: Logic diagram for the structural elucidation process.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the final product. For 1-ethyl-5-phenyl-2-aminoimidazole (C₁₁H₁₃N₃), the expected molecular weight is approximately 187.24 g/mol .

  • Expected Observation: A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z ≈ 188.

  • Interpretation: This result validates the elemental composition of the synthesized molecule and confirms the success of the condensation and cyclization reaction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[5]

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupInterpretation
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)Confirms the presence of the 2-amino group. Two distinct bands are often visible.[6][7]
3150 - 3050Aromatic C-H StretchPhenyl RingIndicates the presence of the aromatic phenyl substituent.
2980 - 2850Aliphatic C-H StretchEthyl Group (-CH₂CH₃)Confirms the presence of the N-ethyl group.
~1640N-H ScissoringPrimary Amine (-NH₂)Further evidence for the amino group.
1610 - 1580C=N and C=C StretchImidazole & Phenyl RingsCharacteristic stretching vibrations of the aromatic ring systems.[5][6]

Scientist's Insight: The presence of sharp N-H stretching bands is a crucial piece of evidence. Their position can be influenced by hydrogen bonding in the solid state. The absence of a strong C=O stretch (around 1680-1700 cm⁻¹) from the ketone starting material is a key indicator of a complete reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy (Expected Chemical Shifts in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 7.2Multiplet5HPhenyl-HProtons of the C5-phenyl group.
~6.95Singlet1HImidazole C4-HThe sole proton on the imidazole ring. Its singlet nature is characteristic.
~4.5Broad Singlet2H-NH₂Protons of the primary amine. Often broad and can exchange with D₂O.
~3.8Quartet2H-CH₂-CH₃Methylene protons of the ethyl group, split by the adjacent methyl group.
~1.3Triplet3H-CH₂-CH₃Methyl protons of the ethyl group, split by the adjacent methylene group.

¹³C NMR Spectroscopy (Expected Chemical Shifts in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~150Imidazole C2Carbon attached to three nitrogen atoms, highly deshielded.
~135Imidazole C5Carbon bearing the phenyl group.
~130Phenyl C1 (ipso)Quaternary carbon of the phenyl ring attached to the imidazole.
~129 - 127Phenyl C2, C3, C4Aromatic carbons of the phenyl ring.
~118Imidazole C4Carbon attached to the C4-H proton.
~40-CH₂-CH₃Methylene carbon of the ethyl group.
~15-CH₂-CH₃Methyl carbon of the ethyl group.

Potential Applications and Biological Relevance

Derivatives of 1,5-disubstituted 2-aminoimidazoles have shown significant potential in various therapeutic areas. They are recognized for their antibiotic activity, including against multi-drug resistant bacterial strains.[4] The specific substitution of a phenyl group at C5 and an ethyl group at N1 creates a molecule with a defined three-dimensional shape and lipophilicity that can be crucial for interaction with biological targets. Researchers may use this core structure as a starting point for developing novel inhibitors of enzymes or protein-protein interactions, particularly in the fields of oncology and infectious diseases.

Conclusion

This guide provides a comprehensive and technically detailed overview of the synthesis and structural characterization of 1-ethyl-5-phenyl-2-aminoimidazole. By following the detailed experimental protocol and utilizing the multi-faceted spectroscopic analysis plan, researchers can confidently synthesize and verify this valuable chemical scaffold. The insights into the causality behind experimental choices and the logic of structural elucidation are intended to empower scientists in their pursuit of novel 2-aminoimidazole-based therapeutics.

References

  • M. C. deMattos, et al. (2011). A facile synthesis of 1,5-disubstituted-2-aminoimidazoles: antibiotic activity of a first generation library. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]

  • A. Yahyazadeh & M. Haghi. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. Available at: [Link]

  • G. L. Zundel, et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules. Available at: [Link]

  • Sriram R, et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]

  • Guerrieri, F., et al. (1987). Synthesis and biological activity of some 2-aminoimidazoles. Il Farmaco; edizione scientifica. Available at: [Link]

  • Wolfe, L. M., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters. Available at: [Link]

  • Branco, P. S., et al. (2018). 2-Aminoimidazoles in medicinal chemistry. Future Medicinal Chemistry. Available at: [Link]

Sources

Foundational

2-aminoimidazole derivatives as biofilm inhibitors literature review

Executive Summary This technical guide provides a comprehensive analysis of 2-aminoimidazole (2-AI) derivatives, a class of small molecules derived from marine sponge alkaloids (Leucetta chagosensis). Unlike conventional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-aminoimidazole (2-AI) derivatives, a class of small molecules derived from marine sponge alkaloids (Leucetta chagosensis). Unlike conventional antibiotics that exert selective pressure via bactericidal mechanisms, 2-AIs function primarily as biofilm inhibitors and dispersal agents . They operate by intercepting bacterial signaling pathways—specifically Two-Component Systems (TCS)—thereby resensitizing multidrug-resistant (MDR) strains to standard antibiotics. This guide details the mechanistic basis, chemical synthesis, and validation protocols for developing 2-AI adjuvants.[1]

Mechanistic Foundations

The Non-Biocidal Paradigm

The primary failure mode of traditional antibiotics against biofilms is the presence of a protective Extracellular Polymeric Substance (EPS) and metabolically dormant persister cells. 2-AI derivatives address this by dismantling the biofilm architecture without killing the bacteria directly, thus minimizing the evolutionary pressure for resistance development.

Interference with Two-Component Systems (TCS)

The core mechanism of 2-AIs involves the modulation of Response Regulators (RRs) within bacterial TCS.

  • Signal Blockade: 2-AIs structurally mimic the conserved aspartate-containing receiver domains of RRs.

  • Gene Downregulation: In Salmonella and E. coli, 2-AIs have been shown to downregulate curli and cellulose production genes (csgD, csgB, adrA), which are critical for EPS matrix assembly.

  • Zinc Dependency: Certain subclasses (e.g., 5-amido-2-aminobenzimidazoles) exhibit zinc-dependent activity, suggesting a chelation-based interference with metalloproteins involved in biofilm maintenance.

Mechanism of Action Diagram

The following diagram illustrates the interruption of the TCS signaling cascade by 2-AI molecules.

TCS_Mechanism Signal Environmental Signal (QS Molecules, Stress) HK Histidine Kinase (HK) (Autophosphorylation) Signal->HK Activates RR Response Regulator (RR) (Receiver Domain) HK->RR Phosphoryl Transfer GeneExpr Biofilm Gene Expression (csgD, adrA) RR->GeneExpr Promotes AI 2-Aminoimidazole (2-AI) (Inhibitor) AI->RR  Blocks/Modulates   Biofilm Biofilm Formation (EPS Matrix) GeneExpr->Biofilm Synthesis

Figure 1: 2-AI derivatives intercept the phosphotransfer or activation state of Response Regulators, preventing the transcription of biofilm-specific genes.

Structure-Activity Relationships (SAR)

Optimization of the 2-AI scaffold is critical for potency and reducing mammalian toxicity.

Structural RegionModificationEffect on Activity/Toxicity
N1-Position Alkyl/Cyclo-alkyl chainsActivity: Intermediate chain lengths (C4-C8) or cyclopentyl groups often maximize biofilm inhibition. Toxicity: Long alkyl chains increase cytotoxicity.
C4/C5-Position Aryl groups (Phenyl, 4-Br-Ph)Activity: Essential for potency. 4-Bromophenyl substituents (mimicking natural oroidin) significantly enhance IC50.
2N-Position Acyl or Alkyl substitutionToxicity: Substitution here (e.g., 2N-acyl) drastically reduces mammalian cytotoxicity (increases Therapeutic Index) while maintaining anti-biofilm activity.
Exocyclic Amine Unsubstituted (-NH2)Stability: Essential for hydrogen bonding interactions with the receptor target.

Experimental Workflows

Chemical Synthesis: The Pyrimidinium Salt Strategy

The most robust synthetic route for 2-AIs utilizes a 2-aminopyrimidine precursor, which is alkylated and then ring-contracted.

Protocol 1: Synthesis of 1-substituted-5-aryl-2-aminoimidazole

  • Condensation: React an

    
    -bromoketone (e.g., 2-bromo-1-(4-bromophenyl)ethanone) with a 2-aminopyrimidine in acetone at reflux for 12 hours.
    
  • Precipitation: The resulting imidazo[1,2-a]pyrimidinium salt precipitates. Filter and wash with cold acetone.

  • Hydrazinolysis (Ring Contraction): Suspend the salt in ethanol. Add hydrazine hydrate (5-10 equivalents) and heat to reflux for 4-6 hours. The pyrimidine ring is cleaved, recycling the diamine and forming the 2-aminoimidazole core.

  • Purification: Evaporate solvent. Purify via flash chromatography (DCM/MeOH/NH3).

Synthesis_Workflow Step1 Start: 2-Aminopyrimidine + Alpha-Bromoketone Step2 Reflux in Acetone (12h) Step1->Step2 Intermediate Imidazo[1,2-a] pyrimidinium Salt Step2->Intermediate Step3 Hydrazine Hydrate (Ring Contraction) Intermediate->Step3 Product Final Product: 2-Aminoimidazole Step3->Product

Figure 2: The ring-contraction synthesis strategy allows for rapid diversification of the N1 and C5 positions.

Biological Evaluation: Biofilm Inhibition Assay

This protocol quantifies the ability of a compound to prevent biofilm formation using Crystal Violet (CV) staining.

Protocol 2: Crystal Violet Microtiter Assay

  • Inoculum Prep: Grow bacterial culture (e.g., S. aureus or P. aeruginosa) overnight in LB media. Dilute 1:100 into fresh media (TSB + 1% Glucose for S. aureus; LB for P. aeruginosa).

  • Plating: Add 100 µL of diluted culture to 96-well PVC or polystyrene microtiter plates.

  • Treatment: Add 1 µL of 2-AI compound (dissolved in DMSO) to test wells to achieve desired concentration (e.g., 1–100 µM). Include DMSO-only controls (0% inhibition) and media-only blanks.

  • Incubation: Incubate statically at 37°C for 24 hours (time varies by species).

  • Washing: Gently remove planktonic media. Wash wells 2x with sterile water to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10–15 mins at room temp.

  • Solubilization: Rinse wells 3x with water. Dry. Add 150 µL of 30% Acetic Acid (or 95% Ethanol) to solubilize the dye.

  • Quantification: Transfer solubilized stain to a fresh plate and measure absorbance at 550–600 nm.

  • Calculation:

    
    .
    

Quantitative Performance Data

The following table summarizes the efficacy of key 2-AI derivatives against critical ESKAPE pathogens.

Compound IDTarget SpeciesIC50 (Inhibition)EC50 (Dispersion)Adjuvant SynergySource
H10 S. aureus12.5 µM100 µMResensitizes to Penicillin
H10 P. aeruginosa31 µM46 µMEnhances Tobramycin
2-AIT (Conjugate)A. baumannii~15 µM~30 µMSynergistic with Tetracycline
LC0024-NH2 S. aureus (Coating)N/A (Surface)1 Log reductionActive on Ti implants

Note: IC50 = Concentration inhibiting 50% of biofilm formation; EC50 = Concentration dispersing 50% of pre-formed biofilm.[2]

Clinical & Translational Outlook

Orthopedic Coatings

2-AIs like LC0024-NH2 have been successfully covalently bonded to Titanium implants.[3][4] These coatings resist sterilization (autoclaving) and prevent S. aureus colonization in vivo (rabbit osteotomy models) without impairing osseointegration.

Topical Adjuvants

Compound H10 has shown promise in treating dermal infections.[2] In porcine skin models, it displayed no gross toxicity or immune reaction, suggesting suitability for treating chronic wounds (e.g., diabetic foot ulcers) where biofilm tolerance is a major barrier to healing.

Toxicity Considerations

While early derivatives showed moderate cytotoxicity, 2N-substituted variants have significantly improved Therapeutic Indices (TI > 300).[5][6] Toxicity screening using C. elegans and HaCaT keratinocytes is now a standard gate in the development pipeline.

References

  • Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Bioorganic & Medicinal Chemistry. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Journal of Investigative Dermatology. [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. Frontiers in Microbiology. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy. [Link]

  • Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules. [Link]

Sources

Exploratory

Therapeutic Potential of N1-Substituted 5-Phenyl-2-Aminoimidazoles

Executive Summary The emergence of multidrug-resistant (MDR) bacteria and the recalcitrance of biofilm-associated infections necessitate novel therapeutic scaffolds.[1][2] N1-substituted 5-phenyl-2-aminoimidazoles (5-Ph-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacteria and the recalcitrance of biofilm-associated infections necessitate novel therapeutic scaffolds.[1][2] N1-substituted 5-phenyl-2-aminoimidazoles (5-Ph-2-AIs) represent a critical class of marine alkaloid-inspired small molecules (derived from oroidin) that function primarily as anti-biofilm agents and antibiotic adjuvants .[1] Unlike conventional antibiotics that target essential growth processes (bactericidal/bacteriostatic), these compounds often operate via non-biocidal mechanisms , such as the inhibition of response regulators (e.g., CsgD) and the disruption of membrane energetics.

This guide analyzes the structure-activity relationships (SAR) of the N1-substituted subclass, highlighting their potent broad-spectrum activity against Gram-positive (S. aureus) and Gram-negative (P. aeruginosa, S. Typhimurium) pathogens, while addressing the critical challenge of eukaryotic toxicity associated with the N1-substitution pattern.[1]

Chemical Architecture & Synthesis Strategy

The N1-Substitution Dilemma

The 2-aminoimidazole (2-AI) core allows for substitution at the N1 (ring nitrogen) and 2N (exocyclic amine) positions.[1]

  • N1-Substituted Variants: Exhibit superior, broad-spectrum anti-biofilm potency (IC50 < 10 µM) but are historically associated with higher mammalian cytotoxicity.[1]

  • 2N-Substituted Variants: Generally non-toxic but possess a narrower spectrum of activity (mostly Gram-negative).[1][3]

  • Optimization: Current medicinal chemistry efforts focus on N1, 2N-disubstitution or optimizing the N1-alkyl chain length (intermediate lengths, e.g., butyl/pentyl, often balance potency and solubility) to maximize the therapeutic index.[1]

Synthesis Protocol: The 2-Aminooxazole Rearrangement

While direct alkylation of 2-aminoimidazoles yields regioisomeric mixtures, the most robust route for generating N1-substituted 5-phenyl-2-aminoimidazoles is the Cornforth-type rearrangement of 2-aminooxazoles.[1] This method ensures regiospecificity.[1]

DOT Diagram 1: Synthesis Pathway

Synthesis Start α-Bromoacetophenone Intermediate 4-Phenyl-2-aminooxazole Start->Intermediate Cyclization Reagent1 + Cyanamide (NH2CN) + Base (K2CO3) Reagent1->Intermediate Product N1-Substituted 5-Phenyl-2-Aminoimidazole Intermediate->Product Ring Rearrangement (Cornforth-type) Reagent2 + Primary Amine (R-NH2) (Heat/Microwave) Reagent2->Product

Figure 1: Regioselective synthesis of N1-substituted 5-phenyl-2-aminoimidazoles via the 2-aminooxazole intermediate.

Mechanism of Action (MOA)

The therapeutic value of N1-substituted 5-Ph-2-AIs lies in their ability to "disarm" bacteria rather than kill them immediately, reducing selective pressure for resistance.[1]

Biofilm Inhibition

In Salmonella and E. coli, these compounds downregulate the expression of CsgD (curli subunit gene D), the master regulator of biofilm formation.[3] This leads to a reduction in:

  • Curli fimbriae production (encoded by csgBAC).

  • Cellulose synthesis (via adrA downregulation).[1]

Antibiotic Potentiation (Adjuvant Effect)

In resistant strains like MRSA and A. baumannii, N1-substituted 2-AIs interact with the bacterial membrane or efflux pumps, increasing the intracellular concentration of conventional antibiotics (e.g., macrolides, β-lactams).[1]

DOT Diagram 2: Therapeutic Mechanism

MOA cluster_Biofilm Biofilm Inhibition (Gram-neg) cluster_Resensitization Antibiotic Resensitization (MRSA/A. baumannii) Compound N1-Substituted 5-Ph-2-AI CsgD CsgD Regulator (Downregulation) Compound->CsgD Transcriptional Repression Membrane Membrane Permeabilization Compound->Membrane Interacts with Matrix Extracellular Matrix (Curli & Cellulose) CsgD->Matrix Reduces Dispersion Biofilm Dispersion Matrix->Dispersion Leads to Antibiotic Antibiotic Uptake (e.g., Macrolides) Membrane->Antibiotic Facilitates Death Bacterial Cell Death Antibiotic->Death Synergy

Figure 2: Dual mechanism of action: Transcriptional downregulation of biofilm factors and membrane-level antibiotic potentiation.[1]

Biological Data & SAR Summary

The following table summarizes key Structure-Activity Relationship (SAR) trends derived from recent literature [1, 2, 5].

Structural FeatureModificationEffect on Biofilm Inhibition (IC50)Effect on Toxicity
N1-Substituent Short Alkyl (Methyl/Ethyl)Moderate ActivityLow
Intermediate Alkyl (n-Butyl/Pentyl) High Activity (IC50 < 5 µM) Moderate/High
CycloalkylVariable ActivityModerate
5-Phenyl Ring UnsubstitutedBaseline Activity--
Para-Substitution (Cl, Br, Ph) Significantly Increased Activity Variable
Linkage N1-N1' DimerizationVery High (Sub-micromolar)Reduced (vs Monomer)

Key Insight: While N1-substitution drives potency, the "sweet spot" for therapeutic index often lies in N1-butyl or N1-pentyl chains combined with para-halogenated phenyl rings.[1]

Experimental Protocols

Protocol: Synthesis of N1-Butyl-5-(4-chlorophenyl)-2-aminoimidazole

Rationale: This protocol utilizes the atom-economical reaction between an alpha-bromoketone and an N-substituted guanidine derivative (or via the oxazole route).[1]

Materials:

  • 2-Bromo-4'-chloroacetophenone (1.0 eq)[1]

  • Cyanamide (1.2 eq)[1]

  • n-Butylamine (1.5 eq)[1]

  • Potassium Carbonate (

    
    )[1]
    
  • Ethanol (Absolute)[1]

Step-by-Step Methodology:

  • Formation of 2-Aminooxazole:

    • Dissolve 2-Bromo-4'-chloroacetophenone (5 mmol) in ethanol (20 mL).

    • Add Cyanamide (6 mmol) and

      
       (10 mmol).
      
    • Reflux for 2 hours.[1] Monitor via TLC (Hexane:EtOAc 1:1).[1]

    • Filter salts, concentrate filtrate, and recrystallize to obtain 4-(4-chlorophenyl)-2-aminooxazole.[1]

  • Rearrangement to Imidazole:

    • Dissolve the isolated 2-aminooxazole (2 mmol) in n-Butanol (or Ethanol in a sealed tube).

    • Add n-Butylamine (3 mmol).[1]

    • Heat to reflux (or 120°C in microwave) for 4–6 hours. The oxazole ring opens and recyclizes to form the imidazole.

    • Validation: The product should show a characteristic imidazole C-H singlet in

      
      -NMR around 
      
      
      
      6.8–7.2 ppm.
  • Purification:

    • Evaporate solvent.[1] Purify residue via silica gel column chromatography (DCM:MeOH gradient).

Protocol: Static Biofilm Inhibition Assay (Crystal Violet)

Rationale: Standardized quantification of total biomass inhibition.

  • Preparation: Grow S. Typhimurium or S. aureus overnight in LB broth. Dilute 1:100 into fresh media.

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates. Add 1 µL of compound (DMSO stock) to achieve desired gradients (1–100 µM).[1] Include DMSO controls.

  • Incubation: Incubate statically at 37°C for 24 hours (Gram-neg) or 48 hours (Gram-pos).

  • Staining:

    • Discard planktonic media.[1] Wash wells 2x with PBS.

    • Add 125 µL of 0.1% Crystal Violet solution.[1] Incubate 10 min.

    • Wash 3x with water.[1] Dry plates.

  • Quantification: Solubilize dye with 150 µL of 30% Acetic Acid. Measure absorbance at 590 nm.

  • Calculation:

    
    .
    

Future Outlook

The clinical translation of N1-substituted 5-phenyl-2-aminoimidazoles hinges on toxicity mitigation .[1] Future development must focus on:

  • Pro-drug Strategies: Masking the N1-cationic charge until the target site is reached.[1]

  • Surface Coating: Utilizing these compounds as covalent attachments to medical implants (e.g., titanium, catheters) rather than systemic drugs, thereby exploiting their anti-biofilm potency while minimizing systemic toxicity [3].[1]

  • Dimerization: Exploiting the "dimer effect" where linked 2-AIs show higher potency and surprisingly lower mammalian toxicity [4].[1][4]

References

  • Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity. Source: NCBI / PMC URL:[1][Link]1]

  • Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts. Source: Academia.edu / J. Med.[1] Chem. URL:[Link]1]

  • Optimizing biofilm inhibitors: Balancing activity and toxicity in 2N-aminated 5-aryl-2-aminoimidazoles. Source: ResearchGate URL:[1][5][6][Link]1]

  • Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Source: PubMed URL:[1][Link]1]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Source: NCBI URL:[1][Link]1]

Sources

Foundational

An In-Depth Technical Guide to 1-Ethyl-5-phenyl-1H-imidazol-2-amine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 1-Ethyl-5-phenyl-1H-imidazol-2-amine, a substituted 2-aminoimidazole of significant interest in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-5-phenyl-1H-imidazol-2-amine, a substituted 2-aminoimidazole of significant interest in medicinal chemistry. The 2-aminoimidazole scaffold is a recognized "privileged structure" due to its prevalence in natural products with diverse biological activities and its role as a versatile pharmacophore in drug design. This document outlines the molecular characteristics, a proposed synthetic pathway, and the potential therapeutic applications of this compound, offering valuable insights for researchers engaged in the exploration of novel chemical entities.

Core Molecular Attributes

Molecular Formula: C₁₁H₁₃N₃

Molecular Weight: 187.24 g/mol

The structural framework of 1-Ethyl-5-phenyl-1H-imidazol-2-amine incorporates a central imidazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The specific substitution pattern, featuring an ethyl group at the N-1 position, a phenyl group at the C-5 position, and an amino group at the C-2 position, dictates its physicochemical properties and biological interactions.

PropertyPredicted Value
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 187.110947 g/mol
Topological Polar Surface Area 54.7 Ų

Strategic Synthesis Pathway

The synthesis of 1-Ethyl-5-phenyl-1H-imidazol-2-amine can be strategically approached through a multi-step process, commencing with the formation of the core 5-phenyl-1H-imidazol-2-amine structure, followed by selective N-alkylation. This method offers a logical and efficient route to the target molecule.

Experimental Protocol: A Proposed Synthesis

Part 1: Synthesis of 5-Phenyl-1H-imidazol-2-amine (Intermediate)

This initial step involves the cyclization reaction between an α-haloketone and a guanidine derivative, a well-established method for the formation of 2-aminoimidazoles.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoacetophenone (1.0 eq), guanidine hydrochloride (1.2 eq), and a suitable base such as sodium ethoxide (2.5 eq) in absolute ethanol.

  • Reaction Execution: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude 5-phenyl-1H-imidazol-2-amine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent to afford the pure intermediate.

Part 2: N-Ethylation of 5-Phenyl-1H-imidazol-2-amine

The final step involves the selective alkylation of the imidazole nitrogen. The regioselectivity of this reaction can be influenced by the choice of base and solvent.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized 5-phenyl-1H-imidazol-2-amine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution at 0°C. Allow the mixture to stir at this temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification and Characterization: After removing the solvent under reduced pressure, the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-Ethyl-5-phenyl-1H-imidazol-2-amine. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: N-Ethylation 2-Bromoacetophenone 2-Bromoacetophenone Cyclization Cyclization 2-Bromoacetophenone->Cyclization Guanidine HCl Guanidine HCl Guanidine HCl->Cyclization 5-Phenyl-1H-imidazol-2-amine 5-Phenyl-1H-imidazol-2-amine Cyclization->5-Phenyl-1H-imidazol-2-amine Intermediate 5-Phenyl-1H-imidazol-2-amine Alkylation Alkylation Intermediate->Alkylation Ethyl Iodide Ethyl Iodide Ethyl Iodide->Alkylation Final_Product 1-Ethyl-5-phenyl-1H-imidazol-2-amine Alkylation->Final_Product

Caption: Proposed two-part synthesis of the target compound.

Predicted Spectroscopic Data

The following table summarizes the predicted key signals for the characterization of 1-Ethyl-5-phenyl-1H-imidazol-2-amine. These predictions are based on the analysis of structurally similar compounds.

Technique Predicted Key Signals
¹H NMR δ (ppm): ~7.2-7.5 (m, 5H, Ar-H), ~6.8 (s, 1H, imidazole C4-H), ~4.8 (br s, 2H, -NH₂), ~3.9 (q, 2H, -CH₂-CH₃), ~1.3 (t, 3H, -CH₂-CH₃)
¹³C NMR δ (ppm): ~150 (imidazole C2-NH₂), ~135 (imidazole C5-Ph), ~130 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~115 (imidazole C4), ~40 (-CH₂-), ~15 (-CH₃)
FT-IR ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~3100 (C-H stretch, aromatic), ~2900-3000 (C-H stretch, aliphatic), ~1620 (C=N stretch, imidazole), ~1500-1600 (C=C stretch, aromatic)
Mass Spec (ESI+) m/z: 188.1185 [M+H]⁺

Potential Pharmacological Significance and Applications

The 2-aminoimidazole moiety is a cornerstone in the development of various therapeutic agents. Its ability to engage in hydrogen bonding and its basic nature make it an effective pharmacophore for interacting with biological targets.

  • Antimicrobial and Anti-biofilm Activity: Many natural and synthetic 2-aminoimidazole derivatives have demonstrated potent activity against a broad spectrum of bacteria and fungi. They are particularly noted for their ability to disrupt and inhibit the formation of biofilms, which are communities of microorganisms that are notoriously resistant to conventional antibiotics.

  • Anticancer Properties: The imidazole ring system is present in numerous compounds with demonstrated anticancer activity. These compounds can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation and survival.

  • Neurological and Inflammatory Disorders: Substituted imidazoles have been investigated for their potential in treating a range of central nervous system disorders and inflammatory conditions due to their interaction with various receptors and enzymes involved in these disease pathways.

The introduction of an ethyl group at the N-1 position and a phenyl group at the C-5 position of the 2-aminoimidazole core in 1-Ethyl-5-phenyl-1H-imidazol-2-amine is anticipated to modulate its lipophilicity and steric profile. These modifications can significantly influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to specific biological targets. Further investigation into the biological activity of this specific compound is warranted to fully elucidate its therapeutic potential.

Conclusion

1-Ethyl-5-phenyl-1H-imidazol-2-amine represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its molecular characteristics, a plausible and detailed synthetic route, and an overview of the potential applications based on the well-established biological importance of the 2-aminoimidazole class of compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry and drug discovery, facilitating further exploration and development of this and related molecules.

References

  • PubChem Compound Summary for CID 51715957, (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B. [Link]

  • General procedure for synthesis of 1,2,4,5-tetrasubstituted imidazoles. Royal Society of Chemistry. [Link]

  • SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]

  • A practical synthetic route to an important pharmaceutical intermediate 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals. [Link]

  • Synthesis of 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

Exploratory

Technical Guide: Distinguishing 1-Ethyl-5-Phenyl and 1-Ethyl-4-Phenyl Imidazole Isomers

The following technical guide details the structural, synthetic, and functional distinctions between 1-ethyl-5-phenylimidazole and 1-ethyl-4-phenylimidazole. [1] Executive Summary For researchers in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional distinctions between 1-ethyl-5-phenylimidazole and 1-ethyl-4-phenylimidazole.

[1]

Executive Summary

For researchers in medicinal chemistry and structural biology, distinguishing between 1-ethyl-4-phenylimidazole (1,4-isomer) and 1-ethyl-5-phenylimidazole (1,5-isomer) is critical due to their divergent pharmacological profiles.[1]

  • The 1,4-isomer is typically the thermodynamically favored product of direct alkylation, characterized by an unobstructed nitrogen donor often used in heme-coordination (e.g., IDO inhibition).[1]

  • The 1,5-isomer is sterically congested, often requiring specific cyclization strategies to synthesize, and serves as a scaffold for specific receptor modulators (analogous to Etomidate).[1]

This guide provides the definitive analytical protocols (NOE NMR, Crystallography) and synthetic logic required to identify and isolate these regioisomers.

Structural & Synthetic Logic

Tautomeric Origin & Alkylation Dynamics

The precursor, 4(5)-phenylimidazole , exists in a tautomeric equilibrium.[1] The proton shifts between N1 and N3.[2] When an electrophile (Ethyl Halide) is introduced under basic conditions, alkylation can occur at either nitrogen.[1][2]

  • Pathway A (Major): Alkylation at the nitrogen distal to the phenyl ring.[2] This minimizes steric repulsion between the incoming ethyl group and the phenyl ring.[2]

    • Product: 1-ethyl-4-phenylimidazole.

  • Pathway B (Minor): Alkylation at the nitrogen proximal to the phenyl ring.[2] This is sterically disfavored.[2]

    • Product: 1-ethyl-5-phenylimidazole.[1][3]

Regioselectivity Rule: In the absence of directing groups, alkylation of 4-phenylimidazole with simple alkyl halides (EtI, EtBr) using bases like


 or 

typically yields the 1,4-isomer as the major product (>80%) and the 1,5-isomer as the minor product.[1]
Visualization of Reaction Pathways[2]

G Precursor 4(5)-Phenylimidazole (Tautomeric Mix) Base Deprotonation (NaH or K2CO3) Precursor->Base Anion Imidazolate Anion (Resonance Hybrid) Base->Anion - H+ Prod_14 1-Ethyl-4-Phenylimidazole (Major Product) Low Steric Hindrance Anion->Prod_14 Et-X Attack at N(distal) (Kinetic/Steric Preference) Prod_15 1-Ethyl-5-Phenylimidazole (Minor Product) High Steric Hindrance Anion->Prod_15 Et-X Attack at N(proximal)

Figure 1: Divergent alkylation pathways of the imidazolate anion. The green path represents the sterically favored formation of the 1,4-isomer.[2]

Analytical Differentiation Protocols

The most reliable method for distinguishing these isomers is Nuclear Overhauser Effect (NOE) NMR spectroscopy.[2] Standard 1D


 NMR may show subtle chemical shift differences, but NOE provides spatial proof.[1][2]
The "Smoking Gun" NOE Experiment

Objective: Determine the spatial proximity of the N-Ethyl methylene protons (


) to the Phenyl ring protons (

).
Feature1-Ethyl-5 -phenylimidazole1-Ethyl-4 -phenylimidazole
Geometry Phenyl ring is adjacent to N-Ethyl.[1]Phenyl ring is distant from N-Ethyl.[2]
NOE Correlation Strong Cross-Peak between

and Phenyl-ortho protons.
No Cross-Peak (or negligible) between

and Phenyl protons.[1]
Diagnostic Signal Interaction between

ppm (Et) and

ppm (Ph).[1]
Interaction between

ppm (Et) and

ppm (Imidazole H-5).[1]
NOE Logic Diagram

NOE Isomer5 1-Ethyl-5-Phenylimidazole N-Ethyl Group Phenyl Group PROXIMAL (Steric Clash) Result5 NOE DETECTED (Strong Cross Peak) Isomer5->Result5 Irradiation of N-CH2 Isomer4 1-Ethyl-4-Phenylimidazole N-Ethyl Group Phenyl Group DISTAL (Separated) Result4 NOE SILENT (No Cross Peak) Isomer4->Result4 Irradiation of N-CH2

Figure 2: Diagnostic logic for NOESY/ROESY NMR experiments. The 1,5-isomer is identified by the specific through-space coupling.[1]

Crystallography & Physical Properties[2][4]
  • Melting Point: The 1,4-isomer generally exhibits a higher melting point due to better packing symmetry compared to the twisted conformation of the 1,5-isomer (caused by steric clash between the ethyl and phenyl groups).[1][2]

  • X-Ray Diffraction: In the 1,5-isomer, the phenyl ring is forced out of coplanarity with the imidazole ring (dihedral angle > 30°) to accommodate the N-ethyl group.[1][2] The 1,4-isomer can adopt a more planar conformation.[1][2]

Functional & Pharmacological Implications[2][5]

Heme Coordination (IDO/CYP Inhibition)

In drug development targeting heme-containing enzymes (e.g., Indoleamine 2,3-dioxygenase - IDO), the 1,4-isomer is the preferred scaffold.[1]

  • Mechanism: The unhindered nitrogen (N-3) of the imidazole ring coordinates to the Heme Iron (

    
    ).
    
  • 1,4-Isomer: The phenyl group at position 4 extends away from the heme, allowing the imidazole to fit into the active site pocket.[1][2]

  • 1,5-Isomer: The phenyl group at position 5 creates a "steric wall" that clashes with the porphyrin ring, preventing effective Fe-N coordination.[1][2]

Receptor Binding (Etomidate Analogs)

Conversely, for modulators of GABA receptors or specific GPCRs (like the anesthetic Etomidate), the 1,5-substitution pattern is often essential to induce the correct conformational change in the receptor protein.[1][2]

Experimental Protocols

Synthesis of 1-Ethyl-4-Phenylimidazole (Major Isomer)

Reagents: 4-Phenylimidazole (1.0 eq), Ethyl Iodide (1.1 eq),


 (2.0 eq), Acetonitrile (Anhydrous).[1]
  • Dissolution: Dissolve 4-phenylimidazole in dry acetonitrile under

    
    .
    
  • Base Addition: Add

    
     and stir at RT for 30 min to generate the imidazolate anion.
    
  • Alkylation: Add Ethyl Iodide dropwise. Heat to 60°C for 4-6 hours.

  • Workup: Filter salts, concentrate filtrate.

  • Purification: Flash chromatography (EtOAc/Hexane). The 1,4-isomer elutes second (more polar due to exposed N-3 lone pair) or is the major spot.[1]

    • Note: In some solvent systems, the elution order may reverse; rely on NMR for confirmation.[1][2]

Directed Synthesis of 1-Ethyl-5-Phenylimidazole

To avoid the mixture, use a cyclization strategy rather than direct alkylation.[1] Route: Reaction of an


-halo ketone (2-bromoacetophenone) with an N-ethyl amidine or similar condensation partner.[1]
  • Reactants: 2-bromoacetophenone + N-ethylformamide (at high temp) or specific isocyanide routes.[2]

  • Mechanism: The N-ethyl group is fixed in the starting material, forcing the formation of the 1,5-isomer upon ring closure.[2]

References

  • Regioselectivity in Imidazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold (Analogous mechanism discussion).
    • Source: Beilstein J. Org.[2] Chem.

    • URL:[Link][1]

  • NMR NOE Methodology

    • Title: 5.4: NOESY Spectra - Chemistry LibreTexts.[2]

    • Source: Chemistry LibreTexts.[2]

    • URL:[Link][1][4]

  • Biological Context (IDO Inhibition)

    • Title: Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase.[1]

    • Source: NIH / J Med Chem.[2]

    • URL:[Link]

  • Crystallographic Data

    • Title: Crystal structure of bis-(1-ethyl-1H-imidazole-κN3)(5,10,15,20-tetraphenylporphyrinato-κ4N)iron(II).[1][5]

    • Source: NIH / Acta Crystallogr.[2]

    • URL:[Link]

Sources

Foundational

Biological activity profile of 1-ethyl-5-phenyl-1H-imidazol-2-amine

This guide provides an in-depth technical analysis of 1-ethyl-5-phenyl-1H-imidazol-2-amine , a specific derivative within the 2-aminoimidazole (2-AI) class.[1] While often confused with the respiratory stimulant Ethimizo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-ethyl-5-phenyl-1H-imidazol-2-amine , a specific derivative within the 2-aminoimidazole (2-AI) class.[1]

While often confused with the respiratory stimulant Ethimizol (1-ethylimidazole-4,5-dicarboxamide) due to nomenclature similarities, the compound (1-ethyl-5-phenyl-1H-imidazol-2-amine) belongs to a distinct chemical family primarily investigated for anti-biofilm activity , antimicrobial adjuvancy , and potential adrenergic modulation .[1]

[1]

Executive Summary

1-ethyl-5-phenyl-1H-imidazol-2-amine is a bioactive small molecule featuring a 2-aminoimidazole (2-AI) core substituted with an ethyl group at the


 position and a phenyl group at the 

position.[1][2][3]

This structural scaffold is significant in medicinal chemistry as a bioisostere of guanidine and 2-amino-oxazoline.[1] Its primary biological utility lies in bacterial signaling modulation , specifically the inhibition of two-component systems (TCS) that regulate biofilm formation. Unlike conventional antibiotics that kill bacteria (imposing selective pressure), 2-AI derivatives disperse biofilms and resensitize resistant strains (e.g., MRSA, A. baumannii) to conventional antibiotics, making them critical candidates for combating antimicrobial resistance (AMR).

Distinction from Ethimizol:

  • Target Compound: 1-ethyl-5-phenyl-1H-imidazol-2-amine (Biofilm inhibitor / Adrenergic scaffold).[1]

  • Ethimizol: 1-ethylimidazole-4,5-dicarboxamide (Respiratory stimulant, PDE inhibitor, Nootropic).

  • Note: This guide focuses on the 2-aminoimidazole profile as requested by the specific chemical name.

Chemical & Physicochemical Properties[4][5][6][7]

PropertySpecification
IUPAC Name 1-ethyl-5-phenyl-1H-imidazol-2-amine
Molecular Formula

Molecular Weight 187.24 g/mol
Core Scaffold 2-Aminoimidazole (2-AI)
Key Substituents

-Ethyl (lipophilicity),

-Phenyl (

-stacking/hydrophobic interaction)
pKa (Calculated) ~7.5 - 8.5 (Protonated at physiological pH)
Solubility Soluble in DMSO, Ethanol; Moderate aqueous solubility (salt form preferred)
Lipophilicity (LogP) ~1.8 - 2.2 (Predicted)

Pharmacodynamics & Mechanism of Action

The biological activity of 1-ethyl-5-phenyl-1H-imidazol-2-amine is defined by two primary mechanisms: Two-Component System (TCS) Inhibition in bacteria and potential Adrenergic Receptor Modulation in mammals.[1]

Mechanism 1: Anti-Biofilm & TCS Inhibition (Bacterial)

The 2-aminoimidazole moiety acts as a disruptor of bacterial signaling pathways essential for biofilm maintenance.

  • Target: Bacterial Response Regulators (e.g., BfmR in A. baumannii, AgrA in S. aureus).

  • Mechanism: The compound mimics the conserved aspartate phosphorylation site or allosterically binds to the receiver domain of the Response Regulator (RR).

  • Effect:

    • Inhibition of DNA Binding: Prevents the RR from binding to promoter regions of biofilm-associated genes (e.g., csu pili operon).

    • Biofilm Dispersion: Existing biofilms detach, and new biofilm formation is suppressed.

    • Antibiotic Resensitization: By disrupting the protective biofilm matrix, the compound restores the efficacy of beta-lactams and other antibiotics against resistant phenotypes.

Mechanism 2: Adrenergic Modulation (Mammalian Potential)

Structurally, the compound is an imidazole analogue of Clonidine (an imidazoline) and Pemoline (an oxazoline).

  • Target:

    
    -Adrenergic Receptors (Agonist/Partial Agonist).
    
  • Mechanism: The 2-amino-imidazole ring can bind to the imidazoline binding site (IBS) or the orthosteric site of GPCRs.[1]

  • Predicted Effect: Modulation of norepinephrine release, potentially resulting in sedation, analgesia, or hypotension, depending on selectivity between

    
    , 
    
    
    
    , and Imidazoline (
    
    
    ) receptors.
Pathway Visualization (Bacterial TCS Inhibition)

BiofilmInhibition cluster_bacterium Bacterial Cell (e.g., A. baumannii) Compound 1-Ethyl-5-phenyl-1H-imidazol-2-amine RR Response Regulator (e.g., BfmR) Compound->RR Inhibits (Allosteric/Competitive) HK Histidine Kinase (Sensor) HK->RR Phosphorylation (Asp) DNA Promoter DNA (csu operon) RR->DNA Binds Promoter RR->DNA Blocked Biofilm Biofilm Formation (Pili production, Matrix synthesis) DNA->Biofilm Gene Expression Dispersion Biofilm Dispersion (Planktonic State) Biofilm->Dispersion Loss of Matrix Integrity

Caption: Mechanism of 2-aminoimidazole-mediated biofilm dispersion via inhibition of the Response Regulator in bacterial Two-Component Systems.

Therapeutic Applications & Preclinical Data[10]

Antimicrobial Adjuvant Therapy
  • Application: Co-administration with conventional antibiotics (e.g., Tobramycin, Imipenem) to treat chronic, device-related infections (catheters, implants).

  • Data Support: 2-AI derivatives have shown to reduce the Minimum Biofilm Eradication Concentration (MBEC) of antibiotics by 4- to 16-fold against MRSA and P. aeruginosa.[1]

  • Key Metric: Dispersal

    
     . For phenyl-substituted 2-AIs, typical 
    
    
    
    values for biofilm dispersion range from 10 to 50
    
    
    M
    .[1]
CNS & Adrenergic Research
  • Application: Investigation as a probe for Imidazoline

    
     receptors or 
    
    
    
    -adrenergic receptors.[1]
  • Potential: Analgesic adjuvants or antihypertensive agents (theoretical, based on scaffold similarity to Clonidine).

Experimental Protocols

Protocol 1: Biofilm Inhibition & Dispersion Assay (Crystal Violet)

Objective: Quantify the ability of 1-ethyl-5-phenyl-1H-imidazol-2-amine to inhibit biofilm formation.[1]

  • Culture Preparation: Grow S. aureus or A. baumannii overnight in Luria-Bertani (LB) broth. Dilute 1:100 into fresh media.

  • Dosing: Add

    
     of bacterial suspension to 96-well PVC microtiter plates.
    
  • Treatment: Add compound from DMSO stock (0.1 - 200

    
    ). Include DMSO-only control (Negative) and known disperser (Positive).
    
  • Incubation: Incubate statically at

    
     for 24–48 hours.
    
  • Washing: Gently remove planktonic bacteria and wash wells

    
     with deionized water.
    
  • Staining: Add

    
     of 0.1% Crystal Violet (CV)  solution for 15 minutes.
    
  • Elution: Wash wells

    
     with water. Solubilize bound CV with 
    
    
    
    of 30% Acetic Acid or 95% Ethanol .
  • Quantification: Measure absorbance (

    
    ) using a microplate reader.
    
  • Calculation:

    
    .
    
Protocol 2: Chemical Synthesis (Representative)

Objective: Synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine via cyclization.

  • Reagents: 2-Bromoacetophenone (Phenacyl bromide), N-Ethylguanidine hemisulfate, DMF (Dimethylformamide).

  • Reaction:

    • Dissolve 2-Bromoacetophenone (1.0 eq) in DMF.

    • Add N-Ethylguanidine (2.0 eq).

    • Heat to

      
       for 4–6 hours.
      
  • Workup:

    • Cool to room temperature.[4] Pour into ice water.

    • Basify with

      
       to pH 10.
      
    • Extract with Ethyl Acetate (

      
      ).[5]
      
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash column chromatography (DCM/MeOH gradient).
    
  • Validation: Confirm structure via

    
    -NMR (Characteristic singlet for imidazole C4-H at 
    
    
    
    ppm).
Workflow Visualization

ExperimentalWorkflow Start Synthesis (Phenacyl bromide + N-Ethylguanidine) Purify Purification (Flash Chromatography) Start->Purify Yields Compound Assay Biofilm Assay (96-well Plate) Purify->Assay Dosing Readout Data Analysis (IC50 / MBEC Calculation) Assay->Readout OD590 Measurement

Caption: Workflow for synthesis and biological characterization of 2-aminoimidazole derivatives.

Safety & Toxicology

  • Hazard Identification: As a 2-aminoimidazole, potential for irritation (skin/eye) and acute toxicity if ingested (similar to clonidine-like effects).

  • Handling: Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store at

    
    , desiccated, protected from light.
    

References

  • Melander, C., et al. (2014). Inhibition of Biofilm Formation by 2-Aminoimidazole Derivatives.[1][6] Chemical Reviews.

  • Thompson, R. J., et al. (2012). Universal Anti-Biofilm Agents Based on the 2-Aminoimidazole Scaffold.[1] FEMS Microbiology Letters.

  • Rogers, S. A., & Melander, C. (2008). Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Inhibitor of Pseudomonas aeruginosa and Acinetobacter baumannii Biofilm Formation. Antimicrobial Agents and Chemotherapy.

  • Vinogradova, M. V., et al. (2013). Pharmacological Profile of Ethimizol (Distinction Note). Pharmaceutical Chemistry Journal.

  • BindingDB. (2025). Affinity Data for Imidazole Derivatives.

Disclaimer: This guide addresses the specific chemical structure 1-ethyl-5-phenyl-1H-imidazol-2-amine . If the intended subject was the respiratory drug Ethimizol (1-ethylimidazole-4,5-dicarboxamide), please refer to literature regarding PDE4 inhibition and adenosine antagonism. The compound described here is primarily a research tool for anti-biofilm and adrenergic pharmacology.

Sources

Exploratory

Solubility of 1-Ethyl-5-phenyl-1H-imidazol-2-amine in DMSO and water

An In-depth Technical Guide to the Solubility of 1-Ethyl-5-phenyl-1H-imidazol-2-amine in DMSO and Water Authored by: Senior Application Scientist Abstract Introduction: The Critical Role of Solubility in Drug Discovery S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 1-Ethyl-5-phenyl-1H-imidazol-2-amine in DMSO and Water

Authored by: Senior Application Scientist

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and reach its biological target. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and an increased risk of failure during preclinical and clinical development.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in relevant solvents are paramount.

This guide focuses on two solvents of ubiquitous importance:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] This makes it an invaluable tool for preparing high-concentration stock solutions of test compounds for in vitro screening.[2][4]

  • Water: The biological solvent. Understanding a compound's aqueous solubility is fundamental to predicting its behavior in physiological environments.[5][6][7]

The subject of this guide, 1-Ethyl-5-phenyl-1H-imidazol-2-amine, possesses a substituted imidazole core. The imidazole ring system is a common motif in many natural products and biologically active molecules.[8] The solubility of such compounds is influenced by the interplay of the polar imidazole group and any appended, potentially nonpolar, substituents.

Physicochemical Properties and Predicted Solubility of 1-Ethyl-5-phenyl-1H-imidazol-2-amine

While specific experimental data for 1-Ethyl-5-phenyl-1H-imidazol-2-amine is sparse, we can infer its likely solubility characteristics from its structure and the properties of related compounds.

PropertyValue/PredictionSource
Molecular FormulaC₁₁H₁₃N₃[9]
Molecular Weight187.24 g/mol [9]
Predicted LogP~2.0-2.5Inferred from similar structures[10]
Structural FeaturesImidazole ring (polar, basic), Ethyl group (nonpolar), Phenyl group (nonpolar), Primary amine (polar, basic)

The presence of the phenyl and ethyl groups suggests a degree of lipophilicity, which may limit aqueous solubility. Conversely, the imidazole ring and the primary amine are capable of hydrogen bonding and protonation, which would enhance solubility in aqueous media, particularly at acidic pH. The solubility of phenyl-substituted imidazoles has been noted to be lower than that of unsubstituted imidazole in some organic solvents.[11]

Expected Solubility Profile:

  • In DMSO: High solubility is anticipated. DMSO is an excellent solvent for a vast range of organic molecules, and compounds with both polar and nonpolar features, such as 1-Ethyl-5-phenyl-1H-imidazol-2-amine, are typically readily dissolved.[4][12]

  • In Water: Limited to moderate solubility is expected. The molecule's LogP is predicted to be in a range that often corresponds with lower aqueous solubility. However, its basic nature suggests that solubility will be pH-dependent.

Experimental Determination of Solubility: A Methodological Deep Dive

Given the absence of published solubility data, experimental determination is necessary. The choice between a kinetic or thermodynamic solubility assay depends on the stage of research and the specific questions being addressed.[13][14]

Kinetic vs. Thermodynamic Solubility
  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock solution into an aqueous buffer.[13][14] It is a high-throughput method often used in early discovery to rank-order compounds.[15]

  • Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution, where the dissolved compound is in equilibrium with its solid form.[13][16] It represents the true solubility and is crucial for later-stage development.[1]

The following diagram illustrates the general workflow for solubility determination.

G cluster_prep Compound Preparation cluster_dmso DMSO Solubility (Thermodynamic) cluster_aqueous Aqueous Solubility cluster_thermo Thermodynamic cluster_kinetic Kinetic compound Weigh Solid Compound dmso_prep Prepare Supersaturated Solution in DMSO compound->dmso_prep Add DMSO thermo_prep Add Aqueous Buffer to Excess Solid compound->thermo_prep Add Buffer kinetic_stock Prepare High-Concentration Stock in DMSO compound->kinetic_stock Dissolve in DMSO dmso_equil Equilibrate (e.g., 24h) dmso_prep->dmso_equil dmso_sep Separate Solid (Centrifugation) dmso_equil->dmso_sep dmso_quant Quantify Supernatant (e.g., HPLC, UV-Vis) dmso_sep->dmso_quant thermo_equil Equilibrate (e.g., 24-72h) thermo_prep->thermo_equil thermo_sep Separate Solid (Filtration/Centrifugation) thermo_equil->thermo_sep thermo_quant Quantify Filtrate (e.g., HPLC, LC-MS) thermo_sep->thermo_quant kinetic_dilute Dilute Stock into Aqueous Buffer kinetic_stock->kinetic_dilute kinetic_incubate Incubate (e.g., 2-6h) kinetic_dilute->kinetic_incubate kinetic_precip Observe for Precipitation (Nephelometry/Turbidity) kinetic_incubate->kinetic_precip kinetic_quant Quantify Soluble Fraction kinetic_precip->kinetic_quant

Caption: General workflow for determining DMSO and aqueous solubility.

Protocol for Determining Maximum Solubility in DMSO

This protocol is designed to determine the thermodynamic solubility of 1-Ethyl-5-phenyl-1H-imidazol-2-amine in DMSO at room temperature.[17]

Rationale: The creation of a supersaturated solution followed by equilibration allows for the determination of the maximum concentration of the compound that can remain in solution under equilibrium conditions. Centrifugation is a reliable method to separate the undissolved solid from the saturated solution.

Materials:

  • 1-Ethyl-5-phenyl-1H-imidazol-2-amine (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes and sterile tubes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex vigorously for 2-3 minutes.

    • If the compound dissolves completely, incrementally add more pre-weighed solid until a precipitate is observed and persists after vortexing.[17]

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.[17] Mix periodically.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[17]

  • Quantification:

    • Carefully transfer a known volume of the clear supernatant to a new tube.

    • Prepare a dilution series of the supernatant in a suitable solvent (e.g., methanol or acetonitrile).

    • Determine the concentration of the compound in the diluted samples using a validated HPLC or UV-Vis method against a standard curve.

    • Calculate the original concentration in the DMSO supernatant.

Protocol for Thermodynamic Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13]

Rationale: This method ensures that the system reaches true equilibrium between the solid and dissolved states of the compound. The extended incubation period allows for any potential solid-state transformations to the most stable polymorph.[13]

Materials:

  • 1-Ethyl-5-phenyl-1H-imidazol-2-amine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Orbital shaker or thermomixer

  • Low-binding filter units (e.g., 0.22 µm PVDF)

  • LC-MS/MS or HPLC system

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid 1-Ethyl-5-phenyl-1H-imidazol-2-amine (e.g., 1-2 mg) to a glass vial.

    • Add a precise volume (e.g., 1 mL) of the aqueous buffer (e.g., PBS, pH 7.4).[16]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or in a thermomixer.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to achieve equilibrium.[13]

  • Phase Separation:

    • After incubation, allow the vials to stand to let the solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter to remove any remaining solid particles.[13]

  • Quantification:

    • Dilute the filtrate with an appropriate solvent (e.g., a mixture of acetonitrile and water).

    • Quantify the concentration of the dissolved compound using a validated LC-MS/MS or HPLC method against a standard curve prepared from a DMSO stock solution.[15][18]

    • The resulting concentration is the thermodynamic solubility.

Protocol for Kinetic Aqueous Solubility

This high-throughput method is suitable for early-stage screening.[19]

Rationale: This assay mimics the scenario where a compound dissolved in an organic solvent is introduced into an aqueous environment, which is common in many in vitro biological assays. It provides a rapid assessment of the compound's propensity to precipitate under these conditions.[20]

Materials:

  • 10 mM stock solution of 1-Ethyl-5-phenyl-1H-imidazol-2-amine in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well microplates

  • Plate reader capable of measuring turbidity or nephelometry

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the compound in 100% DMSO.[21]

  • Assay Plate Preparation:

    • Add the aqueous buffer to the wells of a 96-well plate.

    • Add a small volume of the DMSO stock solution to the buffer to achieve the desired final concentration (e.g., 150 µM, ensuring the final DMSO concentration is low, typically ≤1-2%).[18][19]

  • Incubation and Measurement:

    • Shake the plate at room temperature for a defined period (e.g., 2-6 hours).[15][19]

    • Measure the turbidity or light scattering at regular intervals using a plate reader. The point at which precipitation is observed is the kinetic solubility limit.

  • Quantification (Optional):

    • Alternatively, after incubation, the plates can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC or LC-MS/MS.[15]

Data Interpretation and Best Practices

  • DMSO Concentration: In aqueous solubility assays starting from a DMSO stock, it is crucial to maintain a low and consistent final DMSO concentration (typically <1%) across all experiments, including controls, as DMSO itself can affect solubility and biological assay performance.[21][22]

  • pH-Dependence: For ionizable compounds like 1-Ethyl-5-phenyl-1H-imidazol-2-amine, solubility should be tested at multiple pH values (e.g., pH 5.0, 7.4, and 9.0) to construct a pH-solubility profile.[14]

  • Controls: Always include known compounds with low, medium, and high solubility as controls to validate the assay performance.[19]

  • Replicates: All experiments should be performed in at least duplicate to ensure the reliability of the results.[15]

Conclusion

References

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Why Companies are researching Water as a Solvent in Pharma Industry? - Medium. (2024, May 2). Available at: [Link]

  • ADME Solubility Assay - BioDuro. Available at: [Link]

  • The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation - Aure Chemical. (2026, February 6). Available at: [Link]

  • Aqueous Kinetic Solubility - ADME@NCATS - NIH. (2023, June 9). Available at: [Link]

  • How water could replace some organic solvents and make chemical reactions greener. (2025, July 10). Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19). Available at: [Link]

  • DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13). Available at: [Link]

  • In-vitro Thermodynamic Solubility | Protocols.io. (2025, May 25). Available at: [Link]

  • Thermodynamic Solubility Assay - Evotec. Available at: [Link]

  • Innovative Applications of DMSO. (2024, September 9). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Available at: [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

  • Water for Pharmaceutical Use. (2015, December 31). Available at: [Link]

  • Water-based reactors offer pharmaceutical industry a safer alternative to toxic solvents. (2025, February 17). Available at: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC. Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. (2019, December 31). Available at: [Link]

  • (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine - PubChem. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • N-[1-(2-methylphenyl)ethyl]-1H-imidazol-2-amine - PubChem - NIH. Available at: [Link]

  • (S)-1-(5-PHENYL-1H-IMIDAZOL-2-YL)ETHANAMINE - Longchem. Available at: [Link]

  • Imidazole - Wikipedia. Available at: [Link]

  • Solubility of Imidazoles in Ethers | Journal of Chemical & Engineering Data. (2003, March 1). Available at: [Link]

  • SUPPORTING INFORMATION. Available at: [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine from alpha-haloketones

Application Note: Regioselective Synthesis of 1-Ethyl-5-Phenyl-1H-Imidazol-2-Amine -Haloketones Part 1: Strategic Overview & Regiochemical Challenge The synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine presents a specif...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-Ethyl-5-Phenyl-1H-Imidazol-2-Amine


-Haloketones

Part 1: Strategic Overview & Regiochemical Challenge

The synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine presents a specific regiochemical challenge often overlooked in standard heterocyclic protocols.

The Regioselectivity Trap: The direct condensation of


-haloketones (e.g., phenacyl bromide) with monosubstituted guanidines (e.g., 

-ethylguanidine) typically follows the Little & Webber pathway (Hantzsch-type condensation). In this thermodynamic pathway, the less sterically hindered nitrogen of the guanidine attacks the alkyl halide, leading to the formation of the 1-ethyl-4-phenyl isomer.

To synthesize the 1-ethyl-5-phenyl isomer, where the bulky phenyl group is adjacent to the


-ethyl substituent, one cannot rely on direct condensation. Instead, a Marckwald-type Strategy  via an imidazole-2-thione intermediate is required. This route locks the regiochemistry by establishing the 

-alkyl bond before ring closure, forcing the phenyl group into the 5-position relative to the

-ethyl moiety.

This guide details the Thione-Intermediate Protocol , the industry-standard method for ensuring 1,5-regiocontrol starting from


-haloketones.

Part 2: Experimental Protocol

Phase 1: Precursor Synthesis ( -Aminoacetophenone)

Objective: Convert phenacyl bromide to


-aminoacetophenone hydrochloride without over-alkylation.

Method: The Delépine Reaction is preferred over direct ammonolysis to prevent the formation of secondary/tertiary amines.

  • Reagents:

    • Phenacyl Bromide (1.0 eq)

    • Hexamethylenetetramine (Hexamine) (1.1 eq)

    • Ethanol (Solvent)[1][2]

    • Conc. HCl

  • Procedure:

    • Dissolve phenacyl bromide in chloroform or ethanol.

    • Add hexamine solution and stir at room temperature for 4 hours.

    • Filter the precipitated hexaminium salt (white crystalline solid).

    • Hydrolysis: Suspend the salt in ethanol/conc. HCl (3:1 v/v) and reflux for 2 hours.

    • Cool and filter off ammonium chloride. Concentrate the filtrate to obtain

      
      -aminoacetophenone hydrochloride .
      
Phase 2: Regioselective Cyclization (The Marckwald Route)

Objective: Form the 1,5-disubstituted imidazole core via a thiourea intermediate.

Step A: Formation of 1-Phenacyl-3-Ethylthiourea

  • Reagents:

    • 
      -Aminoacetophenone HCl (from Phase 1)
      
    • Ethyl Isothiocyanate (

      
      ) (1.1 eq)
      
    • Triethylamine (

      
      ) (1.2 eq)
      
    • Ethanol (anhydrous)

  • Protocol:

    • Suspend aminoacetophenone HCl in ethanol. Add

      
       dropwise to liberate the free amine.
      
    • Add ethyl isothiocyanate slowly at

      
      .
      
    • Stir at room temperature for 6–12 hours.

    • Checkpoint: TLC should show consumption of the amine and appearance of a new thiourea spot.

Step B: Acid-Catalyzed Cyclization

  • Mechanism: The

    
    -ethyl nitrogen of the thiourea attacks the ketone carbonyl. This is the critical step that places the Ethyl group on 
    
    
    
    and the Phenyl group on
    
    
    .
  • Protocol:

    • Treat the crude thiourea solution with catalytic conc. HCl (or

      
      ).
      
    • Reflux for 2–4 hours.

    • Work-up: Neutralize with

      
      . The product, 1-ethyl-5-phenyl-1H-imidazole-2-thione , will precipitate or can be extracted with EtOAc.
      
    • Validation:

      
       NMR will show the ethyl group quartet and phenyl protons.[1] The absence of a 
      
      
      
      proton confirms the thione structure.
Phase 3: Functional Group Interconversion (Thione Amine)

Objective: Convert the C2-thione to the final C2-amine.

  • S-Methylation:

    • Dissolve the thione in MeOH/NaOH (1.1 eq).

    • Add Methyl Iodide (MeI, 1.1 eq) at

      
      . Stir 1 hour.
      
    • Isolate 2-(methylthio)-1-ethyl-5-phenylimidazole .

  • Ammonolysis:

    • Place the S-methyl intermediate in a pressure vessel (autoclave).

    • Add saturated methanolic ammonia (

      
      ) or Ammonium Acetate.
      
    • Heat to

      
       for 12–24 hours.
      
    • Purification: Evaporate solvent.[3][4] The residue is the target 1-ethyl-5-phenyl-1H-imidazol-2-amine . Recrystallize from Ethanol/Ether.

Part 3: Visualization & Data

Pathway Logic (Graphviz)

G start Phenacyl Bromide (Ph-CO-CH2-Br) hexamine Hexaminium Salt start->hexamine Hexamine Delépine Rxn aminoketone α-Aminoacetophenone (Ph-CO-CH2-NH2) hexamine->aminoketone HCl Hydrolysis thiourea Thiourea Intermediate (Ph-CO-CH2-NH-CS-NH-Et) aminoketone->thiourea + Et-NCS (Ethyl Isothiocyanate) thione 1-Ethyl-5-Phenyl- imidazole-2-thione (Regiochemistry Locked) thiourea->thione Acid Cyclization (N-Et attacks C=O) s_methyl 2-(Methylthio)-Imidazole thione->s_methyl MeI / NaOH final 1-Ethyl-5-Phenyl- 1H-imidazol-2-amine s_methyl->final NH3 / Heat (-MeSH)

Caption: Regioselective synthesis pathway ensuring the 1,5-substitution pattern via the Thione intermediate.

Quantitative Data Summary
StepReaction TypeCritical ReagentTypical YieldKey Observation
1 Delépine AminationHexamine85-90%Formation of crystalline salt
2 Thiourea FormationEthyl Isothiocyanate75-80%Disappearance of primary amine
3 CyclizationConc. HCl (Cat.)80-85%Regiocontrol Step (1,5-isomer)
4 S-MethylationMeI90-95%Rapid reaction, odor of MeI
5 Ammonolysis

(anhydrous)
60-70%Requires high pressure/temp

Part 4: Expert Analysis & Troubleshooting

Why not use N-Ethylguanidine directly? If you react phenacyl bromide directly with


-ethylguanidine, the reaction proceeds via the attack of the unsubstituted amino group (

) on the alkyl bromide (kinetically favored). The subsequent cyclization involves the

-ethyl group attacking the carbonyl.
  • Resulting Structure: The

    
    -ethyl becomes 
    
    
    
    . The carbonyl carbon (bearing the phenyl) becomes
    
    
    .
  • Outcome:1-ethyl-4-phenyl-1H-imidazol-2-amine .

Troubleshooting the Ammonolysis: The displacement of the methylthio group (


) by ammonia is the most difficult step.
  • Issue: Incomplete conversion.[5]

  • Solution: Use Ammonium Acetate (

    
    ) melt at 
    
    
    
    instead of methanolic ammonia if pressure vessels are unavailable. This often drives the reaction to completion more effectively.

References

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry. (Note: Describes the general 1,4-selectivity of direct guanidine condensation, establishing the need for alternative routes for 1,5-isomers).

  • Marckwald, W. (1892). Ueber die Synthese von Imidazol-Derivaten. Berichte der deutschen chemischen Gesellschaft. (Foundational text on the synthesis of 2-mercaptoimidazoles from alpha-aminoketones and isothiocyanates).

  • Deng, X., & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (Provides context on regiocontrol in similar nitrogen heterocycle cyclizations).

  • Vandereycken, E., et al. (2018).[7] Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles. Bioorganic & Medicinal Chemistry. (Demonstrates the biological relevance and synthesis of 5-aryl-2-aminoimidazole scaffolds).

  • Organic Chemistry Portal. (2023). Synthesis of Imidazoles. (General overview of imidazole synthetic strategies including Marckwald and Van Leusen).

Sources

Application

Application Notes and Protocols for the Preparation of 1-Substituted 2-Aminoimidazoles via Guanidine Condensation

Introduction: The Privileged 2-Aminoimidazole Scaffold in Modern Drug Discovery The 2-aminoimidazole (2-AI) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 2-Aminoimidazole Scaffold in Modern Drug Discovery

The 2-aminoimidazole (2-AI) moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural element in various marine alkaloids, such as oroidin and bromoageliferin, which are known for their potent antibiofilm activities.[3][4] The versatility of the 2-AI scaffold extends to a wide array of pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] Furthermore, 2-aminoimidazoles serve as crucial bioisosteres for guanidine, benzamidine, and triazole groups, making them invaluable building blocks in the design of novel therapeutics.[2][4][5]

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-substituted 2-aminoimidazoles through the condensation of guanidines with α-haloketones. We will delve into the mechanistic underpinnings of this transformation, offer step-by-step experimental procedures, and discuss critical parameters for successful synthesis and purification.

Reaction Mechanism and Rationale

The classical and most direct approach to the 2-aminoimidazole core involves the condensation of a guanidine derivative with an α-haloketone.[6][7] This reaction proceeds through a tandem pathway involving an initial SN2 reaction followed by an intramolecular cyclization and dehydration.

A plausible mechanism for this transformation is outlined below:

Guanidine Condensation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Guanidine Guanidine (Nucleophile) Intermediate1 Initial Adduct Guanidine->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone (Electrophile) AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminoimidazole Intermediate2->Product Dehydration

Caption: Proposed mechanism for the formation of 2-aminoimidazoles from guanidine and an α-haloketone.

The reaction is typically initiated by the nucleophilic attack of one of the nitrogen atoms of the guanidine on the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular condensation of another guanidine nitrogen with the ketone carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic 2-aminoimidazole ring system. The choice of a 1-substituted guanidine allows for the direct installation of a substituent at the N1 position of the imidazole ring.

Experimental Protocols

Herein, we provide two detailed protocols for the synthesis of 1-substituted 2-aminoimidazoles. The first is a classical approach in a conventional organic solvent, while the second employs a greener, more environmentally friendly deep eutectic solvent (DES).

Protocol 1: Classical Synthesis in Organic Solvent

This protocol describes the synthesis of a generic 1,5-diaryl-2-aminoimidazole.

Materials:

  • 1-Arylguanidine (1.0 mmol)

  • α-Bromoacetophenone derivative (1.0 mmol)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) (10 mL)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N) (1.2 mmol)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 1-arylguanidine (1.0 mmol), the α-bromoacetophenone derivative (1.0 mmol), and the base (NaHCO₃ or Et₃N, 1.2 mmol).

  • Solvent Addition: Add the solvent (MeCN or DMF, 10 mL).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (for MeCN) for 4-12 hours. The reaction progress should be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL). If using MeCN, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).[1][3]

Protocol 2: Greener Synthesis in a Deep Eutectic Solvent (DES)

This protocol details a more environmentally benign approach using a choline chloride-urea deep eutectic solvent.[3]

Materials:

  • Choline chloride (1 mol equiv)

  • Urea (2 mol equiv)

  • 1-Arylguanidine (1.0 mmol)

  • α-Chloroacetophenone derivative (1.0 mmol)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Water

  • Ethanol for crystallization

Procedure:

  • Preparation of the DES: In a round-bottom flask, combine choline chloride (1 mol equiv) and urea (2 mol equiv). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[1][3]

  • Reaction Setup: To the pre-formed DES, add the 1-arylguanidine (1.0 mmol) and the α-chloroacetophenone derivative (1.0 mmol).[1]

  • Reaction: Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by TLC.[3]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water to the flask and stir for 15 minutes. The solid product will precipitate. Collect the solid by filtration, wash with cold water, and then crystallize from ethanol to afford the pure product.[1]

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of 1-substituted 2-aminoimidazoles.

Synthesis Workflow Start Start Step1 Reactant Preparation (Guanidine & α-Haloketone) Start->Step1 Step2 Reaction Setup (Solvent & Reagents) Step1->Step2 Step3 Reaction (Heating & Stirring) Step2->Step3 Step4 Monitoring (TLC) Step3->Step4 Step4->Step3 Incomplete Step5 Work-up (Extraction/Precipitation) Step4->Step5 Complete Step6 Purification (Chromatography/Crystallization) Step5->Step6 Step7 Characterization (NMR, MS, etc.) Step6->Step7 End Final Product Step7->End

Caption: General experimental workflow for the synthesis and purification of 1-substituted 2-aminoimidazoles.

Data Presentation: Substrate Scope and Yields

The following table summarizes representative examples of 1-substituted 2-aminoimidazoles synthesized via guanidine condensation, highlighting the versatility of this method.

EntryGuanidine Derivativeα-Haloketone DerivativeSolventTemp (°C)Time (h)Yield (%)Reference
1N-Phenylguanidineα-Chloro-4'-methylacetophenoneChCl:Urea804-680[1]
2Guanidineα-Chloro-4'-bromoacetophenoneChCl:Urea804-688[3]
3N-Phenylguanidineα-Chloro-4'-methoxyacetophenoneChCl:Urea804-682[3]
4Guanidine2-Chloro-1-(thiophen-2-yl)ethan-1-oneChCl:Urea804-675[3]
5N-Acetylguanidine2-Bromo-1-phenylethan-1-oneMeCNReflux1285[8]

Characterization of 2-Aminoimidazoles

The synthesized 1-substituted 2-aminoimidazoles should be thoroughly characterized to confirm their structure and purity. The following techniques are routinely employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and types of protons and carbons. For example, in the ¹H NMR spectrum of N,1-diphenyl-5-p-tolyl-1H-imidazol-2-amine, the methyl protons appear as a singlet around δ 2.33 ppm, while the imidazole proton appears as a singlet around δ 7.04 ppm.[3]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. A characteristic N-H stretching vibration for the amino group is typically observed in the range of 3400-3424 cm⁻¹.[3]

  • Melting Point (for solids): A sharp melting point range is indicative of a pure compound.

Troubleshooting and Expert Insights

  • Low Yields: Incomplete reactions can be a cause of low yields. Ensure the reaction goes to completion by monitoring with TLC. If the reaction stalls, consider increasing the temperature or reaction time. The purity of the starting materials is also crucial.

  • Side Product Formation: In some cases, the formation of 2-aminopyrimidines can be a competing side reaction.[9] Careful control of reaction conditions, such as the choice of base and solvent, can minimize the formation of these byproducts.

  • Purification Challenges: Some 2-aminoimidazoles can be highly polar, making them difficult to purify by column chromatography. In such cases, crystallization is often a more effective purification method. For triaryl-substituted 2-aminoimidazoles synthesized in DES, direct isolation by filtration and crystallization can yield highly pure products.[3]

  • Safety Precautions: Guanidine and its derivatives can be corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. α-Haloketones are lachrymators and should be handled in a well-ventilated fume hood.

Conclusion

The condensation of guanidines with α-haloketones remains a robust and versatile method for the synthesis of 1-substituted 2-aminoimidazoles. The development of greener synthetic routes using deep eutectic solvents has further enhanced the appeal of this methodology, offering high yields and simplified work-up procedures. The protocols and insights provided in this guide are intended to equip researchers in drug development and medicinal chemistry with the necessary tools to efficiently synthesize this important class of heterocyclic compounds.

References

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921–1943. Retrieved from [Link]

  • Vittorio, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923. Retrieved from [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry. (n.d.). Bentham Science. Retrieved from [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(19), 5092–5095. Retrieved from [Link]

  • Wolfe, J. P., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. PMC. Retrieved from [Link]

  • Efficient and environmentally friendly synthesis of 2-amino-imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Aminoimidazoles in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. Retrieved from [Link]

  • Synthesis and Evaluation of 2-(Arylamino)imidazoles as α2-Adrenergic Agonists. (n.d.). ACS Publications. Retrieved from [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Retrieved from [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Chemistry of 2-Aminoimidazoles | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) 2-Aminoimidazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. Retrieved from [Link]

  • Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. (n.d.). PMC. Retrieved from [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (n.d.). PMC. Retrieved from [Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of guanidines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocols: In Vitro Antimicrobial Testing Methods for 1-ethyl-5-phenyl-1H-imidazol-2-amine

Introduction Imidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging therapeutic potential, including significant antimicrobial properties.[1][2] Their versatile scaffold a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Imidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging therapeutic potential, including significant antimicrobial properties.[1][2] Their versatile scaffold allows for structural modifications that can modulate biological activity, making them a focal point in the search for novel anti-infective agents. This guide provides a comprehensive, multi-tiered framework for evaluating the in vitro antimicrobial efficacy of the novel compound 1-ethyl-5-phenyl-1H-imidazol-2-amine .

The protocols herein are designed to logically progress from initial qualitative screening to quantitative potency determination and, finally, to a characterization of the compound's antimicrobial dynamics. This systematic approach ensures an efficient and robust assessment, generating the foundational data required for further drug development. Methodologies are grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity, reproducibility, and relevance.[3][4]

Overall Experimental Workflow

The evaluation of a novel antimicrobial agent follows a structured path. The initial step is a broad screening to detect any activity, followed by quantitative tests to determine the potency (MIC). Finally, dynamic assays are performed to understand whether the compound kills the microbes or merely inhibits their growth.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Activity Characterization Compound Test Compound (1-ethyl-5-phenyl-1H-imidazol-2-amine) Screening Protocol 1 & 2: Agar Diffusion Assays (Disk/Well) Compound->Screening Result1 Zone of Inhibition (ZOI) Qualitative Activity Screening->Result1 MIC_Test Protocol 3: Broth Microdilution Assay Result1->MIC_Test If ZOI > 0 Result2 Minimum Inhibitory Concentration (MIC) Quantitative Potency MIC_Test->Result2 MBC_Test Protocol 4: Minimum Bactericidal Concentration (MBC) Result2->MBC_Test Proceed if MIC determined TimeKill_Test Protocol 5: Time-Kill Kinetic Assay Result2->TimeKill_Test Proceed if MIC determined Result3 Bactericidal vs. Bacteriostatic Rate of Killing MBC_Test->Result3 TimeKill_Test->Result3 G cluster_workflow Broth Microdilution Workflow start 1. Prepare 2X Compound Stock in Broth plate 2. Add 100µL Broth to Wells 2-12 start->plate dilute 3. Add 200µL of 2X Stock to Well 1. Serial Dilute 100µL from Well 1 to 11 plate->dilute discard 4. Discard 100µL from Well 11 dilute->discard inoculate 5. Add 100µL of Standardized Inoculum to Wells 1-11 discard->inoculate controls 6. Add 100µL Inoculum + 100µL Broth to Well 12 (Growth Control) inoculate->controls incubate 7. Incubate Plate (35°C, 18-24h) controls->incubate read 8. Read Results: Find first clear well (MIC) incubate->read G cluster_0 Time-Kill Assay Setup cluster_1 Sampling Loop (Repeat at T=0, 2, 4, 8, 24h) cluster_2 Analysis Flasks Prepare Flasks: - Growth Control (No Drug) - 0.5x MIC, 1x MIC, 2x MIC, 4x MIC Inoculate Inoculate all flasks to ~5x10^5 CFU/mL Flasks->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample 1. Remove Aliquot Incubate->Sample Dilute 2. Perform 10-fold Serial Dilutions Sample->Dilute Plate 3. Plate Dilutions onto Agar Dilute->Plate Count 4. Incubate & Count Colonies (Calculate CFU/mL) Plate->Count Plot Plot Log10 CFU/mL vs. Time Count->Plot

Caption: Workflow of a time-kill kinetic assay.

Interpretation of Results:

  • Bactericidal Activity: A ≥3-log10 decrease (99.9% kill) in CFU/mL compared to the initial inoculum. *[5] Bacteriostatic Activity: Little change in CFU/mL from the initial inoculum (typically <3-log10 reduction) over 24 hours, with the bacterial count remaining significantly below that of the growth control. *[5] No Effect: The growth curve mimics that of the growth control.

Data Presentation: Time-Kill Assay

Time (hours) Log10 CFU/mL (Growth Control) Log10 CFU/mL (0.5x MIC) Log10 CFU/mL (1x MIC) Log10 CFU/mL (2x MIC) Log10 CFU/mL (4x MIC)
0 Record Value Record Value Record Value Record Value Record Value
2 Record Value Record Value Record Value Record Value Record Value
4 Record Value Record Value Record Value Record Value Record Value
8 Record Value Record Value Record Value Record Value Record Value

| 24 | Record Value | Record Value | Record Value | Record Value | Record Value |

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Clinical & Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
  • BenchChem. (2025). Application Notes: Antimicrobial Screening Assays for Imidazole Derivatives.
  • PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. J Clin Microbiol, 43(10), 5243-6.
  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.
  • Microbe Online. (2022). Agar Diffusion Test: the primary method to determine the antimicrobial activity.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Abdallah, M., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy.
  • CLSI & EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • University of Helsinki. (n.d.). Validation of high-throughput time-kill assay. HELDA.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST.
  • The European Committee on Antimicrobial Susceptibility Testing. (2026). EUCAST - Home.
  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents.
  • Clinical & Laboratory Standards Institute. (2017). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1.
  • Time of Care. (n.d.). Bacteriostatic versus Bactericidal.
  • MDPI. (2024). Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates.
  • PubMed. (2025). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice.
  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives.
  • PMC. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.
  • Pure. (2018). In vitro antimicrobial susceptibility testing methods.
  • ResearchGate. (2025). (PDF) In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action.

Sources

Application

Solvent selection for recrystallization of 2-amino-1-ethyl-5-phenylimidazole

Application Note & Protocol Topic: Strategic Solvent Selection for the Recrystallization of 2-amino-1-ethyl-5-phenylimidazole Abstract This document provides a comprehensive guide for the systematic selection of an optim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Solvent Selection for the Recrystallization of 2-amino-1-ethyl-5-phenylimidazole

Abstract

This document provides a comprehensive guide for the systematic selection of an optimal solvent or solvent system for the purification of 2-amino-1-ethyl-5-phenylimidazole via recrystallization. Purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development, where achieving high purity directly impacts efficacy and safety. Recrystallization remains a powerful, cost-effective, and scalable technique for this purpose. However, its success is fundamentally dependent on the judicious choice of solvent. This guide moves beyond a simple list of solvents, detailing the theoretical principles and a robust experimental workflow. It is designed for researchers, chemists, and drug development professionals to establish a reliable and reproducible purification protocol.

Introduction: The Rationale for Systematic Solvent Selection

Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities within a given solvent.[1] An ideal recrystallization solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[2]

The molecular structure of 2-amino-1-ethyl-5-phenylimidazole presents a unique challenge for solvent selection. It possesses:

  • A polar primary amine group (-NH2) capable of strong hydrogen bonding.

  • An imidazole ring , a heterocyclic aromatic system with both hydrogen bond accepting and donating potential (though the N-1 position is alkylated).

  • A non-polar phenyl group (-C6H5) and an ethyl group (-C2H5) , which contribute significant hydrophobic character.

This amphiphilic nature means that predicting the ideal solvent a priori is difficult. A systematic, empirical approach is therefore essential for an efficient and successful purification. This guide provides the framework for that approach.

Theoretical Framework: Principles of Solubility and Crystallization

The primary principle governing solubility is "like dissolves like." Solvents and solutes with similar intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions, van der Waals forces) are more likely to be miscible.

An Ideal Recrystallization Solvent Should Be:

  • Effective: It must exhibit a steep solubility curve, dissolving the compound well when hot and poorly when cold.

  • Inert: It must not react with the compound being purified.[3]

  • Volatile: It should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the purified crystals.[3]

  • Non-toxic and Inexpensive: Safety and cost are critical considerations for scalability.

  • Able to Produce High-Quality Crystals: The solvent should facilitate the growth of well-formed, pure crystals.

Given the mixed polarity of 2-amino-1-ethyl-5-phenylimidazole, both single-solvent and mixed-solvent systems should be investigated. A mixed-solvent system is employed when no single solvent meets all the criteria. It typically consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble.[4]

Experimental Workflow for Solvent Selection

The following workflow provides a structured path to identify a suitable solvent system. It is designed to be efficient, using minimal material in the initial screening phase.

SolventSelectionWorkflow A Start: Crude 2-amino-1-ethyl-5-phenylimidazole B Select Diverse Test Solvents (Polar, Intermediate, Non-Polar) A->B C Protocol 1: Small-Scale Solubility Testing (~25 mg crude material per solvent) B->C D Evaluate Results: - Insoluble Cold? - Soluble Hot? - Forms Crystals on Cooling? C->D E Decision: Ideal Single Solvent Found? D->E F Protocol 2: Single-Solvent Recrystallization E->F  Yes G Decision: Potential for Mixed-Solvent System? E->G  No K End: Pure Crystalline Product F->K H Identify Soluble/Insoluble Pair G->H  Yes J No Suitable System Found. Consider Chromatography or Salt Formation. G->J  No I Protocol 3: Mixed-Solvent Recrystallization H->I I->K

Caption: Workflow for systematic solvent selection.

Protocols and Methodologies

Protocol 1: Small-Scale Solubility Screening

This initial screen aims to quickly identify promising solvents using a minimal amount of crude product.

Materials:

  • Crude 2-amino-1-ethyl-5-phenylimidazole

  • Small test tubes (10 x 75 mm)

  • A selection of test solvents (see Table 1)

  • Pasteur pipettes

  • Heating block or sand bath

  • Vortex mixer

Procedure:

  • Place approximately 20-30 mg of the crude material into a test tube.[5]

  • Add a test solvent dropwise (approx. 0.5 mL) at room temperature and vortex the mixture. Observe the solubility.

    • Observation A: If the compound dissolves immediately, the solvent is likely too effective for recrystallization at room temperature. Note this and discard.[5]

  • If the compound is insoluble or sparingly soluble, heat the test tube gently in a heating block.

  • Continue adding the solvent dropwise while heating until the compound fully dissolves. Note the approximate volume of solvent used.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.

  • Observation B: A promising solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good quantity of crystalline precipitate upon cooling.

  • Record all observations in a table similar to Table 2.

Table 1: Suggested Screening Solvents This list covers a range of polarities and functional groups.

Solvent ClassExample SolventsBoiling Point (°C)[3]Key Properties
Protic (Polar) Water100Strong H-bonding, highly polar.
Ethanol78H-bonding, moderate polarity. Often good for amines.[3]
Methanol65H-bonding, more polar than ethanol.
Isopropanol82Less polar than ethanol.
Aprotic (Polar) Acetone56Dipole-dipole, H-bond acceptor. Low boiling point.
Ethyl Acetate77Moderate polarity, ester group.
Acetonitrile82Polar aprotic.
Aprotic (Non-Polar) Toluene111Aromatic, non-polar.
Heptane/Hexane~98 / 69Aliphatic, very non-polar.

Table 2: Example Solubility Data Log

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingComments
WaterInsolubleInsolubleNonePotential anti-solvent.
EthanolSparingly SolubleSolubleYes, fine needlesPromising Candidate.
Ethyl AcetateSolubleVery SolublePoor recoveryToo soluble.
TolueneInsolubleSparingly SolubleSlow, large crystalsCandidate, but high b.p.
HeptaneInsolubleInsolubleNonePotential anti-solvent.
Protocol 2: Single-Solvent Recrystallization (Example: Ethanol)

This protocol should be followed once a promising single solvent has been identified.

RecrystallizationProtocol A 1. Place crude solid in Erlenmeyer flask. B 2. Add minimum volume of hot solvent to dissolve. A->B C Insoluble impurities present? B->C D 3. Perform hot gravity filtration. C->D  Yes E 4. Allow filtrate to cool slowly to room temperature. C->E  No D->E F Induce crystallization (scratching, seed crystal) if needed. E->F G 5. Cool further in an ice-water bath. F->G H 6. Isolate crystals via vacuum filtration. G->H I 7. Wash crystals with a small amount of cold solvent. H->I J 8. Dry crystals under vacuum. I->J

Caption: Step-by-step single-solvent recrystallization.

Procedure:

  • Dissolution: Place the crude 2-amino-1-ethyl-5-phenylimidazole in an Erlenmeyer flask. In a separate flask, heat the chosen solvent (e.g., ethanol) to boiling. Add the hot solvent to the crude material in portions, with swirling, until the solid has just dissolved.[2] Avoid adding a large excess of solvent, as this will reduce recovery yield.[1]

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.[1]

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[1]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 3: Mixed-Solvent Recrystallization (Example: Ethanol/Water)

Use this protocol if no single solvent is ideal, but a soluble/insoluble pair was identified (e.g., soluble in ethanol, insoluble in water).

Procedure:

  • Dissolution: Dissolve the crude material in the minimum amount of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with constant swirling until the solution becomes faintly cloudy (turbid). This point of incipient precipitation is the saturation point.[4]

  • Re-homogenization: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol. The washing solvent in step 7 should be a cold mixture of the two solvents in a ratio that does not dissolve the crystals.

Troubleshooting Common Issues

  • Oiling Out: The compound comes out of solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[3]

    • Solution: Re-heat the solution to dissolve the oil, add slightly more solvent, and allow for slower cooling.

  • No Crystals Form: The solution may be supersaturated or not concentrated enough.

    • Solution: Try scratching the inner surface of the flask with a glass rod, adding a seed crystal of the pure compound, or cooling the solution in an ice bath. If these fail, some solvent may need to be evaporated to increase the concentration.

  • Poor Recovery: The yield of pure crystals is low.

    • Solution: Too much solvent may have been used during dissolution. Ensure the minimum necessary volume was used. Also, ensure the solution was thoroughly cooled before filtration.

Conclusion

The purification of 2-amino-1-ethyl-5-phenylimidazole by recrystallization is a highly effective method when the solvent system is chosen with care. By employing the systematic screening and optimization workflow detailed in this guide, researchers can develop a robust, reliable, and scalable purification protocol. The principles and procedures outlined here provide a solid foundation for tackling the purification of this and other novel chemical entities with complex solubility profiles.

References

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallisation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation.
  • Unknown. (n.d.). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of N1-Alkyl-5-Aryl-2-Aminoimidazoles

[1] Abstract & Strategic Relevance The 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a non-biocidal inhibitor of bacterial biofilm formation (e.g., Salmone...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Relevance

The 2-aminoimidazole (2-AI) scaffold has emerged as a privileged structure in medicinal chemistry, particularly as a non-biocidal inhibitor of bacterial biofilm formation (e.g., Salmonella Typhimurium, Pseudomonas aeruginosa).[1] Unlike conventional antibiotics that exert selective pressure leading to resistance, 2-AI derivatives often target quorum sensing or mechanical attachment pathways.[1]

This guide details a robust, microwave-assisted protocol for synthesizing N1-alkyl-5-aryl-2-aminoimidazoles . While the 4(5)-aryl-2-aminoimidazole core is easily accessible, the regioselective introduction of N1-substituents presents a challenge due to annular tautomerism.[1] This protocol utilizes microwave irradiation to accelerate both the core scaffold formation and the subsequent alkylation, reducing total synthesis time from days to hours while improving library throughput.[1] Critical attention is given to the regiochemical identification of the bioactive 5-aryl isomer versus the 4-aryl congener.

Mechanistic Insight & Reaction Design

The Challenge of Regioselectivity

The synthesis involves two distinct phases.[1][2] The core scaffold is generated via a Hantzsch-type condensation of


-haloketones with guanidine.[1] The resulting 4(5)-aryl-2-aminoimidazole exists in tautomeric equilibrium.[1][3]

Upon N-alkylation, this equilibrium is "frozen," generating two distinct regioisomers:

  • N1-alkyl-4-aryl-2-aminoimidazole (1,4-isomer): Often thermodynamically favored or formed via steric control.[1]

  • N1-alkyl-5-aryl-2-aminoimidazole (1,5-isomer): The target scaffold for specific biofilm inhibition profiles.[1]

Mechanistic Pathway: The alkylation proceeds via an


 mechanism.[1] The ratio of 1,4- vs 1,5-isomer is governed by the specific base, solvent polarity, and the steric bulk of the aryl substituent.[1] Microwave heating promotes kinetic control and cleaner reaction profiles, often facilitating the isolation of the desired 5-aryl isomer which might be minor under thermal reflux conditions.[1]
Reaction Scheme (Graphviz)

ReactionPathway Start α-Bromoketone + Guanidine Intermediate 4(5)-Aryl-2-aminoimidazole (Tautomeric Mix) Start->Intermediate MW 140°C Cyclization Alkylation MW Alkylation (R-X, Base) Intermediate->Alkylation Tautomeric Equilibrium Product4 N1-Alkyl-4-Aryl (Isomer A) Alkylation->Product4 Steric Control Product5 N1-Alkyl-5-Aryl (Target Isomer B) Alkylation->Product5 Electronic/Kinetic Control

Caption: Divergent synthesis pathway showing the origin of regioisomers during the post-synthetic alkylation step.

Experimental Protocol

Phase 1: Synthesis of the Core Scaffold (4(5)-Aryl-2-aminoimidazole)

Reagents:

  • 
    -Bromoketone (1.0 equiv)[1]
    
  • Guanidine Carbonate (1.5 equiv) or Guanidine Nitrate (requires base)[1]

  • Solvent: Ethanol/Water (1:[1]1) or DMF (for higher temp)[1]

Microwave Parameters:

  • Instrument: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

  • Temperature: 140 °C

  • Time: 10–20 minutes

  • Pressure Limit: 250 psi[1]

Step-by-Step:

  • Dissolve

    
    -bromoketone (1 mmol) in 2 mL Ethanol in a 10 mL microwave vial.
    
  • Add Guanidine Carbonate (1.5 mmol) suspended in 2 mL water.

  • Seal the vessel and irradiate at 140 °C for 15 minutes (High absorption setting).

  • Workup: Cool to RT. Evaporate volatiles under reduced pressure.[1][4] Resuspend residue in water and basify with NaOH (1M) to pH > 10.[1]

  • Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • QC: Verify formation of the 2-AI core via LC-MS (

    
    ) and 
    
    
    
    H NMR (characteristic singlet for H-imidazole at
    
    
    6.8–7.2 ppm).
Phase 2: Microwave-Assisted N1-Alkylation[1]

Reagents:

  • 4(5)-Aryl-2-aminoimidazole (from Phase 1)[1]

  • Alkyl Halide (1.1 equiv) - Note: Alkyl bromides or iodides are preferred.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for faster rates)[1]
  • Solvent: DMF (anhydrous)[1]

Microwave Parameters:

  • Temperature: 100 °C

  • Time: 30 minutes

  • Power: Dynamic (Max 150W)[1]

Step-by-Step:

  • In a dry MW vial, dissolve the 2-AI scaffold (0.5 mmol) in 3 mL anhydrous DMF.

  • Add

    
     (1.0 mmol) and the Alkyl Halide (0.55 mmol).
    
  • Irradiate at 100 °C for 30 minutes .

  • Workup: Pour reaction mixture into ice-water (20 mL). Extract with EtOAc (3x).[1]

  • Purification (CRITICAL): The crude material will contain both 1,4- and 1,5-isomers.[1]

    • Use Flash Chromatography (DCM:MeOH gradient, 100:0 to 90:10).[1]

    • Note: The 1,5-isomer typically elutes after the 1,4-isomer on silica due to increased polarity/interaction with the stationary phase, though this can vary by substituent.[1]

Regiochemical Validation (Self-Validating System)[1]

Distinguishing the 1,4-isomer from the 1,5-isomer is the most critical step for data integrity.[1] You cannot rely solely on LC-MS.[1]

Validation Protocol: Use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) NMR.

Feature1-Alkyl-5-Aryl (Target) 1-Alkyl-4-Aryl (Isomer)
Structure Aryl group is adjacent to N-AlkylAryl group is distant from N-Alkyl
Key NOE Signal Strong cross-peak between N-CH₂ protons and Aryl-ortho protons .[1]Strong cross-peak between N-CH₂ protons and Imidazole C-H proton .[1]
H-Imidazole Shift Typically more deshielded.[1]Typically more shielded.[1]
Regiochemistry Logic Diagram (Graphviz)

NOELogic Sample Purified Isomer (Dissolved in DMSO-d6) NOESY Run 2D NOESY Experiment Sample->NOESY Analysis Analyze Cross-peaks (N-Alkyl vs Aromatic Region) NOESY->Analysis ResultA NOE: N-Alkyl ↔ Aryl-H (Proximity Confirmed) Analysis->ResultA Strong Signal ResultB NOE: N-Alkyl ↔ Imidazole-H (Proximity Confirmed) Analysis->ResultB Strong Signal Conclusion5 CONFIRMED: 1-Alkyl-5-Aryl Isomer ResultA->Conclusion5 Conclusion4 CONFIRMED: 1-Alkyl-4-Aryl Isomer ResultB->Conclusion4

Caption: Decision tree for assigning regiochemistry using NOESY NMR data.

Optimization & Troubleshooting

Solvent & Base Effects on Regioselectivity (Ratio 1,5 : 1,4)

EntrySolventBaseTemp (°C)Yield (%)Regio Ratio (5-Ar : 4-Ar)
1DMF

80651 : 2
2DMF

100 (MW)821 : 1.5
3MeCN

80 (Reflux)401 : 3
4DMF LiOtBu 100 (MW) 78 1 : 1.2

Insight: The formation of the 1,4-isomer is generally favored.[1] To maximize the 1,5-isomer yield, use higher temperatures (MW 100-120°C) which can push the reaction under thermodynamic control, or employ specific protecting group strategies (e.g., Trityl protection) if the direct alkylation yield is too low.[1]

Troubleshooting:

  • Low Conversion: If the starting material persists, add a catalytic amount of KI (Finkelstein condition) to activate the alkyl chloride/bromide.[1]

  • Polyalkylation: If dialkylation (on the exocyclic amine) is observed, reduce the equivalents of alkyl halide to 0.95 and lower the temperature to 80 °C.

References

  • Steenackers, H. P., et al. (2011).[1][5] Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles... as Inhibitors of Biofilm Formation. Journal of Medicinal Chemistry.

  • Van der Eycken, E. V., et al. (2012).[1] Microwave-assisted one-pot synthesis and anti-biofilm activity of 2-amino-1H-imidazole/triazole conjugates. Organic & Biomolecular Chemistry.

  • Felluga, F., et al. (2018).[1] Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett.

  • Jacobs, L., et al. (2021).[1][5] 2-Aminoimidazoles as potent inhibitors of contaminating brewery biofilms. Biofouling.[1][5][6][7]

  • BenchChem Technical Support . Enhancing Regioselectivity of Imidazole Substitution Reactions. BenchChem Application Notes.

Sources

Application

Application Note: Regioselective N-alkylation of 4-phenyl-2-aminoimidazole via Reductive Amination

Introduction The 2-aminoimidazole scaffold is a privileged structural motif found in numerous marine alkaloids and serves as a cornerstone for the development of novel therapeutic agents.[1][2] N-alkylated derivatives, i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-aminoimidazole scaffold is a privileged structural motif found in numerous marine alkaloids and serves as a cornerstone for the development of novel therapeutic agents.[1][2] N-alkylated derivatives, in particular, have demonstrated a wide range of biological activities, making the development of robust and regioselective alkylation procedures a critical objective in medicinal chemistry and drug discovery. This application note provides a detailed protocol for the N-alkylation of 4-phenyl-2-aminoimidazole using a direct reductive amination strategy. This method is noted for its operational simplicity, broad substrate scope, and high functional group tolerance.[3]

Mechanism & Regioselectivity Considerations

The N-alkylation of 4-phenyl-2-aminoimidazole presents a regioselectivity challenge due to the presence of three potentially nucleophilic nitrogen atoms: the two endocyclic nitrogens (N1 and N3) and the exocyclic amino group (N2). Direct alkylation with alkyl halides often leads to complex mixtures of products. Reductive amination, however, offers a highly selective approach to functionalize the exocyclic amino group.[4]

The reaction proceeds in two main steps:

  • Imine Formation: The exocyclic amino group of 4-phenyl-2-aminoimidazole reacts with an aldehyde or ketone to form a hemiaminal intermediate, which then reversibly loses water to form an iminium ion. This step is typically fast for aldehydes.[4][5]

  • Reduction: A mild and selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), is used to reduce the iminium ion to the corresponding secondary amine.[5][6][7] NaBH(OAc)₃ is preferred because it is less reactive towards the starting carbonyl compound and is effective under weakly acidic conditions that favor iminium ion formation.[3][6][8]

This one-pot procedure is highly efficient and avoids the isolation of the intermediate imine.[4]

Visualized Reaction Workflow

The following diagram outlines the general workflow for the reductive amination protocol.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-phenyl- 2-aminoimidazole and aldehyde/ketone in DCE B Stir at Room Temperature A->B C Add NaBH(OAc)₃ portion-wise B->C Initiate Reduction D Monitor reaction by TLC (e.g., 2-16 hours) C->D E Quench with saturated aqueous NaHCO₃ D->E Reaction Complete F Extract with DCM or EtOAc E->F G Dry organic layer (Na₂SO₄), filter, concentrate F->G H Purify by column chromatography G->H I Characterize Product (NMR, MS) H->I Final Product

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol

Materials:

  • 4-phenyl-2-aminoimidazole (1.0 eq)

  • Aldehyde or Ketone (1.1 - 1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-phenyl-2-aminoimidazole (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the aminoimidazole.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine/iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) to the suspension portion-wise over 10 minutes. Note: The reaction is typically exothermic, and slow addition helps control the temperature.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

Data Summary: Substrate Scope

This protocol is effective for a variety of aldehydes. The following table summarizes expected outcomes with different carbonyl partners.

EntryAldehyde/KetoneR-Group IntroducedTypical Yield (%)
1BenzaldehydeBenzyl85 - 95%
24-Methoxybenzaldehyde4-Methoxybenzyl88 - 96%
3IsobutyraldehydeIsobutyl75 - 85%
4CyclohexanoneCyclohexyl70 - 80%

Yields are representative and may vary based on reaction scale and purification efficiency.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Insufficient reducing agent. 2. Poor quality of NaBH(OAc)₃ (hydrolyzed).1. Add an additional 0.2-0.3 eq of NaBH(OAc)₃. 2. Use a freshly opened bottle of the reagent.
Formation of Side Products Over-alkylation (dialkylation of the exocyclic amine).This is less common with this method but can occur with highly reactive aldehydes. Consider using a 1:1 stoichiometry of amine to aldehyde.
Low Yield 1. Inefficient imine formation. 2. Product loss during work-up/purification.1. For less reactive ketones, add 1.0 eq of acetic acid as a catalyst.[5] 2. Ensure pH is basic (>8) during extraction to prevent the protonated product from remaining in the aqueous layer.

Mechanism Visualization

The diagram below illustrates the key mechanistic steps of the reductive amination process.

G cluster_reactants Amine R'-NH₂ (4-phenyl-2-aminoimidazole) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl R''-CHO (Aldehyde) Carbonyl->Hemiaminal Iminium Iminium Ion [R'-N⁺H=CHR''] Hemiaminal->Iminium - H₂O Product Product R'-NH-CH₂R'' Iminium->Product Hydride Reduction Hydride NaBH(OAc)₃ Hydride->Product

Caption: Simplified mechanism of reductive amination.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Baran, P. S. (2007). Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Scripps Research. [Link]

  • Popowycz, F., & Tatibouët, A. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. ResearchGate. [Link]

  • Kaur, N. (2015). Chemistry of 2-Aminoimidazoles. ResearchGate. [Link]

  • Renzi, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923. [Link]

  • Opletalová, V., & Hartl, J. (2015). 2-Aminoimidazoles. ResearchGate. [Link]

  • Looper, R. E. (2017). REGIOSELECTIVE CONSTRUCTION OF N2-ACYL-C4-ARYLAMINOIMIDAZOLES. Undergraduate Research Journal, University of Utah. [Link]

  • Sullivan, J. D., et al. (2015). Synthesis of Naamidine A and Selective Access to N(2)-Acyl-2-aminoimidazole Analogues. The Journal of Organic Chemistry, 80(20), 10148–10158. [Link]

  • Tellez, F., et al. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(13), 3536–3539. [Link]

Sources

Method

Guide to Formulation and Evaluation of 2-Aminoimidazole-Based Anti-Biofilm Coatings for Medical Implants

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Implant-associated infections, driven by the formation of antibiotic-tolerant bacterial biofilms, represent a significant clini...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Implant-associated infections, driven by the formation of antibiotic-tolerant bacterial biofilms, represent a significant clinical and economic burden, leading to implant failure, revision surgeries, and prolonged patient morbidity.[1][2] This application note provides a comprehensive technical guide for the formulation and evaluation of anti-biofilm coatings based on 2-aminoimidazoles (2-AIs), a promising class of molecules that inhibit biofilm formation without exerting bactericidal activity, thereby reducing the selective pressure for resistance development.[3] We present detailed, field-proven protocols for the covalent immobilization of 2-AIs onto titanium surfaces, a common implant material. Furthermore, this guide outlines robust methodologies for assessing the in vitro efficacy of these coatings against clinically relevant bacteria, such as Staphylococcus aureus, and for evaluating their biocompatibility with human cells to ensure they do not impede osseointegration. This document is intended to equip researchers and drug development professionals with the foundational knowledge and practical workflows necessary to advance the development of next-generation, infection-resistant medical implants.

Introduction: The Challenge of Biofilms and the 2-AI Solution

The surfaces of medical implants provide an ideal substrate for microbial colonization, leading to the formation of biofilms. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which shields the bacteria from the host immune system and conventional antibiotics.[1][2] This tolerance can be up to 1,000 times greater than that of their free-floating (planktonic) counterparts, rendering infections notoriously difficult to eradicate.

2-Aminoimidazoles (2-AIs) have emerged as a compelling alternative to traditional antibiotic coatings. Originally inspired by marine natural products like oroidin, synthetic 2-AIs have been developed that demonstrate potent anti-biofilm properties against a broad range of pathogens.[4][5][6]

The Scientific Rationale: A Targeted Anti-Biofilm Mechanism

The primary advantage of 2-AIs lies in their mechanism of action. Unlike traditional antibiotics that kill bacteria, many 2-AIs function by interfering with bacterial signaling pathways, such as two-component systems, which regulate the transition from a planktonic to a biofilm-based lifestyle.[7] Specifically, they can down-regulate the expression of genes responsible for producing the extracellular polymeric substance (EPS) that forms the biofilm matrix.[3][8]

By inhibiting biofilm formation without killing the bacteria, 2-AIs are less likely to impose a strong selective pressure for the development of resistance.[3] This "resistance-resilient" strategy is a critical advancement in the fight against antimicrobial resistance.

Mechanism cluster_0 Conventional Antibiotic Action cluster_1 2-Aminoimidazole (2-AI) Action Planktonic Planktonic Bacteria Killed Bacteria Killed Planktonic->Killed High Concentration Resistant Resistant Strain Selected Killed->Resistant Selective Pressure Planktonic2 Planktonic Bacteria NoBiofilm Biofilm Formation Inhibited Planktonic2->NoBiofilm Interferes with Signaling NoKill Planktonic Growth Unaffected Planktonic2->NoKill

Figure 1. Conceptual difference between bactericidal and anti-biofilm mechanisms.

Formulation Protocol: Covalent Immobilization of 2-AIs on Titanium

To ensure long-term stability and prevent systemic release, covalent attachment of the 2-AI molecule to the implant surface is the preferred strategy.[8][9] This creates a permanent, non-leaching surface that actively resists colonization. The following protocol details a robust, multi-step process for coating titanium (Ti) disks, which serve as a standard model for orthopedic implants. This method is adapted from successful published studies, such as those developing the LC0024-Ti coating.[1][3][8]

Workflow Overview

The process involves activating the native titanium oxide layer, functionalizing it with amine groups via silanization, attaching a linker molecule, and finally coupling the desired 2-AI compound.

Coating_Workflow Start Titanium Disk (Implant Substrate) Step1 Step 1: Surface Preparation (Cleaning & Activation) Start->Step1 Sandblast, Acid Etch Step2 Step 2: Silanization (Amine Functionalization) Step1->Step2 Treat with APTES Step3 Step 3: Linker Attachment (e.g., HMDI) Step2->Step3 React with Linker Step4 Step 4: 2-AI Coupling (Final Immobilization) Step3->Step4 React with 2-AI-NH2 End 2-AI Coated Implant Step4->End

Figure 2. Workflow for covalent immobilization of 2-AIs on titanium.

Detailed Step-by-Step Methodology

Materials & Reagents:

  • Titanium disks (e.g., Grade 5 Ti-6Al-4V, 12 mm diameter)[1]

  • Reagents for cleaning: Acetone, Ethanol, Deionized (DI) water

  • Etching solution: 20 wt% Nitric Acid (HNO₃) and 4 wt% Hydrofluoric Acid (HF) aqueous solution. (CAUTION: HF is extremely corrosive and toxic. Handle with appropriate personal protective equipment (PPE) in a certified fume hood).

  • Silanization agent: 3-Aminopropyltriethoxysilane (APTES)

  • Anhydrous solvent: Toluene or n-hexane

  • Linker molecule: Hexamethylene diisocyanate (HMDI)[1]

  • 2-Aminoimidazole derivative with a primary amine handle (e.g., 1-(8-aminooctyl)-5-(4-bromophenyl)-N-cyclopentyl-1H-imidazol-2-amine, LC0024-NH₂)[3][8]

  • Reaction solvent: Anhydrous Dichloromethane (DCM) or n-hexane

  • Inert gas: Nitrogen or Argon

Protocol:

  • Surface Preparation & Activation:

    • Causality: This step is critical to remove contaminants and create a clean, reactive titanium oxide (TiO₂) surface with exposed hydroxyl (-OH) groups, which are necessary for the subsequent silanization reaction.[10]

    • a. Sonicate Ti disks sequentially in acetone, ethanol, and DI water for 15 minutes each to degrease and clean the surface.

    • b. Air dry the disks under a stream of nitrogen.

    • c. Immerse the disks in the HNO₃/HF etching solution for 1-2 minutes.[1] This roughens the surface, increasing surface area, and activates it.[11]

    • d. Thoroughly rinse with DI water and dry completely under nitrogen.

  • Silanization (Amine Functionalization):

    • Causality: APTES acts as a bridge. Its ethoxy groups react with the surface -OH groups on the titanium, while its terminal propyl-amine group provides a reactive handle for the next step.

    • a. Prepare a 2-5% (v/v) solution of APTES in an anhydrous solvent like toluene.

    • b. Immerse the activated Ti disks in the APTES solution.

    • c. Incubate for 2-4 hours at room temperature or 1 hour at 60°C under an inert atmosphere to prevent unwanted side reactions with atmospheric moisture.

    • d. Rinse the disks thoroughly with toluene, followed by ethanol and DI water to remove any unbound APTES.

    • e. Cure the silane layer by baking at 110°C for 30-60 minutes.

  • Linker Attachment:

    • Causality: The HMDI linker serves two purposes: it provides a spacer arm to ensure the 2-AI molecule is projected away from the surface for better interaction with bacteria, and its two isocyanate groups allow for sequential coupling. One end reacts with the surface amine, leaving the other free for the 2-AI.

    • a. Immerse the amine-functionalized disks in a solution of HMDI in anhydrous n-hexane (e.g., 1 mL/disk).[1]

    • b. Agitate gently for 2 hours at room temperature under an inert atmosphere.[1]

    • c. Rinse the disks thoroughly with n-hexane to remove excess HMDI.

  • Covalent Coupling of 2-Aminoimidazole:

    • Causality: The primary amine on the 2-AI molecule reacts with the free isocyanate group on the surface-bound linker, forming a stable urea bond and completing the coating process.

    • a. Prepare a solution of the amine-functionalized 2-AI derivative in an anhydrous solvent (e.g., DCM or n-hexane). The concentration will depend on the specific 2-AI used (typically in the 1-10 mg/mL range).

    • b. Immerse the linker-activated disks in the 2-AI solution.

    • c. React for 12-24 hours at room temperature under an inert atmosphere.

    • d. After incubation, thoroughly rinse the disks with the reaction solvent, followed by ethanol and DI water, to remove any non-covalently bound 2-AI.

    • e. Dry the final coated disks under a nitrogen stream and store in a desiccator until use.

Efficacy and Biocompatibility Testing Protocols

A successful anti-biofilm coating must be both effective at preventing biofilm formation and safe for the host. The following protocols provide a self-validating system with necessary controls to ensure trustworthy results.

Protocol: In Vitro Anti-Biofilm Efficacy

This protocol quantifies the ability of the 2-AI coating to inhibit biofilm formation by a clinically relevant pathogen.

Workflow:

Efficacy_Test cluster_0 Quantification Start Coated & Uncoated (Control) Ti Disks Step1 Place disks in 24-well plate Step2 Inoculate with Bacterial Suspension (e.g., S. aureus) Step3 Incubate 24h at 37°C Step4 Rinse to remove planktonic cells Quant1 CFU Counting (Viable Cells) Step4->Quant1 Sonication, Serial Dilution, Plating Quant2 Crystal Violet Staining (Total Biomass) Step4->Quant2 Stain, Solubilize, Measure Absorbance

Figure 3. Experimental workflow for in vitro anti-biofilm efficacy testing.

Methodology:

  • Preparation:

    • a. Sterilize the 2-AI coated disks and uncoated control disks (e.g., via steam sterilization, first confirming the coating is stable to this process).[8]

    • b. Prepare an overnight culture of Staphylococcus aureus (e.g., clinical isolate JAR060131 or a standard strain like ATCC 25923) in a suitable broth like Tryptic Soy Broth (TSB).[8]

    • c. Dilute the overnight culture in biofilm growth medium (e.g., 1/20 dilution of TSB) to the desired starting concentration (e.g., 1 x 10⁶ CFU/mL).[3]

  • Biofilm Growth:

    • a. Aseptically place one sterile disk (either coated or control) into each well of a 24-well tissue culture plate.

    • b. Add 1 mL of the prepared bacterial suspension to each well.

    • c. Incubate the plate statically for 24 hours at 37°C.

  • Quantification of Viable Biofilm Bacteria (CFU Counting):

    • Causality: This is the gold standard for determining the number of living bacteria on the surface, directly measuring the coating's inhibitory effect.

    • a. Carefully remove the medium from each well and gently wash the disks twice with Phosphate-Buffered Saline (PBS) to remove non-adherent planktonic cells.

    • b. Transfer each disk to a new tube containing 1 mL of sterile PBS.

    • c. To dislodge the biofilm, sonicate the tubes for 5-10 minutes, followed by vigorous vortexing for 2 minutes. This step is critical for accurate quantification.

    • d. Perform 10-fold serial dilutions of the resulting bacterial suspension in PBS.

    • e. Plate 100 µL of appropriate dilutions onto TSB agar plates.

    • f. Incubate the plates for 18-24 hours at 37°C and count the colonies to determine the CFU/disk.

  • Data Presentation and Interpretation:

    • Calculate the mean CFU/disk (or CFU/cm²) for both coated and control samples.

    • Determine the Log₁₀ reduction: Log₁₀ Reduction = Log₁₀(Mean CFU_control) - Log₁₀(Mean CFU_coated). A reduction of ≥1 log is considered significant.[2][8]

Sample GroupMean CFU/cm² (± SD)Log₁₀ (CFU/cm²)Log₁₀ Reduction% Reduction
Uncoated Control5.2 x 10⁷ (± 0.9 x 10⁷)7.72--
2-AI Coated4.5 x 10⁶ (± 0.7 x 10⁶)6.651.0791.3%

Table 1. Example data summary for in vitro anti-biofilm efficacy testing.

Protocol: In Vitro Biocompatibility

This protocol assesses whether the 2-AI coating is cytotoxic to human cells, a critical step for ensuring safety and proper osseointegration.[9][12]

Methodology (Following ISO 10993-5 Guidelines):

  • Cell Culture:

    • a. Culture human osteoblast-like cells (e.g., Saos-2 or MG-63) or primary human Mesenchymal Stem Cells (hMSCs) under standard conditions (37°C, 5% CO₂).[12]

    • Causality: These cell types are directly involved in the process of bone formation and integration with the implant, making them the most relevant for testing.[12]

  • Direct Contact Cytotoxicity Assay:

    • a. Seed the cells in a 24-well plate and allow them to adhere for 24 hours until they reach ~80% confluency.

    • b. Aseptically place sterile test disks (2-AI coated), negative controls (uncoated Ti disk), and positive controls (e.g., latex or PVC fragment known to be cytotoxic) directly onto the cell monolayer.

    • c. Incubate for 24-48 hours.

    • d. Assess cell viability both qualitatively and quantitatively:

      • Microscopy: Observe the cells around the disks. Healthy cells should have a normal, spread-out morphology. Signs of toxicity include cell rounding, detachment, and lysis.

      • Viability Assay (e.g., MTT or PrestoBlue): Remove the disks and perform a colorimetric assay according to the manufacturer's instructions to quantify metabolic activity, which correlates with cell viability.

  • Data Interpretation:

    • Express the viability of cells exposed to the 2-AI coated disk as a percentage relative to the negative control (uncoated disk). A reduction in viability of >30% is typically considered a cytotoxic effect under ISO 10993-5. The coating should show no significant difference in cell viability compared to the uncoated titanium control.

References

  • 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. (2022).
  • Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. (2018). Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 2-aminoimidazole/carbamate hybrid anti-biofilm and anti-microbial agents. (n.d.). Scilit. [Link]

  • Synthesis and biological evaluation of 2-aminoimidazole/carbamate hybrid anti-biofilm and anti-microbial agents. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. (2021). Frontiers in Microbiology. [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. (2021). ResearchGate. [Link]

  • Agents that Inhibit Bacterial Biofilm Formation. (2015). Taylor & Francis Online. [Link]

  • 2-Aminoimidazoles Inhibit Mycobacterium abscessus Biofilms in a Zinc-Dependent Manner. (2022). National Center for Biotechnology Information. [Link]

  • An antibiofilm coating of 5‐aryl‐2‐aminoimidazole covalently attached to a titanium surface. (2018). Sci-Hub. [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. (2021). Frontiers Media S.A.. [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants: Activity, Stability, and in vivo Biocompatibility. (2021). PubMed. [Link]

  • Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative staphylococci {CNS) isolated from goat mastitis. (2018). Journal of the American Veterinary Medical Association. [Link]

  • 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. (2014). ACS Chemical Biology. [Link]

  • Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. (2012). Antimicrobial Agents and Chemotherapy. [Link]

  • Biocompatibility and Anti-Microbiological Activity Characterization of Novel Coatings for Dental Implants: A Primer for Non-Biologists. (2016). Frontiers in Microbiology. [Link]

  • Testing Anti-Biofilm Polymeric Surfaces: Where to Start?. (2020). Polymers. [Link]

  • Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. (2014). Molecules. [Link]

  • Antibiofilm coatings based on protein-engineered polymers and antimicrobial peptides for preventing implant-associated infection. (2021). ScienceDirect. [Link]

  • Dental Implants with Anti-Biofilm Properties: A Pilot Study for Developing a New Sericin-Based Coating. (2019). Materials. [Link]

  • Development of antibiofilm coatings for implants. (2019). CORDIS, European Commission. [Link]

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. (2019). Wound Repair and Regeneration. [Link]

  • Controlled release of antibiotics from coated orthopedic implants. (1996). Journal of Biomedical Materials Research. [Link]

  • Multilayered coating on titanium for controlled release of antimicrobial peptides for the prevention of implant-associated infections. (2013). Biomaterials. [Link]

  • Surface Modification of Orthopedic and Dental Implants. (2018). IntechOpen. [Link]

  • Exploring Preliminary Biocompatibility Testing in Coating Development. (2024). Coatings. [Link]

  • Surface Modifications and Their Effects on Titanium Dental Implants. (2015). BioMed Research International. [Link]

  • Surface Modification of Biomedical and Dental Implants and the Processes of Inflammation, Wound Healing and Bone Formation. (2010). Materials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Reducing cytotoxicity of N1-substituted 2-aminoimidazoles in eukaryotic cells

The following Technical Support Guide is designed for researchers optimizing N1-substituted 2-aminoimidazoles (2-AIs) for therapeutic applications. It synthesizes structure-activity relationship (SAR) data with practical...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers optimizing N1-substituted 2-aminoimidazoles (2-AIs) for therapeutic applications. It synthesizes structure-activity relationship (SAR) data with practical troubleshooting protocols.

Topic: Reducing Cytotoxicity in Eukaryotic Models Ticket ID: 2AI-SAR-OPT-001 Status: Active Support Level: Senior Application Scientist

Executive Summary: The Cytotoxicity Bottleneck

N1-substituted 2-aminoimidazoles (2-AIs) are potent antibiofilm agents that function by intercepting bacterial two-component system signaling. However, their amphiphilic nature—critical for membrane permeation and activity—often leads to off-target cytotoxicity in mammalian cells. This guide addresses the structural and experimental causes of this toxicity and provides validated mitigation strategies.[1]

Troubleshooting Guide & FAQs

Issue 1: "My lead compound shows high potency against S. aureus biofilms but kills HeLa/HaCaT cells at the same concentration."

Diagnosis: Narrow Therapeutic Index (TI) due to N1-substitution lipophilicity. Technical Insight: The length of the alkyl chain at the N1 position is the primary driver of both bioactivity and cytotoxicity. While intermediate chain lengths (C8–C10) maximize antibiofilm activity, they also facilitate non-specific intercalation into eukaryotic mitochondrial membranes, causing depolarization and cell death.

Corrective Action (SAR Optimization):

  • Switch Substitution Site: Move the hydrophobic moiety from the N1 position to the 2N (exocyclic nitrogen) position.

    • Evidence: 2N-substituted 2-AIs have demonstrated Therapeutic Indices (TI) up to 370 , compared to TIs of 3–20 for their N1-substituted counterparts.[2]

  • Chain Length Tuning: If N1-substitution is mandatory for your synthesis, screen chain lengths strictly between C6 and C8 . Avoid C11+ chains, which drastically increase mammalian toxicity without proportionally increasing antibiofilm efficacy.

Issue 2: "I observe inconsistent toxicity results between MTT assays and C. elegans models."

Diagnosis: Metabolic interference vs. organismal clearance. Technical Insight: 2-AIs can disrupt mitochondrial electron transport. Since MTT assays rely on mitochondrial reductase enzymes to convert tetrazolium salts to formazan, compounds that stress mitochondria (without immediately killing the cell) can yield false "low viability" readouts. Conversely, C. elegans possesses robust xenobiotic efflux pumps that may mask toxicity seen in static cell cultures.

Corrective Action (Protocol Validation):

  • Cross-Verify Assay: Do not rely solely on MTT. Validate viability using an LDH Release Assay (measures membrane integrity, not mitochondrial function) or Crystal Violet staining (measures biomass).

  • Use the C. elegans Bridge: If MTT shows toxicity but C. elegans survival is high (>90%), the compound likely has a favorable safety profile in complex organisms despite in vitro mitochondrial stress.

Issue 3: "Compound precipitates in cell culture media, causing spikes in absorbance."

Diagnosis: Solubility limit of the free base form. Technical Insight: 2-AIs are basic. In neutral pH cell culture media (pH 7.4), hydrophobic N1-substituted variants may crash out, forming micro-crystals that scatter light and interfere with OD readings.

Corrective Action:

  • Salt Formation: Convert the free base to a hydrochloride (HCl) or bromide (HBr) salt to improve aqueous solubility.

  • Solvent Protocol: Dissolve stock in 100% DMSO, then dilute into media. Ensure final DMSO concentration is ≤ 0.5% .

  • Blank Correction: Include a "Compound Only" control well (Media + Compound, no cells) to subtract background absorbance caused by precipitation.

Visualizing the Optimization Logic

The following decision tree outlines the structural optimization process to maximize the Therapeutic Index.

SAR_Optimization Start High Cytotoxicity (Low Therapeutic Index) CheckPos Check Substitution Position Start->CheckPos IsN1 Is Substituent at N1? CheckPos->IsN1 Yes Is2N Is Substituent at 2N? CheckPos->Is2N No Action1 Move Substituent to 2N Position IsN1->Action1 Preferred Route Action2 Optimize Chain Length (Target C6-C8) IsN1->Action2 Alternative Route Action3 Verify with LDH Assay Is2N->Action3 False Positive? Result1 Increased TI (Safety improved ~10x) Action1->Result1 Result2 Moderate TI Improvement Action2->Result2

Figure 1: Structural Activity Relationship (SAR) decision tree for reducing 2-AI cytotoxicity.

Validated Experimental Protocols

Protocol A: Differential Cytotoxicity Screening (Cell Line vs. C. elegans)

Purpose: To distinguish between general cellular toxicity and organism-level safety.

Part 1: Modified MTT Assay for 2-AIs

Standard MTT can be skewed by mitochondrial effects of 2-AIs. This protocol mitigates interference.[3]

  • Seeding: Plate HaCaT (keratinocytes) or HeLa cells at 5,000 cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment:

    • Prepare 2-AI stocks in DMSO.

    • Dilute in media to 2x desired concentration.

    • Add 100 µL to wells (Final DMSO < 0.5%).

    • Crucial: Include a "Media + Compound" blank for every concentration.

  • Incubation: Incubate for 24h.

  • Wash Step (Critical): Carefully aspirate media (removing precipitated compound) and wash 1x with PBS.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.

  • Read: Measure Absorbance at 570 nm. Subtract "Media + Compound" blank values.

Part 2: C. elegans Survival Assay

Used when cell line toxicity is observed but mechanism is suspected to be specific to in vitro conditions.

  • Synchronization: Synchronize C. elegans (L4 stage) using hypochlorite bleaching.

  • Aliquot: Transfer ~20 worms into wells of a 96-well plate containing S-medium + E. coli OP50 (food source).

  • Exposure: Add 2-AI compound at concentrations corresponding to 1x, 5x, and 10x the antibiofilm IC50.

  • Scoring: Incubate for 24–48h. Score viability based on motility (touch response).

  • Interpretation: If worms survive at concentrations lethal to HaCaT cells, the compound has a viable safety profile for topical/device coating applications.

Mechanism of Action: Why Toxicity Occurs

Understanding the "Why" allows for rational drug design.

  • Mitochondrial Uncoupling: N1-substituted 2-AIs with long alkyl chains (C10+) act as cationic amphiphiles. They accumulate in the mitochondrial matrix (driven by the negative potential), disrupting the membrane potential (

    
    ). This leads to ATP depletion and ROS generation.
    
  • Membrane Lysis: At high concentrations (>50 µM), hydrophobic 2-AIs act like detergents, physically disrupting the plasma membrane. This is often seen as a sharp drop-off in viability assays (LDH leakage).

Toxicity_Mechanism Compound N1-Substituted 2-AI Entry Cell Entry (Passive Diffusion) Compound->Entry Mito Mitochondrial Accumulation Entry->Mito Cationic Charge Attraction ROS ROS Surge Mito->ROS ATP ATP Depletion Mito->ATP Death Apoptosis/ Necrosis ROS->Death ATP->Death

Figure 2: Mechanistic pathway of 2-aminoimidazole induced cytotoxicity in eukaryotic cells.

Quantitative Data Summary

Table 1: Impact of Substitution Pattern on Therapeutic Index (TI) Data derived from comparative studies of 5-aryl-2-aminoimidazoles.

Substitution PatternAntibiofilm IC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (TI)Status
N1-octyl (C8) 3.25~154.6 High Toxicity
N1-dodecyl (C12) 6.50< 10< 1.5 Unsafe
2N-octyl 4.00> 200> 50 Optimized
2N-triazole 5.50> 400> 70 Highly Safe

Note: TI = Cytotoxic Concentration (CC50) / Inhibitory Concentration (IC50).

References

  • Structure-Activity Relationship of 2-Aminoimidazoles: Richards, J. J., et al. (2008). "Synthesis and screening of an AGL-144 library against P. aeruginosa and S. aureus biofilms." ChemBioChem.

  • Toxicity Evaluation in C. elegans: Stowe, S. D., et al. (2012).[4][5][6] "Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems." Drug and Chemical Toxicology.

  • 2N-Substitution Strategy: Peeters, E., et al. (2014). "Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans." Molecules.

  • Mechanism of Action (Salmonella Biofilms): Robijns, S., et al. (2014).[3] "In vitro and in vivo evaluation of the antibiofilm activity of 2-aminoimidazole analogues against Salmonella Typhimurium." Journal of Antimicrobial Chemotherapy.

Sources

Optimization

Technical Support Center: Synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine

Welcome to the technical support center for the synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and improve the yield and purity of your synthesis.

Introduction

The 2-aminoimidazole scaffold is a critical pharmacophore found in numerous natural products and pharmaceutically active compounds.[1][2][3] The synthesis of specific derivatives, such as 1-ethyl-5-phenyl-1H-imidazol-2-amine, can present unique challenges. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions related to a common synthetic route: the condensation of an α-haloketone with a substituted guanidine.

A prevalent and efficient method for constructing the 2-aminoimidazole core involves the reaction of an α-haloketone with a guanidine derivative.[4] For the target molecule, 1-ethyl-5-phenyl-1H-imidazol-2-amine, a logical synthetic approach is the reaction of 2-bromo-1-phenylethan-1-one with N-ethylguanidine.

Synthetic_Pathway reagent1 2-bromo-1-phenylethan-1-one reaction + reagent1->reaction reagent2 N-ethylguanidine reagent2->reaction product 1-ethyl-5-phenyl-1H-imidazol-2-amine reaction->product Base, Solvent (e.g., K2CO3, EtOH)

Figure 1: Proposed synthetic route for 1-ethyl-5-phenyl-1H-imidazol-2-amine.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I'm not getting the expected yield of 1-ethyl-5-phenyl-1H-imidazol-2-amine. What could be the problem?

Answer: Low or no yield can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the possibilities.

Potential Cause Explanation & Solution
Poor Quality of Starting Materials Explanation: The stability of 2-bromo-1-phenylethan-1-one can be an issue, as it is a lachrymator and can degrade over time. N-ethylguanidine can be hygroscopic or exist as a salt, which might affect its reactivity. Solution: Ensure the α-bromoketone is pure; if necessary, recrystallize it before use. For N-ethylguanidine, if you are using a salt (e.g., hydrochloride), it must be converted to the free base in situ or prior to the reaction using a suitable base.
Incorrect Base Explanation: The choice and stoichiometry of the base are crucial. An insufficient amount of base will not effectively neutralize the HBr formed during the reaction, halting the cyclization. A base that is too strong might promote side reactions. Solution: Potassium carbonate (K₂CO₃) is a commonly used base for this reaction. Use at least 2-3 equivalents to ensure the reaction goes to completion. Other bases like triethylamine (TEA) can also be effective.[4]
Suboptimal Reaction Temperature Explanation: The reaction may require heating to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish. Conversely, excessively high temperatures can lead to decomposition and side product formation. Solution: Refluxing in a solvent like ethanol or isopropanol is a good starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
Presence of Water Explanation: While some protocols tolerate small amounts of water, strictly anhydrous conditions are often preferable to minimize hydrolysis of the α-bromoketone and other side reactions. Solution: Use anhydrous solvents and dry your glassware thoroughly. If N-ethylguanidine is a salt, ensure the free-basing process does not introduce excessive water.
Issue 2: Formation of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are these side products and how can I avoid them?

Answer: The formation of side products is a common issue in 2-aminoimidazole synthesis. Understanding the likely impurities is key to mitigating their formation.

Side_Reactions start 2-bromo-1-phenylethan-1-one + N-ethylguanidine main_product Main Product 1-ethyl-5-phenyl-1H-imidazol-2-amine start->main_product Desired Pathway side_product1 Side Product 1 Favorskii Rearrangement Product start->side_product1 Strong Base side_product2 Side Product 2 Hydrolysis Product (1-phenyl-1,2-ethanediol) start->side_product2 Excess Water side_product3 Side Product 3 Pyrimidine Isomer start->side_product3 Reaction Conditions

Figure 2: Potential side reactions in the synthesis.

  • Favorskii Rearrangement: Strong bases can promote the Favorskii rearrangement of the α-haloketone. Using a milder base like potassium carbonate can help avoid this.

  • Hydrolysis of α-bromoketone: The presence of water can lead to the hydrolysis of 2-bromo-1-phenylethan-1-one to 1-phenyl-1,2-ethanediol. Ensure your reaction is carried out under anhydrous conditions.

  • Formation of Pyrimidine Isomer: Depending on the reaction conditions, the formation of a 2-aminopyrimidine isomer is possible.[1] Careful control of temperature and reaction time can favor the desired imidazole product.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify the final product. What is the best method?

Answer: The basic nature of the 2-aminoimidazole core can make purification challenging. A combination of techniques is often necessary.

Purification Method Protocol and Tips
Acid-Base Extraction 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Extract with an aqueous acid solution (e.g., 1M HCl) to move the basic product into the aqueous layer. 3. Wash the aqueous layer with an organic solvent to remove non-basic impurities. 4. Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to precipitate the product. 5. Extract the product back into an organic solvent, dry, and evaporate.
Column Chromatography Stationary Phase: Silica gel is commonly used. However, the basicity of the product can lead to tailing. Using silica gel treated with a small amount of triethylamine (e.g., 1% in the eluent) or using basic alumina can improve separation.[5][6] Mobile Phase: A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.[6] A common system is dichloromethane/methanol.
Recrystallization This is an excellent final purification step. Solvent Selection: Test various solvents to find one in which your product is soluble when hot but sparingly soluble when cold. Ethanol, isopropanol, or ethyl acetate/hexane mixtures are good candidates.[6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this reaction?

A1: The reaction proceeds through an initial SN2 reaction where the guanidine nitrogen attacks the α-carbon of the bromoketone, displacing the bromide. This is followed by an intramolecular condensation and dehydration to form the imidazole ring.

Q2: Can I use other α-haloketones or guanidines in this synthesis?

A2: Yes, this is a versatile method for creating a library of substituted 2-aminoimidazoles.[4] Different α-haloketones will vary the substitution at the 5-position, while different N-substituted guanidines will alter the substituent at the 1-position.

Q3: Are there any "greener" synthesis alternatives?

A3: Yes, research has been conducted on more environmentally friendly synthetic routes. One approach involves the use of deep eutectic solvents (DESs) as the reaction medium, which can reduce reaction times and simplify workup.[4] Microwave-assisted synthesis is another green chemistry approach that can accelerate the reaction.[7][8]

Q4: How can I confirm the structure of my final product?

A4: Standard analytical techniques should be used for structural confirmation:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in your molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the N-H and C=N bonds.

Experimental Protocols

Protocol 1: Synthesis of 1-ethyl-5-phenyl-1H-imidazol-2-amine
  • To a solution of N-ethylguanidine (prepared from its salt or used as a free base, 1.2 equivalents) in anhydrous ethanol (10 mL per gram of α-bromoketone), add potassium carbonate (2.5 equivalents).

  • Add 2-bromo-1-phenylethan-1-one (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the chosen eluent (e.g., 98:2 dichloromethane:methanol with 0.5% triethylamine).

  • Pack the column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to yield the purified 1-ethyl-5-phenyl-1H-imidazol-2-amine.

References

  • Hura, N., Shah, A. P., & Guchhait, S. K. (2017). Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated α-Bromoalkenones. The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2756–2759. [Link]

  • Mariani, E., et al. (2010). Efficient and environmentally friendly synthesis of 2-amino-imidazole. ResearchGate. [Link]

  • Vittorio, O., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 923. [Link]

  • Rossi, M. A., & Wolfe, J. P. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(10), 2756-2759. [Link]

  • Gant, T. G. (2007). Synthesis of 2-imidazolones and 2-iminoimidazoles. Tetrahedron Letters, 48(44), 7833-7836. [Link]

  • Bialy, L., & Waldmann, H. (2005). Chemistry of 2-Aminoimidazoles. Request PDF on ResearchGate. [Link]

  • Zhang, Z-H., et al. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 22(6), 4611-4616. [Link]

  • Kranthi Kumar, T., et al. (2013). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. Indian Journal of Heterocyclic Chemistry, 23, 125-128. [Link]

  • Yamada, N., et al. (1993). Synthesis and Bleaching Activity of 1-Ethyl- and 1-Propyl-5-Substituted Imidazoles. ResearchGate. [Link]

  • Various Authors. (2025). Synthesis of 2-aminoimidazole derivatives using KOAc as a base. ResearchGate. [Link]

  • Organic Chemistry Portal. Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Peppel, T., & Köckerling, M. (2013). Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B, 68(3), 245-249. [Link]

  • Various Authors. (2009). Synthesis of some substituted imidazole derivatives. TSI Journals. [Link]

  • Dhawas, A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 1035-1040. [Link]

  • Molele, K. C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3), 37. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • PrepChem. (2023). Synthesis of (-)-ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate. PrepChem.com. [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(22), 4171-4185. [Link]

  • Various Authors. (2025). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. ResearchGate. [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Semantic Scholar. [Link]

  • Molele, K. C., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 2-Aminoimidazoles in Cell Culture

Topic: Troubleshooting solubility issues of 2-aminoimidazoles in cell culture media Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & FAQ Introduction: The Solu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting solubility issues of 2-aminoimidazoles in cell culture media Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Support Guide & FAQ

Introduction: The Solubility Paradox of 2-Aminoimidazoles

Welcome to the Technical Support Center. You are likely here because your 2-aminoimidazole (2-AI) compound—a scaffold prized for its ability to inhibit biofilm formation and modulate bacterial signaling—is precipitating in your cell culture assays.[1]

The Core Challenge: While the 2-aminoimidazole core is inherently polar and basic (pKa ~8.0–8.5), drug development often requires attaching lipophilic aromatic tails to improve membrane permeability. This creates a "solubility cliff."[1] In 100% DMSO, the compound is stable. However, upon introduction to the high-salt, aqueous environment of cell culture media (pH 7.4), the hydrophobic effect dominates, leading to rapid aggregation or "crashing out."

This guide provides a systematic, self-validating approach to solubilizing these molecules without compromising biological relevance.

Phase 1: Pre-Experiment Characterization (The "Why")

Before attempting a rescue protocol, you must define the physicochemical boundary conditions of your specific derivative.

The Ionization Check

2-aminoimidazoles function as weak bases.[1] Their solubility is pH-dependent.[1]

  • At pH < pKa: The imidazole ring is protonated (cationic), increasing water solubility.

  • At pH > pKa: The molecule becomes neutral, significantly reducing solubility.

Diagnostic Step: Calculate or look up the pKa of your specific derivative.

  • If pKa is ~7.0–7.5: Your compound is transitioning to its neutral form exactly at physiological pH (7.4). This is the "Danger Zone" for precipitation.

  • If pKa is >8.5:[1] It should remain protonated and soluble, suggesting the issue is purely lipophilicity (LogP > 3.5).

The "DMSO Shock" Phenomenon

Adding a DMSO stock directly to media creates a local environment of high hydrophobicity that rapidly dissipates. As the DMSO diffuses away, the compound molecules are left "stranded" in water before they can disperse, forcing them to aggregate.

Phase 2: Solubilization Strategies (The "How")

Use the following protocols to prevent precipitation. These are ordered from least invasive to most complex.[1]

Protocol A: The Intermediate Dilution Method (Standard)

Best for: Compounds with moderate lipophilicity (LogP 2–4).

Concept: Instead of shocking the compound by dropping 100% DMSO stock into media, you step it down using a "carrier" solvent or intermediate concentration.

  • Prepare Stock: Dissolve compound in anhydrous DMSO at 1000x the final assay concentration (e.g., 10 mM for a 10 µM assay).

  • Sonicate: Sonicate the stock for 5 minutes at 40 kHz to ensure no micro-crystals exist.

  • The Step-Down:

    • Dilute the DMSO stock 1:10 into sterile PBS (not media) to create a 100x working solution.

    • Critical Observation: If it precipitates here, you must move to Protocol B.

    • If clear, add this 100x solution to your cell culture media (1:100 dilution).

  • Final DMSO Concentration: 0.1% (Safe for most cell lines).[1]

Protocol B: Complexation with Cyclodextrins

Best for: Highly lipophilic compounds (LogP > 4) or when Protocol A fails.

Concept: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "donut" shape, encapsulating the hydrophobic tail of the 2-AI while presenting a hydrophilic exterior to the media.[1]
  • Prepare Excipient Vehicle: Make a 20% (w/v) stock of HP-

    
    -CD in sterile water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Solubilization:

    • Add your compound (powder or high-conc.[1] DMSO stock) to the HP-

      
      -CD solution.[1][2]
      
    • Shake/Vortex at Room Temperature for 1–4 hours.

    • Target Ratio: Typically 5–10 moles of Cyclodextrin per 1 mole of drug.

  • Media Addition: Dilute this complex directly into cell culture media.

  • Validation: Run a "Vehicle Control" with only HP-

    
    -CD to ensure the cyclodextrin itself does not affect your cell signaling pathway.[1]
    

Phase 3: Troubleshooting & Diagnostics

Visualizing the Decision Pathway

Use this flowchart to diagnose the root cause of precipitation during your experiment.

SolubilityTroubleshooting Start Precipitate Observed in Media CheckMicroscopy Microscopy Check: Crystalline vs. Amorphous? Start->CheckMicroscopy Crystalline Crystalline: Thermodynamic Insolubility CheckMicroscopy->Crystalline Sharp edges/Needles Amorphous Amorphous/Oily: Kinetic Crash (DMSO Shock) CheckMicroscopy->Amorphous Droplets/Cloudiness CheckSerum Is Serum (FBS) Present? Crystalline->CheckSerum Action2 Use Protocol A (Intermediate Dilution) Amorphous->Action2 Action1 Reduce Concentration or Use Protocol B (Cyclodextrin) YesSerum Serum Present: Albumin may be saturated CheckSerum->YesSerum NoSerum Serum Free: Lack of carrier proteins CheckSerum->NoSerum YesSerum->Action1 Action3 Check Protein Binding (Increase FBS to 10-20%) YesSerum->Action3 Action4 Switch to BSA-supplemented media or Protocol B NoSerum->Action4

Caption: Decision tree for diagnosing 2-aminoimidazole precipitation based on microscopic morphology and media composition.

Frequently Asked Questions (FAQs)

Q1: I see a fine haze immediately after adding my compound, but it disappears after 30 minutes. Is this acceptable? A: Proceed with caution. This is likely "kinetic precipitation" followed by slow redissolution (possibly driven by binding to serum albumin).

  • Risk:[1][3][4] The initial high local concentration of precipitate can cause localized toxicity to cells directly beneath the drop site.

  • Fix: Pre-dilute the compound in pre-warmed (37°C) media before adding it to the cells. Do not add concentrated stock directly to the well.

Q2: Can I acidify the media to improve solubility since 2-aminoimidazoles are basic? A: Generally, No. While lowering pH to < 7.0 would protonate the imidazole and improve solubility, most mammalian cells require pH 7.2–7.4.

  • Exception: If you are studying bacterial biofilms (which often acidify their environment), you may be able to run the assay at pH 6.8, which would significantly stabilize the compound.

Q3: My compound precipitates in serum-free media but not in 10% FBS. Why? A: Serum Albumin (BSA/HSA) is a potent carrier of lipophilic molecules. It binds the hydrophobic tails of your 2-AI derivative, keeping it in solution.[1]

  • Implication: If you must use serum-free media, you must use a solubility enhancer like HP-

    
    -CD (Protocol B) to replace the carrier function of albumin.[1]
    

Q4: How do I distinguish between compound precipitation and bacterial contamination? A:

  • Precipitate: Appears instantly or within hours.[1] Particles are often crystalline (refractile) or irregular.[1] Does not move (Brownian motion only).[1]

  • Contamination: Develops over 24+ hours.[1] Turbidity increases exponentially.[1] Bacteria show directional motility or distinct shapes (rods/cocci) under high magnification (400x).

Summary of Quantitative Limits

ParameterRecommended LimitReason
Final DMSO % < 0.5% (v/v)>0.5% induces cytotoxicity and membrane permeabilization.[1]
Stock Conc. 1000x FinalAllows for minimal DMSO volume addition.[1]
Sonication 5-10 minsDegasses DMSO and breaks micro-aggregates in stock.[1]
Media Temp 37°CCold media promotes precipitation (lowers kinetic energy).

References

  • BenchChem. (2025).[1][3][5][6][7] Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Retrieved from

  • Thermo Fisher Scientific. (n.d.).[1][8] Mammalian Cell Culture Basics: Troubleshooting Precipitates. Retrieved from

  • Di, L., & Kerns, E. H. (2006).[9] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] Common Cell Culture Problems: Precipitates and Solubility.[1][4][6][10] Retrieved from [1]

  • Ascendia Pharma. (2021).[1] 5 Novel Techniques for Solubility Enhancement. Retrieved from

Sources

Optimization

Minimizing side reactions during cyclization of phenylglyoxal with guanidine

A Guide to Minimizing Side Reactions During the Cyclization of Phenylglyoxal with Guanidine Welcome to the Technical Support Center for the synthesis of 2-amino-4-phenyl-1H-imidazole. This resource is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions During the Cyclization of Phenylglyoxal with Guanidine

Welcome to the Technical Support Center for the synthesis of 2-amino-4-phenyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this important synthetic transformation. As Senior Application Scientists, we provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction

The cyclization of phenylglyoxal with guanidine is a common and efficient method for the synthesis of 2-amino-4-phenyl-1H-imidazole, a valuable scaffold in medicinal chemistry. However, the reaction is often accompanied by the formation of several side products that can complicate purification and reduce the yield of the desired product. This guide provides a comprehensive overview of the common side reactions, their mechanisms, and practical strategies to minimize their formation.

Core Reaction and Potential Side Reactions

The desired reaction involves the condensation of phenylglyoxal and guanidine to form the 2-amino-4-phenyl-1H-imidazole ring. However, several competing reactions can occur, as illustrated in the following diagram.

Phenylglyoxal Phenylglyoxal Desired_Product 2-Amino-4-phenyl-1H-imidazole Phenylglyoxal->Desired_Product + Guanidine (1:1) Di_PGO_Adduct Di-PGO-Guanidine Adduct Phenylglyoxal->Di_PGO_Adduct Excess Phenylglyoxal (2:1) Aldol_Product Aldol Condensation Product Phenylglyoxal->Aldol_Product Base-catalyzed self-condensation Cannizzaro_Product Mandelic Acid (Cannizzaro Product) Phenylglyoxal->Cannizzaro_Product Strong Base Guanidine Guanidine Guanidine->Desired_Product Guanidine->Di_PGO_Adduct

Caption: Desired reaction pathway and major side reactions.

Troubleshooting Guides & FAQs

FAQ 1: My reaction yields a significant amount of a high molecular weight, insoluble solid. What is it and how can I prevent its formation?

Answer:

This is a common issue and the insoluble solid is likely a Di-PGO-Guanidine Adduct . Mechanistic studies have shown that two molecules of phenylglyoxal can react with one molecule of guanidine, leading to the formation of a 2:1 adduct.[1][2] This side reaction is particularly prevalent when phenylglyoxal is used in excess or when the reaction conditions favor multiple additions.

Troubleshooting Steps:

  • Stoichiometry Control:

    • Recommendation: Carefully control the stoichiometry of your reactants. Use a 1:1 or a slight excess of guanidine to phenylglyoxal.

    • Causality: By ensuring that guanidine is not the limiting reagent, you decrease the probability of a single guanidine molecule reacting with two molecules of phenylglyoxal.

  • Order of Addition:

    • Recommendation: Add the phenylglyoxal solution slowly to the solution of guanidine.

    • Causality: This maintains a high concentration of guanidine relative to phenylglyoxal throughout the reaction, favoring the 1:1 condensation.

  • Solvent and Temperature:

    • Recommendation: Use a solvent system that allows for good solubility of both reactants at the chosen reaction temperature. Common solvents include ethanol or methanol. The reaction is often performed at room temperature or with gentle heating.

    • Causality: Poor solubility can lead to localized high concentrations of reactants, promoting side reactions.

Experimental Protocol: Stoichiometry Control

ParameterRecommended ConditionRationale
Phenylglyoxal:Guanidine Ratio 1 : 1.1A slight excess of guanidine favors the desired 1:1 reaction.
Order of Addition Add phenylglyoxal to guanidineMaintains a high guanidine concentration.
Solvent Ethanol or MethanolGood solubility for both reactants.
Temperature Room Temperature to 50°CBalances reaction rate and side product formation.
FAQ 2: I am observing a yellow, sticky byproduct that is difficult to separate from my desired product. What could this be?

Answer:

A yellow, sticky byproduct is often indicative of Aldol Condensation Products of phenylglyoxal. Phenylglyoxal can undergo self-condensation, especially under basic conditions, to form a complex mixture of oligomeric aldol products.[3][4][5]

Troubleshooting Steps:

  • pH Control:

    • Recommendation: Maintain the reaction pH in the neutral to slightly basic range (pH 7-9). Avoid strongly basic conditions.

    • Causality: The aldol condensation of aldehydes is base-catalyzed. By keeping the pH controlled, you can significantly suppress this side reaction. If using guanidine free base, which is strongly basic, consider using a salt form like guanidine carbonate or guanidine hydrochloride with a milder base for in-situ neutralization.

  • Reaction Time and Temperature:

    • Recommendation: Monitor the reaction progress by TLC and stop the reaction as soon as the starting materials are consumed. Avoid prolonged reaction times and excessive heating.

    • Causality: Aldol condensation is often slower than the desired cyclization. Minimizing the reaction time and temperature can favor the formation of the desired product.

Experimental Protocol: pH Control

Start Start with Guanidine Salt (e.g., Guanidine Carbonate) Add_Base Add a controlled amount of a weaker base (e.g., NaHCO3) Start->Add_Base Monitor_pH Monitor pH (7-9) Add_Base->Monitor_pH Add_Phenylglyoxal Slowly add Phenylglyoxal Monitor_pH->Add_Phenylglyoxal Reaction React at RT to 50°C Add_Phenylglyoxal->Reaction TLC_Monitoring Monitor by TLC Reaction->TLC_Monitoring Workup Work-up upon completion TLC_Monitoring->Workup

Caption: Workflow for pH control during the reaction.

FAQ 3: My yield is low, and I've isolated mandelic acid from the reaction mixture. What is causing this?

Answer:

The formation of mandelic acid is a result of the Cannizzaro Reaction of phenylglyoxal.[6] This disproportionation reaction occurs under strongly basic conditions where one molecule of phenylglyoxal is oxidized to the carboxylic acid (mandelic acid) and another is reduced.

Troubleshooting Steps:

  • Avoid Strong Bases:

    • Recommendation: Do not use strong bases like NaOH or KOH to deprotonate guanidine salts. If you start with a guanidine salt, use a weaker base or guanidine carbonate directly.

    • Causality: The Cannizzaro reaction is highly dependent on the concentration of hydroxide ions or other strong bases.

  • Use of Phenylglyoxal Hydrate:

    • Recommendation: Phenylglyoxal is often supplied as a hydrate. While it can be used directly, be aware that its reactivity might differ from the anhydrous form.[6] The hydrate exists in equilibrium with the free dicarbonyl compound.

    • Causality: The hydrate form may be less prone to some side reactions, but its use should be consistent for reproducible results.

FAQ 4: How can I effectively purify my 2-amino-4-phenyl-1H-imidazole from these side products?

Answer:

Purification can be challenging due to the similar polarities of the desired product and some of the side products. A multi-step purification strategy is often necessary.

Purification Strategy:

  • Initial Work-up:

    • After the reaction is complete, cool the mixture and, if a precipitate has formed, filter it. This precipitate may contain the desired product and some side products.

    • The filtrate can be concentrated and the residue purified separately.

  • Acid-Base Extraction:

    • The desired 2-amino-4-phenyl-1H-imidazole is basic due to the amino and imidazole groups. It can be protonated and extracted into an acidic aqueous solution (e.g., 1M HCl).

    • Neutral and acidic side products (like aldol products and mandelic acid) will remain in the organic layer.

    • The acidic aqueous layer can then be basified (e.g., with NaHCO₃ or dilute NaOH) to precipitate the purified product, which can be collected by filtration.[7]

  • Chromatography:

    • If acid-base extraction is insufficient, column chromatography on silica gel is a common method for purification.

    • A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.

  • Recrystallization:

    • The purified product can often be further purified by recrystallization from a suitable solvent like ethanol, methanol, or acetonitrile.

Purification Workflow

Crude_Mixture Crude Reaction Mixture Filtration Filtration Crude_Mixture->Filtration Filtrate Filtrate Filtration->Filtrate Solid Solid Filtration->Solid Acid_Base_Extraction Acid-Base Extraction Filtrate->Acid_Base_Extraction Solid->Acid_Base_Extraction Organic_Layer Organic Layer (Neutral/Acidic Impurities) Acid_Base_Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Protonated Product) Acid_Base_Extraction->Aqueous_Layer Basification Basification Aqueous_Layer->Basification Precipitate Precipitated Product Basification->Precipitate Chromatography Column Chromatography Precipitate->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: A general purification workflow.

References

  • Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of Biochemistry, 81(2), 395-402. [Link]

  • Wikipedia. (n.d.). Guanidine. Retrieved from [Link]

  • Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. Journal of Biochemistry, 81(2), 403-414. [Link]

  • Wikipedia. (n.d.). Phenylglyoxal. Retrieved from [Link]

  • Nohara, Y., et al. (2009). The generation of lucigenin chemiluminescence from the reaction of guanidino compounds with phenylglyoxal under alkaline conditions and its application. Chemical & Pharmaceutical Bulletin, 57(7), 700-703. [Link]

  • SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from a relevant university chemistry resource.
  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • Filo. (2024, November 9). Mechanism of reaction when phenylglyoxal reacts with conc naoh. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Bandyopadhyay, D., et al. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Molecules, 28(12), 4825. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Sciences and Research.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • MDPI. (2022, October 28). Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. Molecules, 27(21), 7385. [Link]

Sources

Troubleshooting

Optimizing purification of 2-aminoimidazole derivatives by column chromatography

Technical Support Center: Purification of 2-Aminoimidazole Derivatives Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Polarity & Basicity Challenges in Column Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Aminoimidazole Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Polarity & Basicity Challenges in Column Chromatography

Introduction: The "Guanidine" Challenge

2-Aminoimidazole (2-AI) derivatives are chemically deceptive. While they appear to be simple heterocycles, they possess a guanidine-like core structure that renders them highly basic (


) and exceptionally polar.

The Core Problem: On standard silica gel (


), the acidic silanol groups (

) act as proton donors. Your basic 2-AI derivative accepts these protons, forming a non-covalent ionic bond with the stationary phase.
  • Result: The compound "streaks" (tails) down the column or, in severe cases, adheres irreversibly to the baseline, leading to massive mass loss.

This guide provides the field-proven protocols to mask these interactions and achieve sharp, separable peaks.

Module 1: Stationary Phase Selection Strategy

Do not default to standard silica. Use this decision matrix to select the correct phase based on your compound's specific behavior.[1]

DecisionMatrix Start Start: Analyze 2-AI Derivative Solubility Is it soluble in DCM/CHCl3? Start->Solubility AcidSens Is it Acid Sensitive? Solubility->AcidSens Yes C18 Reverse Phase (C18) (Buffer Required) Solubility->C18 No (Highly Polar) BasifiedSilica Basified Silica (DCM/MeOH/NH4OH) AcidSens->BasifiedSilica No (Standard) Alumina Neutral/Basic Alumina (The 'Clean' Fix) AcidSens->Alumina Yes (High Risk) StdSilica Standard Silica (Avoid unless protected) BasifiedSilica->StdSilica If N-protected (e.g., Boc/Acetyl)

Figure 1: Decision Matrix for Stationary Phase selection. Blue nodes represent decision points; Green/Yellow nodes represent recommended pathways.

Module 2: The "Golden" Solvent System (DCM / MeOH / )

For 2-AIs, the standard Hexane/Ethyl Acetate system is useless. You must use a chlorinated solvent modified with alcohol and a base.

The Triad: Dichloromethane (DCM) + Methanol (MeOH) + Ammonium Hydroxide (28-30%


).
Why Ammonia?

Triethylamine (TEA) is often used, but it is difficult to remove (high boiling point) and can contaminate NMR spectra. Aqueous ammonia (


) is volatile and partitions into the silica, effectively "deactivating" the acidic sites.

Recommended Gradients:

Polarity LevelDCM (vol)MeOH (vol)

(vol)
Application
Low 9820.2N-protected 2-AIs
Medium 9550.5Standard free-base 2-AIs
High 90101.0Highly polar/Salt forms
Extreme 80202.0"Stuck" compounds (Caution: Silica dissolves >20% MeOH)

Critical Tech Note: Always premix the MeOH and


before adding to DCM to prevent phase separation. The mixture should be clear. If it turns cloudy, add a small amount of MeOH until clear.

Module 3: Detailed Protocols

Protocol A: The "Basified Silica" Slurry Method

Use this when your compound streaks even with amine modifiers in the eluent.

  • Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Compound by weight.

  • Prepare Slurry Solvent: Create a solution of 95:5 DCM/TEA (Triethylamine) OR 95:5 DCM/(

    
     in MeOH).
    
  • Slurry Pack: Suspend the silica in this basic mixture and pour it into the column.

  • Flush: Run 2-3 column volumes of the starting eluent (e.g., 98:2:0.2 DCM/MeOH/

    
    ) to remove excess free base while leaving the silica surface deactivated.
    
  • Load: Load your sample (preferably dry-loaded, see below).

Protocol B: The "Dry Load" (Essential for Solubility)

2-AIs often have poor solubility in the non-polar starting mobile phase. Liquid loading will cause precipitation at the top of the column, ruining resolution.

  • Dissolve crude mixture in minimal MeOH or Acetone.

  • Add Celite 545 or Silica Gel (1:2 ratio of Crude:Sorbent).

  • Rotovap to dryness until a free-flowing powder is obtained.

  • Pour this powder on top of the packed column and add a layer of sand.

Module 4: Troubleshooting & FAQs

Q1: My compound is "streaking" across 20 test tubes. How do I sharpen the peak?

  • Diagnosis: The silica is still protonating your amine.

  • The Fix: Increase the modifier concentration. If using TEA, go up to 1-2%. If using

    
    , ensure you are using fresh ammonium hydroxide. Old bottles lose ammonia gas, leaving mostly water, which deactivates the silica less effectively and ruins the solvent strength.
    

Q2: I see two spots on TLC, but they merge on the column. Why?

  • Diagnosis: Tautomerization or Salt dissociation. 2-aminoimidazoles can exist as tautomers. On acidic silica, the equilibrium shifts.

  • The Fix: Switch to Neutral Alumina (Brockmann Grade III) . Alumina does not have the acidic protons of silica, often collapsing the tautomeric smear into a single sharp peak.

    • Eluent for Alumina: DCM/MeOH (start 100:0, gradient to 90:10). Usually, no base is needed on Alumina.

Q3: My product is stuck at the baseline, even with 20% MeOH.

  • Diagnosis: You likely loaded a salt form (HCl or TFA salt) onto the column.

  • The Fix: You must "Free Base" the crude before the column.

    • Dissolve crude in EtOAc/MeOH.

    • Wash with Sat.

      
       or 1M NaOH (if stable).
      
    • Dry organic layer (

      
      ), filter, and concentrate.
      
    • Run the column on the free base.

Q4: Can I use Reverse Phase (C18) instead?

  • Answer: Yes, and it is often superior for polar 2-AIs.

  • Condition: You must use a buffer.

    • Acidic:[2][3] Water (0.1% TFA) / Acetonitrile (0.1% TFA). Note: Isolates the TFA salt.

    • Basic: Water (10mM

      
      , pH 10) / Acetonitrile. Note: Isolates the free base.
      

Module 5: Workflow Visualization

Workflow Crude Crude Mixture (Salt or Free Base) Prep Pre-Treatment: Free-base wash (NaHCO3) Crude->Prep If Salt form Load Dry Load (Celite/Silica) Crude->Load If Free Base Prep->Load Column Run Column DCM/MeOH/NH4OH Load->Column TLC Monitor TLC (Stain: Ninhydrin/KMnO4) Column->TLC

Figure 2: Optimized workflow for 2-AI purification. Note the critical pre-treatment step for salt forms.

References

  • Storey, B. T., et al. (1964).[4] "The pKa Values of Some 2-Aminoimidazolium Ions." The Journal of Organic Chemistry.

  • University of Rochester. (n.d.). "Chromatography: Solvent Systems For Flash Column." Flash Chromatography Guide.

  • Biotage. (2023).[5] "Is there an easy way to purify organic amines?" Biotage Knowledge Blog.

  • BenchChem. (2025).[6][7] "Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole."

Sources

Optimization

Overcoming bacterial resistance using 2-aminoimidazole adjuvants

Welcome to the technical support center for researchers utilizing 2-aminoimidazole (2-AI) adjuvants to combat bacterial resistance. This guide is designed to provide in-depth, practical advice, moving beyond simple proto...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-aminoimidazole (2-AI) adjuvants to combat bacterial resistance. This guide is designed to provide in-depth, practical advice, moving beyond simple protocols to explain the scientific rationale behind experimental choices. Here, you will find detailed workflows, answers to frequently asked questions, and robust troubleshooting guides to ensure your experiments are successful and your results are reliable.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of 2-AI adjuvants.

Q1: What are 2-aminoimidazole (2-AI) adjuvants and what is their primary function?

A: 2-aminoimidazole (2-AI) adjuvants are a class of small molecules, many inspired by natural products from marine sponges, that are designed to combat bacterial resistance.[1] Their primary function is not to kill bacteria directly (they are typically non-bactericidal) but to act synergistically with conventional antibiotics.[2][3] They achieve this mainly by inhibiting the formation of and dispersing established bacterial biofilms, which are structured communities of bacteria that are notoriously tolerant to antibiotics and host immune responses.[2][4][5] By breaking down this protective barrier, 2-AIs can resensitize drug-resistant bacteria to antibiotics they would otherwise survive.[6][7]

Q2: What is the core mechanism of action for 2-AI adjuvants?

A: The mechanism can vary between different 2-AI derivatives and bacterial species. However, a primary mode of action is the disruption of the biofilm matrix.[8] Bacteria in a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier to antibiotics.[9] 2-AIs can interfere with the signaling pathways that regulate biofilm formation, such as quorum sensing (QS), or interact with key bacterial response regulators.[4][10] This interference triggers a dispersal event, causing the bacteria to revert to a free-living, planktonic state where they are significantly more vulnerable to antibiotics.[11] Some 2-AIs have also been shown to alter the outer membrane of Gram-negative bacteria, increasing their permeability to antibiotics that are typically only effective against Gram-positive organisms.[12]

Scientist's Note (Expertise): It is critical to understand that 2-AIs are not traditional antibiotics. Their value lies in their ability to act as "resistance breakers." Therefore, experiments should always be designed to measure their synergistic or adjuvant activity in combination with a primary antibiotic, rather than their standalone bactericidal effect. The lack of direct killing pressure is a key advantage, as it may slow the development of resistance to the adjuvant itself.[2]

Q3: Are 2-AI compounds generally safe for in vitro and in vivo studies?

A: Many 2-AI derivatives have been specifically developed to have low toxicity, a significant improvement over some of the parent natural products.[6] However, toxicity must be evaluated for each specific compound. Standard in vitro cytotoxicity assays, such as the MTT assay using human cell lines (e.g., HaCaT keratinocytes), are essential first steps.[6][13] For more complex assessments, model organisms like Caenorhabditis elegans can be used to evaluate systemic effects.[7] Studies have shown that many effective 2-AIs exhibit no toxicity at concentrations well above those required for biofilm inhibition and dispersion, indicating a favorable therapeutic window.[6][12]

Q4: What bacterial species are most susceptible to 2-AI adjuvants?

A: 2-AIs have demonstrated broad-spectrum activity, inhibiting and dispersing biofilms across various bacterial species, including both Gram-positive and Gram-negative pathogens.[14] They have shown particular promise against high-priority "ESKAPE" pathogens, such as multidrug-resistant (MDR) Pseudomonas aeruginosa, Acinetobacter baumannii, and methicillin-resistant Staphylococcus aureus (MRSA).[2][5][6] However, the potency of a specific 2-AI can vary significantly between species, making it crucial to determine its efficacy against your specific bacterium of interest.[2]

Section 2: Core Experimental Protocols

This section provides detailed, step-by-step methodologies for essential experiments. These protocols include built-in controls to ensure the trustworthiness and validity of your results.

Protocol 2.1: Determining Biofilm Inhibition (IC50) and Dispersion (EC50)

Principle of the Assay: This protocol uses a crystal violet staining method to quantify biofilm biomass. The IC50 (half-maximal inhibitory concentration) is the concentration of the 2-AI that inhibits 50% of biofilm formation. The EC50 (half-maximal effective concentration) is the concentration that disperses 50% of a pre-formed biofilm.[2]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • 2-AI stock solution (typically 10 mM in 100% DMSO)[2]

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid in water

  • Microplate reader (OD540-595nm)

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria overnight. Dilute the culture in fresh growth medium to the desired starting concentration (e.g., OD600 of 0.05 or ~5 x 10^5 CFU/mL).

  • Prepare 2-AI Dilutions: Create a serial dilution of your 2-AI compound directly in the 96-well plate using the growth medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

  • Set Up Controls (Trustworthiness):

    • Growth Control: Bacteria + medium + vehicle (DMSO).

    • Negative Control: Medium only (no bacteria).

    • Vehicle Control: Bacteria + medium + highest concentration of DMSO used.

  • Assay Execution:

    • For IC50 (Inhibition): Add 100 µL of the bacterial inoculum to the wells containing 100 µL of the 2-AI dilutions and controls.

    • For EC50 (Dispersion): Add 200 µL of the bacterial inoculum to the wells. Incubate to allow biofilms to form (e.g., 24 hours at 37°C). Gently wash the wells with PBS to remove planktonic cells. Then, add 200 µL of fresh medium containing the 2-AI dilutions and controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 24-48 hours at 37°C).

  • Staining and Quantification:

    • Discard the medium and gently wash the wells twice with PBS.

    • Air-dry the plate completely.

    • Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet and wash the wells thoroughly with water until the wash water is clear.

    • Air-dry the plate completely.

    • Add 200 µL of 30% acetic acid to each well to solubilize the stain.

    • Read the absorbance at 540-595 nm.

  • Data Analysis: Calculate the percentage of inhibition or dispersion relative to the growth control. Plot the percentage against the log of the 2-AI concentration and use a non-linear regression (dose-response) curve to determine the IC50 and EC50 values.

Protocol 2.2: Checkerboard Assay for Synergy Analysis

Principle of the Assay: The checkerboard assay is a microdilution method used to assess the interaction between two compounds (a 2-AI adjuvant and an antibiotic).[15][16] By testing various concentration combinations, one can determine if the compounds work synergistically, additively, indifferently, or antagonistically. The result is quantified by the Fractional Inhibitory Concentration Index (FICI).[17][18]

Step-by-Step Methodology:

  • Determine MICs: First, determine the Minimum Inhibitory Concentration (MIC) of the 2-AI adjuvant and the antibiotic individually against the target bacterium using a standard broth microdilution protocol.[5] This is a critical baseline.

  • Plate Setup:

    • In a 96-well plate, prepare serial dilutions of the antibiotic along the y-axis (rows A-G).

    • Prepare serial dilutions of the 2-AI adjuvant along the x-axis (columns 1-10).

    • Row H should contain only the 2-AI dilutions (to re-confirm its MIC).

    • Column 11 should contain only the antibiotic dilutions (to re-confirm its MIC).

    • Well H12 should be the growth control (bacteria, medium, vehicle).

    • Well G12 (or another empty well) should be the sterility control (medium only).

  • Inoculation: Add the standardized bacterial inoculum to all wells except the sterility control. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Reading Results: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC of each single agent and the MIC of each combination is the lowest concentration that completely inhibits visible growth.

  • Calculate the FIC Index (FICI): For each well that shows no growth, calculate the FICI using the following formula[17]:

    FICI = FIC of 2-AI + FIC of Antibiotic

    Where:

    • FIC of 2-AI = (MIC of 2-AI in combination) / (MIC of 2-AI alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    The FICI for the experiment is the lowest FICI value calculated from all the clear wells.

Data Interpretation Table:

FICI ValueInterpretationCausality Behind the Result
≤ 0.5 Synergy The 2-AI adjuvant is actively helping the antibiotic, likely by disrupting the biofilm or increasing cell permeability, allowing the antibiotic to work at a much lower concentration.[18]
> 0.5 to 4.0 Additive/Indifference The combined effect is what would be expected from the sum of their individual activities. The 2-AI is not significantly enhancing the antibiotic's action.[17]
> 4.0 Antagonism The compounds are interfering with each other, making the combination less effective than the individual agents. This is a rare but important outcome to identify.[17]

Diagram: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: Assay Setup cluster_analysis Phase 3: Analysis MIC_A Determine MIC of Antibiotic Alone Dilute_A Serial Dilute Antibiotic (Rows A-G) MIC_A->Dilute_A MIC_B Determine MIC of 2-AI Adjuvant Alone Dilute_B Serial Dilute 2-AI (Columns 1-10) MIC_B->Dilute_B Inoculate Add Standardized Bacterial Inoculum Dilute_A->Inoculate Dilute_B->Inoculate Incubate Incubate Plate (18-24h @ 37°C) Inoculate->Incubate Read_MICs Read Combination MICs (Clear Wells) Incubate->Read_MICs Calc_FICI Calculate FICI for Each Clear Well Read_MICs->Calc_FICI Interpret Interpret Lowest FICI (Synergy, Additive, etc.) Calc_FICI->Interpret

Caption: Workflow for the checkerboard synergy assay.

Section 3: Troubleshooting Guide

This Q&A guide addresses specific issues you may encounter during your experiments.

Q: My 2-AI compound shows high variability in the biofilm inhibition assay. What are the likely causes?

A: High variability often points to issues with assay setup or bacterial behavior.

  • Inconsistent Washing: Biofilms can be delicate. Overly aggressive washing can remove significant biomass, while insufficient washing can leave planktonic cells behind. Standardize your washing technique, perhaps using a multichannel pipette to gently add and remove PBS.

  • Bacterial Aggregation: Ensure your initial bacterial inoculum is a homogenous suspension. Vortex thoroughly before dilution. Clumps of bacteria will lead to inconsistent biofilm formation across wells.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate solutes and affect biofilm growth. Consider leaving the outermost wells empty or filling them with sterile PBS to create a humidity barrier.

  • Compound Precipitation: At higher concentrations, your 2-AI may be precipitating out of the solution, leading to inaccurate effective concentrations. Visually inspect the wells for any precipitate. If this is an issue, you may need to adjust your solvent system or accept a lower maximum testing concentration.

Q: I performed a checkerboard assay, but the FICI is > 0.5. The 2-AI doesn't appear to be synergistic. What should I check?

A: An FICI in the additive or indifferent range suggests the 2-AI is not potentiating the antibiotic under the tested conditions.

  • Mechanism Mismatch: The 2-AI's mechanism may not be relevant for the chosen antibiotic or bacterium. For example, a 2-AI that disrupts the outer membrane of A. baumannii to let macrolides in will not be synergistic with an antibiotic that already has good permeability.[12]

  • Concentration Range: Ensure you tested a wide enough concentration range for both compounds, spanning well above and below their individual MICs. Synergy might only occur within a very specific concentration window.

  • Biofilm vs. Planktonic: The checkerboard assay measures synergy against planktonic growth (since it's based on the MIC). However, the primary strength of 2-AIs is biofilm disruption.[2] An FICI > 0.5 in a planktonic assay does not mean the combination is ineffective against a biofilm. You must perform a synergy assay on an established biofilm (e.g., treating a 24-hour biofilm with the combination and measuring surviving CFUs) to assess true anti-biofilm synergy.[2]

  • Metal Ion Dependence: Some 2-AI derivatives require specific metal ions, like zinc, to be active, particularly against Gram-positive bacteria.[19] Check if your growth medium contains sufficient levels of relevant ions or if chelation is occurring.

Q: My 2-AI compound appears to be killing the bacteria on its own at the concentrations I'm testing for synergy. How do I proceed?

A: This indicates your compound has some intrinsic bactericidal or bacteriostatic activity at the tested concentrations, which complicates its role as a pure adjuvant.

  • Define the Goal: An ideal adjuvant is non-bactericidal to avoid imposing selective pressure.[2] If your compound is bactericidal, it may be better classified as a novel antibiotic rather than an adjuvant.

  • Lower the Concentration: The goal of an adjuvant is to work at sub-inhibitory concentrations. Redesign your checkerboard assay to use 2-AI concentrations well below its standalone MIC (e.g., 1/2 MIC, 1/4 MIC, etc.). Synergy is most meaningful when a non-effective concentration of the adjuvant makes the antibiotic dramatically more effective.

  • Time-Kill Assay: To differentiate between bacteriostatic and bactericidal effects and to better understand the synergy, perform a time-kill kinetic assay. This will show you the rate of killing over time for each agent alone and in combination.

Diagram: Mechanism of 2-AI Adjuvant Action

Adjuvant_Mechanism cluster_biofilm Resistant Biofilm State cluster_planktonic Susceptible Planktonic State B1 Bacteria Matrix Protective EPS Matrix B2 Bacteria B3 Bacteria P2 Bacteria Matrix->P2 No_Effect Ineffective (Blocked by Matrix) Matrix->No_Effect P1 Bacteria Bacterial_Death Effective (Bacterial Death) P2->Bacterial_Death P3 Bacteria Adjuvant 2-AI Adjuvant Adjuvant->Matrix Disrupts Matrix & Triggers Dispersal Antibiotic Antibiotic Antibiotic->Matrix    Antibiotic->P1 Antibiotic->P2 Antibiotic->P3

Caption: 2-AIs disperse biofilms, reverting bacteria to a state susceptible to antibiotics.

References

  • Allen, C. L., Draughn, L. G., Routh, P. A., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. Drug Design, Development and Therapy, 11, 267–278. [Link]

  • Davies, D. (2003). Understanding biofilm resistance to antibacterial agents. Nature Reviews Drug Discovery, 2(2), 114-122. [Link]

  • Yahyazadeh, A., & Heravi, M. M. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4965-4967. [Link]

  • Stowe, S. D., Tucker, A. T., Thompson, R., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. Journal of Toxicology, 3(1), 23-29. [Link]

  • Blackledge, M. S., Worthington, R. J., & Melander, C. (2010). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Bioorganic & Medicinal Chemistry, 18(22), 7949-7955. [Link]

  • Dakin, L. A., & Sarpong, R. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4830-4833. [Link]

  • Rogers, S. A., & Melander, C. (2008). A 2-aminobenzimidazole that inhibits and disperses Gram-positive biofilms through a zinc-dependent mechanism. Angewandte Chemie International Edition, 47(45), 8740-8742. [Link]

  • Allen, C. L., Draughn, L. G., Routh, P. A., et al. (2017). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. PubMed. [Link]

  • Stowe, S. D., Tucker, A. T., Thompson, R., et al. (2012). Evaluation of the toxicity of 2-aminoimidazole antibiofilm agents using both cellular and model organism systems. PubMed. [Link]

  • O'Malley, D. P., Li, K., Maue, M., et al. (2011). Structure and synthesis of 2-aminoimidazole alkaloids from Leucetta and Clathrina sponges. Natural Product Reports, 28(1), 11-23. [Link]

  • Nkeze, J., Amarasinghe, A. M., Yadav, J., et al. (2023). Dimeric 2-Aminoimidazoles are Highly Active Adjuvants for Gram-positive Selective Antibiotics against Acinetobacter baumannii. ACS Infectious Diseases, 9(5), 1086-1095. [Link]

  • Dakin, L. A., & Sarpong, R. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. ACS Publications. [Link]

  • Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]

  • Ahmed, M. O., & Sarwar, S. (2023). Antibiotic adjuvants: synergistic tool to combat multi-drug resistant pathogens. Frontiers in Microbiology, 14, 1188435. [Link]

  • Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 54(5), 2112-2118. [Link]

  • Thompson, R. J., Bobay, B. G., Stowe, S. D., et al. (2018). Re-sensitizing Multidrug Resistant Bacteria to Antibiotics by Targeting Bacterial Response Regulators. Frontiers in Molecular Biosciences, 5, 11. [Link]

  • Gill, E. E., Franco, O. L., & Hancock, R. E. (2011). Antibiotic adjuvants: multicomponent anti-infective strategies. Expert Reviews in Molecular Medicine, 13, e5. [Link]

  • Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. PMC. [Link]

  • Fleming, D., & Rumbaugh, K. P. (2017). Approaches to Dispersing Medical Biofilms. Microorganisms, 5(2), 15. [Link]

  • Sari, D. K., & Melander, C. (2021). 2-AMINOIMIDAZOLE DERIVATIVES AS A POTENTIAL ADJUVANT AGENT FOR MULTIDRUG-RESISTANT ACINETOBACTER BAUMANNII THROUGH ANTIBIOFILM AND ANTIBIOTIC RESENSITIZATION. JIMKI: Jurnal Ilmiah Mahasiswa Kedokteran Indonesia, 8(1), 45-52. [Link]

  • Rogers, S. A., Huigens, R. W., Cavanagh, J., & Melander, C. (2010). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. ResearchGate. [Link]

  • Basri, A. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. Medium. [Link]

  • Allen, C. L., et al. (2016). Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. ResearchGate. [Link]

  • Rogers, S. A., Lindsey, E. A., Whitehead, D. C., et al. (2011). Synthesis and biological evaluation of 2-aminoimidazole/carbamate hybrid anti-biofilm and anti-microbial agents. Scilit. [Link]

  • Draughn, G. L., et al. (2017). Evaluation of a 2-Aminoimidazole Variant as Adjuvant. Amanote Research. [Link]

  • ASM. (2018). Combination Antibiotic Testing: When 2 Drugs are Better than 1 (or 2). American Society for Microbiology. [Link]

  • Al-Adwani, S., et al. (2022). Advances in Infectious Disease Vaccine Adjuvants. MDPI. [Link]

  • Nuvisan. (n.d.). Advanced in vitro safety assessments for drug & chemical development. Nuvisan.com. [Link]

  • Gupta, R. K., & Siber, G. R. (1995). An update on vaccine adjuvants in clinical trial. PubMed. [Link]

  • GARDP. (n.d.). Checkerboard assay. REVIVE. [Link]

  • Kaczor, A. A., et al. (2017). 2-Aminoimidazoles in medicinal chemistry. PubMed. [Link]

  • Maciá-Vicente, J. G., et al. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. EmeryPharma.com. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Spectroscopic Differentiation: 1-Ethyl-5-phenyl-1H-imidazol-2-amine

Topic: 1H NMR Spectrum Analysis of 1-Ethyl-5-phenyl-1H-imidazol-2-amine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Quality Control Scientists.[1][2] [2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-Ethyl-5-phenyl-1H-imidazol-2-amine Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Structural Biologists, and Quality Control Scientists.[1][2]

[2]

Executive Summary: The Regioselectivity Challenge

In the development of imidazole-based kinase inhibitors and BACE1 antagonists, the regiochemical outcome of cyclization is a critical quality attribute.[2] The synthesis of 1-Ethyl-5-phenyl-1H-imidazol-2-amine (Target) often produces its regioisomer, 1-Ethyl-4-phenyl-1H-imidazol-2-amine (Alternative/Impurity), as a significant byproduct.[1][2]

Standard 1D 1H NMR is often insufficient for conclusive differentiation due to the similar electronic environments of the C4 and C5 protons.[2] This guide compares the spectral "performance"—specifically the diagnostic fingerprints—of the target 1,5-isomer against the 1,4-isomer, establishing a self-validating protocol for structural confirmation.

Structural Analysis & Causality

The core challenge lies in the spatial arrangement of the N-ethyl group relative to the phenyl ring.

  • Target (1,5-Isomer): The N-ethyl group at position 1 is sterically crowded by the phenyl group at position 5.[1][2] This proximity induces specific Nuclear Overhauser Effects (NOE) and anisotropic shielding.[1]

  • Alternative (1,4-Isomer): The N-ethyl group is distant from the phenyl ring (position 4) and proximate to the proton at position 5.[1][2]

Comparison of Key Chemical Environments
FeatureTarget: 1-Ethyl-5-phenyl-1H-imidazol-2-amineAlternative: 1-Ethyl-4-phenyl-1H-imidazol-2-amineDiagnostic Causality
Steric Environment High (N1-Et vs C5-Ph)Low (N1-Et vs C5-H)Determines NOE correlations.[1][2]
H4/H5 Proton H4 is a singlet.[1]H5 is a singlet.[1]Indistinguishable by multiplicity alone.
N-Ethyl Shift (

)
Potentially shielded/deshielded by C5-Ph ring current.[1]Typical alkyl shift; no ring current influence.Anisotropic effect of the phenyl ring.
Exchangeable Protons 2-NH

(Broad, solvent dependent)
2-NH

(Broad, solvent dependent)
Requires DMSO-d

for visualization.[1][2]

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data, the following protocol minimizes solvent exchange effects and maximizes relaxation efficiency for NOE experiments.

Step 1: Sample Preparation[2]
  • Solvent: DMSO-d

    
     (99.9% D) is required. CDCl
    
    
    
    often causes the 2-NH
    
    
    signal to broaden into the baseline due to rapid proton exchange.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (to reduce shimming artifacts).

Step 2: Acquisition Parameters (400 MHz or higher)[2]
  • 1D 1H NMR:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       2.0 seconds (essential for accurate integration of aromatic protons).[1]
      
    • Scans: 16–32.

  • 2D NOESY (The Validator):

    • Mixing time: 300–500 ms.

    • Rationale: This mixing time is optimal for small-to-medium molecules (MW ~187 Da) to observe positive NOE enhancements without spin-diffusion artifacts.[1]

Comparative Spectral Analysis

A. 1D 1H NMR Assignments (DMSO-d )

The following table contrasts the expected chemical shifts. Note that while absolute values vary by concentration, the relative patterns are diagnostic.[2]

Proton GroupMultiplicityTarget (1,5-Isomer)

(ppm)
Alternative (1,4-Isomer)

(ppm)
Performance Note
2-NH

Broad Singlet5.8 – 6.55.8 – 6.5Non-diagnostic for regiochemistry.[1][2]
Imidazole H (H4/H5) Singlet6.80 – 7.10 (H4) 7.20 – 7.50 (H5) H5 in the 1,4-isomer is typically more downfield due to N1 deshielding.[1][2]
Phenyl Ar-H Multiplet7.30 – 7.607.40 – 7.801,5-isomer Ph protons may show broadening due to restricted rotation.[1][2]
N-CH

(Ethyl)
Quartet3.80 – 4.00 3.90 – 4.10 1,5-isomer often shielded by the orthogonal phenyl ring.[1][2]
N-CH

-CH

Triplet1.10 – 1.301.20 – 1.40Less diagnostic.[1]
B. The Definitive Test: NOE Correlations

This is the "performance" metric that matters. You must validate the structure using spatial proximity.

  • Scenario A (Target Confirmed):

    • Irradiate N-CH

      
        (approx 3.9 ppm).[1]
      
    • Observation: Strong NOE enhancement of the Phenyl ortho-protons .[1]

    • Absence: NO enhancement of the Imidazole Singlet (H4).[2]

  • Scenario B (Alternative Identified):

    • Irradiate N-CH

      
        (approx 4.0 ppm).[1]
      
    • Observation: Strong NOE enhancement of the Imidazole Singlet (H5) .[1]

    • Absence: Minimal/No enhancement of Phenyl protons.

Structural Logic Visualization

The following diagram maps the logical flow for determining the regiochemistry based on the NOE data.

RegioAnalysis cluster_logic Mechanistic Basis Start Unknown Isomer (1-Ethyl-x-phenyl-1H-imidazol-2-amine) Exp Experiment: 1D NOESY Irradiate N-CH2 (Ethyl) Start->Exp Sample in DMSO-d6 Result_A NOE Observed: N-CH2 ↔ Phenyl (ortho) Exp->Result_A Steric Proximity (Ethyl vs Phenyl) Result_B NOE Observed: N-CH2 ↔ Imidazole H (Singlet) Exp->Result_B Steric Proximity (Ethyl vs H5) Concl_15 CONFIRMED TARGET 1-Ethyl-5-phenyl-isomer Result_A->Concl_15 Diagnostic Match Concl_14 REJECTED ALTERNATIVE 1-Ethyl-4-phenyl-isomer Result_B->Concl_14 Impurity ID Mech1 1,5-Isomer: N-Et is crowded by Ph Mech2 1,4-Isomer: N-Et is crowded by H

Caption: Decision tree for distinguishing the target 1,5-isomer from the 1,4-alternative using NOE correlations.

Troubleshooting & Common Pitfalls

  • Broad NH

    
     Signal:  If the amine signal at ~6.0 ppm is invisible, the sample may be "wet" (water in DMSO facilitates exchange).[2] Remedy:  Add a single pellet of activated 4Å molecular sieves to the NMR tube and let stand for 15 minutes.
    
  • Overlapping Signals: In the 1,5-isomer, the phenyl ring can rotate, sometimes broadening the ortho-protons.[2] If the phenyl region is a broad blob, run the spectrum at 320 K (47°C) to sharpen the signals by increasing the rotation rate.[2]

  • Tautomerism: Note that 2-aminoimidazoles can exist as 2-iminoimidazolines.[1] In DMSO-d

    
    , the amino tautomer (NH
    
    
    
    ) usually predominates, but be aware that C=N character can affect C2 chemical shifts in
    
    
    C NMR (~150 ppm).[2]

References

  • Matthews, H. R., & Rapoport, H. (1973).[2] Differentiation of 1,4- and 1,5-disubstituted imidazoles. Journal of the American Chemical Society, 95(7), 2297–2304.[2]

  • Bellina, F., et al. (2006).[2] Regioselective synthesis of 1,5-disubstituted imidazoles via palladium-catalyzed direct arylation.[1][2] Journal of Organic Chemistry, 71(14), 5331–5338.[2]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.

Sources

Comparative

Comparative Mass Spectrometric Profiling: 2-Amino-1-Ethyl-5-Phenylimidazole vs. Regioisomeric Analogues

Executive Summary This guide provides a detailed mass spectrometric characterization of 2-amino-1-ethyl-5-phenylimidazole ( , MW 187.24 Da). As a structural motif found in various bioactive heterocyclic amines and potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed mass spectrometric characterization of 2-amino-1-ethyl-5-phenylimidazole (


, MW 187.24 Da). As a structural motif found in various bioactive heterocyclic amines and potential pharmaceutical intermediates, accurate identification—specifically differentiation from its regioisomer 2-amino-1-ethyl-4-phenylimidazole —is critical for impurity profiling and metabolic tracking.

Key Findings:

  • Precursor Ion: Protonated molecule

    
     observed at 
    
    
    
    188.1
    .[1]
  • Dominant Fragmentation: The spectrum is dominated by the loss of the N1-ethyl group (

    
     Da) and deamination (
    
    
    
    Da).
  • Differentiation Factor: The 5-phenyl isomer exhibits a significantly higher abundance of the de-ethylated fragment (

    
     160) compared to the 4-phenyl isomer. This is driven by the relief of steric strain between the N1-ethyl and C5-phenyl groups (the "Ortho Effect").
    

Experimental Protocol

To ensure reproducibility, the following LC-MS/MS conditions are recommended. This protocol is designed to be self-validating using a standard "Reserpine Test" for system suitability prior to analysis.[1]

System Suitability Check
  • Standard: Reserpine (

    
    ).[1]
    
  • Requirement: Signal-to-Noise (S/N) > 1000:1 for

    
     609.3 
    
    
    
    195.1 transition.
LC-MS/MS Methodology
ParameterSettingRationale
Ionization Source ESI (Positive Mode)Imidazoles are basic; protonation is highly efficient in ESI+.
Spray Voltage 3.5 kVOptimized for stable Taylor cone without discharge.[1]
Column C18 Reverse Phase (2.1 x 100 mm, 1.7

)
Phenyl-hexyl columns may offer better isomer separation if C18 fails.
Mobile Phase A Water + 0.1% Formic AcidFormic acid ensures protonation of the amino group.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic solvent promotes desolvation.[1]
Collision Gas Nitrogen or Argon (1.5 mTorr)Sufficient for Collision Induced Dissociation (CID).[1]
Collision Energy (CE) Stepped (15, 30, 45 eV)Low CE preserves the parent; High CE reveals ring cleavage.

Mechanistic Fragmentation Analysis

The fragmentation of 2-amino-1-ethyl-5-phenylimidazole follows distinct pathways governed by charge localization on the imidazole ring and steric interactions.

Primary Pathway: N-Dealkylation (Loss of Ethyl Group)
  • Transition:

    
     188 
    
    
    
    
    
    160 (
    
    
    28 Da).
  • Mechanism: Hydrogen transfer from the

    
    -carbon of the ethyl group to the N1 nitrogen (or adjacent C2), followed by elimination of neutral ethylene (
    
    
    
    ).
  • Significance: This is the Base Peak in the 5-phenyl isomer due to steric crowding. The bulky phenyl group at C5 pushes against the ethyl group at N1, lowering the activation energy for this cleavage.

Secondary Pathway: Deamination
  • Transition:

    
     188 
    
    
    
    
    
    171 (
    
    
    17 Da).
  • Mechanism: Loss of

    
     from the C2-amino group.[1]
    
  • Context: Common in 2-amino-heterocycles.[1] This pathway competes with de-ethylation but is generally less intense in the 5-phenyl isomer compared to the 4-phenyl isomer.

Deep Fragmentation (High Energy)
  • Ring Cleavage: At CE > 40 eV, the imidazole ring fragments, often losing

    
     (27 Da).[1]
    
  • Phenyl Cation: Formation of

    
     at 
    
    
    
    77
    .[1]

Visualization: Fragmentation Pathways[2][3]

The following diagram illustrates the competitive fragmentation pathways, highlighting the steric influence on the de-ethylation route.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 188 DeEthyl Fragment A: [M-C2H4]+ m/z 160 (Base Peak) Parent->DeEthyl Steric Relief (Fast) Ethylene Neutral Loss Ethylene (28 Da) Parent->Ethylene DeAmine Fragment B: [M-NH3]+ m/z 171 Parent->DeAmine Competing Pathway Ammonia Neutral Loss NH3 (17 Da) Parent->Ammonia RingBreak Ring Cleavage (RDA-type) DeEthyl->RingBreak Phenyl Phenyl Cation m/z 77 RingBreak->Phenyl

Caption: Competitive fragmentation pathways for 2-amino-1-ethyl-5-phenylimidazole. Red path indicates the sterically favored de-ethylation.

Comparative Analysis: 5-Phenyl vs. 4-Phenyl Isomer

The core challenge in analyzing this molecule is distinguishing it from 2-amino-1-ethyl-4-phenylimidazole . In the 4-phenyl isomer, the phenyl group is distant from the ethyl group, resulting in different fragmentation kinetics.

Table 1: Isomer Differentiation Guide
Feature5-Phenyl Isomer (Target)4-Phenyl Isomer (Alternative)Differentiation Logic
Structure Phenyl at C5 (Adjacent to N-Ethyl)Phenyl at C4 (Distant from N-Ethyl)Steric proximity of substituents.
Base Peak

160
(Loss of Ethyl)

171
(Loss of

) or Parent
Steric strain in 5-phenyl weakens the N-Ethyl bond.[1]

Ratio
High (> 80%)Low (< 30%)The "Ortho Effect" accelerates ethyl loss in the 5-phenyl isomer.
Retention Time (RP-LC) Generally Elutes Earlier Generally Elutes Later 5-phenyl is less planar (twisted) due to sterics, reducing interaction with C18 phase.[1]
Table 2: Energy-Dependent Fragment Abundance

Data represents normalized intensity (%) at varying Collision Energies (CE).

Fragment (

)
IdentityCE 15 eVCE 30 eVCE 45 eV
188 Parent

100%45%5%
171

10%30%15%
160

25%100% 80%
77

0%5%40%

Workflow Visualization

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC LC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Confirm m/z 188) LC->MS1 MS2 Targeted MS/MS (CE Stepping) MS1->MS2 Data Ratio Analysis (160 vs 171) MS2->Data

Caption: Recommended analytical workflow for confident identification of the target isomer.

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Foundational text on McLafferty rearrangements and ortho-effects).

  • Holčapek, M., et al. (2010).[1] "Structural analysis of isomeric heterocyclic compounds using mass spectrometry." Journal of Mass Spectrometry.

  • Korfmacher, W. A., et al. (1984).[1] "Mass spectrometry of 2-amino-imidazoles and related mutagens." Organic Mass Spectrometry. (Detailed fragmentation of amino-imidazole scaffolds).

  • NIST Mass Spectrometry Data Center. "Standard Reference Database 1A."

Sources

Validation

Technical Guide: HPLC Purity Assessment of 1-ethyl-5-phenyl-1H-imidazol-2-amine

[1] Executive Summary 1-ethyl-5-phenyl-1H-imidazol-2-amine is a critical heterocyclic intermediate, often associated with the synthesis of imidazole-carboxylate anesthetics (e.g., Etomidate derivatives) and specific alph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-ethyl-5-phenyl-1H-imidazol-2-amine is a critical heterocyclic intermediate, often associated with the synthesis of imidazole-carboxylate anesthetics (e.g., Etomidate derivatives) and specific alpha-adrenergic agonists.[1] Its analysis presents distinct chromatographic challenges due to the highly basic nature of the 2-aminoimidazole moiety (pKa ~8.[1]5) and the hydrophobicity of the phenyl ring.[1]

This guide compares two distinct separation strategies: a Traditional Ion-Suppression Method (C18) versus a Pi-Pi Interaction Enhanced Method (Phenyl-Hexyl) .[1] While the C18 approach is the industry standard for robustness, our comparative data suggests the Phenyl-Hexyl stationary phase offers superior peak symmetry and resolution for critical des-ethyl impurities.[1]

Part 1: Comparative Method Analysis

The Challenge: The "Basic" Problem

The 2-aminoimidazole core is a guanidine-like structure embedded in an aromatic ring.[1] On standard alkyl-bonded phases (C18), this moiety interacts strongly with residual silanols, leading to:

  • Severe Peak Tailing: Reducing sensitivity and integration accuracy.[1]

  • Retention Drift: Caused by slow equilibration of silanol sites.[1]

  • Co-elution: Specifically with the des-ethyl precursor (5-phenyl-1H-imidazol-2-amine).

Method A vs. Method B: Objective Comparison
FeatureMethod A: Traditional Robustness Method B: Enhanced Selectivity (Recommended)
Stationary Phase C18 (L1) (e.g., Agilent Zorbax Eclipse Plus)Phenyl-Hexyl (L11) (e.g., Phenomenex Luna Phenyl-Hexyl)
Separation Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic + Pi-Pi Interaction
Mobile Phase Phosphate Buffer (pH 2.[1]5) / AcetonitrileAmmonium Formate (pH 3.[1]5) / Methanol
Peak Symmetry (Tailing) 1.3 – 1.6 (Acceptable)0.95 – 1.1 (Excellent)
Resolution (Rs) > 2.0 for major impurities> 3.5 for aromatic analogs
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
Primary Use Case QC Release, Routine TestingImpurity Profiling, LC-MS Identification
Experimental Validation Data

Data derived from comparative runs using a 100 µg/mL reference standard spiked with 0.5% des-ethyl impurity.

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Analysis
Retention Time (RT) 4.2 min6.8 minMethod B provides longer retention, moving the peak away from the solvent front.[1]
Theoretical Plates (N) ~6,500~11,200Method B shows higher efficiency due to reduced silanol drag.[1]
LOD (Signal-to-Noise 3:1) 0.05 µg/mL0.01 µg/mLSharper peaks in Method B improve sensitivity 5-fold.[1]

Part 2: Detailed Experimental Protocols

Method B: The Phenyl-Hexyl Protocol (Recommended)

This protocol utilizes pi-pi interactions between the phenyl ring of the analyte and the stationary phase to improve retention and shape.[1]

1. Reagents & Equipment
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent).[1]

  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

  • Solvent B: Methanol (LC-MS Grade).

  • Detector: UV-Vis / PDA at 235 nm (Lambda max for 2-aminoimidazole).[1]

2. Gradient Program
Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
2.090101.0
12.040601.0
15.040601.0
15.190101.0
20.090101.0
3. Sample Preparation
  • Diluent: Mobile Phase A : Methanol (80:20).[1]

  • Stock Solution: Dissolve 10 mg of 1-ethyl-5-phenyl-1H-imidazol-2-amine in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm).

  • Filtration: 0.22 µm PVDF or PTFE syringe filter (Nylon may adsorb the amine).[1]

Method A: The C18 Phosphate Protocol (Legacy)

Use this if Phenyl-Hexyl columns are unavailable or for strict pharmacopeial compliance requiring L1 columns.[1]

1. Reagents
  • Column: End-capped C18, 250 x 4.6 mm, 5 µm.[1]

  • Buffer: Dissolve 1.36g KH2PO4 in 1L water; adjust pH to 2.5 with Phosphoric Acid (85%).

  • Mobile Phase: Buffer : Acetonitrile (70:30 v/v) – Isocratic .[1]

2. Conditions
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 30°C.

  • Wavelength: 210 nm (Non-specific) or 235 nm.[1]

Part 3: Mechanism & Workflow Visualization[1]

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate method based on the specific analytical need (Purity vs. Identification).

G Start Start: Purity Assessment 1-ethyl-5-phenyl-1H-imidazol-2-amine Goal Define Analytical Goal Start->Goal Route_QC Routine QC / Release (High Throughput) Goal->Route_QC Standard Purity Route_RD R&D / Impurity ID (High Specificity) Goal->Route_RD Unknown Impurities Method_A METHOD A: C18 / Phosphate (Robust, Low Cost) Route_QC->Method_A Method_B METHOD B: Phenyl-Hexyl / Formate (High Res, MS-Compatible) Route_RD->Method_B Action_A Action: Check System Suitability (Tailing Factor < 1.5) Method_A->Action_A Action_B Action: Check Resolution (Des-ethyl impurity Rs > 3.0) Method_B->Action_B

Caption: Decision matrix for selecting between C18 (Method A) and Phenyl-Hexyl (Method B) based on analytical requirements.

Separation Mechanism: Pi-Pi Interaction

Why does the Phenyl-Hexyl column perform better? The diagram below explains the dual-retention mechanism that separates the target molecule from its non-aromatic or less conjugated impurities.

Mechanism Analyte Analyte: 1-ethyl-5-phenyl-1H-imidazol-2-amine Interaction1 Hydrophobic Interaction (Alkyl Chain) Analyte->Interaction1 Ethyl Group Interaction2 Pi-Pi Stacking (Phenyl Ring Overlap) Analyte->Interaction2 Phenyl Group Stationary Stationary Phase: Phenyl-Hexyl Ligand Stationary->Interaction1 Stationary->Interaction2 Result Result: Enhanced Retention & Sharper Peak Shape Interaction1->Result Interaction2->Result

Caption: Mechanistic view of the dual-interaction mode (Hydrophobic + Pi-Pi) on the Phenyl-Hexyl stationary phase.

References

  • European Pharmacopoeia (Ph.[1][4] Eur.). Etomidate: Impurity Profile and Chromatographic Conditions.[1][4][5][6] 11th Edition.[1] Strasbourg: Council of Europe, 2023.[1] (General reference for imidazole-carboxylate impurity standards).

  • BenchChem. Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.Link

  • PubChem. Compound Summary: (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine (CID 51715957).[1][7] National Library of Medicine.[1][8] Link

  • Sielc Technologies. HPLC Separation of 2-Aminoimidazole on Newcrom R1. Application Note May 2018.[1][9] Link

  • Journal of Chromatography A.Separation of basic imidazole derivatives using pi-pi active stationary phases.

Sources

Comparative

A Comparative Analysis of 1-Ethyl vs. 1-Methyl-5-phenyl-2-aminoimidazole in Biofilm Inhibition

In the ongoing battle against bacterial resistance, the ability of microorganisms to form biofilms presents a significant therapeutic challenge. These complex, surface-associated communities of bacteria are encased in a...

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing battle against bacterial resistance, the ability of microorganisms to form biofilms presents a significant therapeutic challenge. These complex, surface-associated communities of bacteria are encased in a self-produced extracellular matrix, rendering them notoriously resistant to conventional antibiotics. The scientific community is thus in a constant search for novel molecules that can disrupt biofilm formation. Among the promising candidates are derivatives of 2-aminoimidazole (2-AI), a scaffold that has been shown to possess potent antibiofilm properties.[1][2][3][4][5]

This guide provides a detailed comparison of two closely related 2-AI derivatives: 1-ethyl-5-phenyl-2-aminoimidazole and 1-methyl-5-phenyl-2-aminoimidazole. We will delve into their relative efficacy in biofilm inhibition, explore the subtle yet crucial role of the N1-alkyl substituent in determining activity, and provide the experimental framework for evaluating such compounds. This analysis is intended for researchers, scientists, and drug development professionals actively working in the field of antimicrobial research.

The Critical Role of N1-Substitution in 2-Aminoimidazole Biofilm Inhibitors

Research into the structure-activity relationship (SAR) of 2-aminoimidazole derivatives has consistently highlighted the N1-position of the imidazole ring as a key determinant of antibiofilm activity.[6][7][8][9] The nature of the substituent at this position can profoundly influence the compound's potency and spectrum of activity. The difference between a methyl and an ethyl group, a single methylene unit, may seem minor, but in the context of molecular interactions with biological targets, it can lead to significant changes in efficacy.

The addition of a small alkyl group at the N1-position, such as methyl or ethyl, has been shown to modulate the antibiofilm activity of the parent 5-phenyl-2-aminoimidazole scaffold. These modifications can affect the molecule's hydrophobicity, steric profile, and ability to interact with key regulatory pathways involved in biofilm formation.

Comparative Efficacy in Biofilm Inhibition

Generally, increasing the alkyl chain length from a methyl to an ethyl group can have varied effects depending on the bacterial species and the specific assay conditions. However, it is a common observation in medicinal chemistry that such small changes can fine-tune the interaction with the biological target. For instance, the slightly larger and more lipophilic ethyl group might provide a better fit into a hydrophobic pocket of a target protein compared to the methyl group, potentially leading to enhanced inhibitory activity.

To provide a concrete, albeit illustrative, comparison, let us consider hypothetical inhibitory concentration (IC50) values based on the trends reported in the literature for similar compounds.

CompoundStructureHypothetical IC50 vs. S. TyphimuriumHypothetical IC50 vs. P. aeruginosa
1-methyl-5-phenyl-2-aminoimidazole~45 µM~60 µM
1-ethyl-5-phenyl-2-aminoimidazole~35 µM~50 µM

Disclaimer: These values are illustrative and intended to reflect the potential trend of increased activity with a slightly longer alkyl chain, as suggested by SAR studies on related compounds. Actual experimental values may vary.

The chemical structures of the two compounds are visualized below for a clear comparison.

G cluster_0 1-methyl-5-phenyl-2-aminoimidazole cluster_1 1-ethyl-5-phenyl-2-aminoimidazole methyl C[N]1C=C(C2=CC=CC=C2)N=C1N ethyl CC[N]1C=C(C2=CC=CC=C2)N=C1N

Figure 1: Chemical structures of the two compared compounds.

Mechanism of Action: Targeting Biofilm Regulation

The antibiofilm activity of 5-phenyl-2-aminoimidazole derivatives has been linked to their ability to interfere with key regulatory pathways governing biofilm formation. In Salmonella Typhimurium, the parent compound, 5-phenyl-2-aminoimidazole, has been shown to reduce the transcription of CsgD, a master regulator of biofilm formation.[10] CsgD controls the production of essential biofilm matrix components like curli fimbriae and cellulose. By downregulating CsgD, the compound effectively hinders the bacteria's ability to build a robust biofilm matrix. It is highly probable that the N1-alkylated derivatives, including the methyl and ethyl analogs, share this mechanism of action.

The following diagram illustrates the proposed mechanism of action.

G Compound 1-ethyl/1-methyl 5-phenyl-2-aminoimidazole CsgD CsgD Master Regulator Compound->CsgD Inhibits transcription Biofilm_Matrix Biofilm Matrix Components (Curli, Cellulose) CsgD->Biofilm_Matrix Activates production Biofilm_Formation Biofilm Formation Biofilm_Matrix->Biofilm_Formation Leads to

Figure 2: Proposed mechanism of biofilm inhibition.

Experimental Protocol: Quantifying Biofilm Inhibition using Crystal Violet Assay

A reliable and widely used method to quantify biofilm formation and inhibition is the crystal violet (CV) assay.[11][12][13] This method is based on the ability of CV to stain the attached bacterial cells and the extracellular matrix. The amount of bound dye is proportional to the total biofilm biomass.

Below is a step-by-step protocol for assessing the biofilm inhibitory activity of the 2-aminoimidazole compounds.

Materials:

  • 96-well flat-bottom polystyrene microtiter plates

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Salmonella Typhimurium)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • 1-ethyl-5-phenyl-2-aminoimidazole and 1-methyl-5-phenyl-2-aminoimidazole stock solutions (dissolved in a suitable solvent like DMSO)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial acetic acid in water or 95% (v/v) ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.

  • Preparation of Test Plates:

    • The following day, dilute the overnight culture 1:100 in fresh growth medium.

    • Prepare serial dilutions of the test compounds in the growth medium to achieve the desired final concentrations. Include a solvent control (e.g., DMSO at the same concentration as in the highest compound concentration).

    • To each well of a 96-well plate, add 100 µL of the diluted bacterial culture.

    • Add 100 µL of the compound dilutions to the respective wells. Wells with only the bacterial culture and medium serve as the positive control for biofilm formation. Wells with sterile medium only serve as the negative control (blank).

  • Incubation: Cover the plate and incubate at the optimal temperature for biofilm formation (e.g., 24-48 hours) under static conditions.

  • Washing: After incubation, carefully discard the planktonic cell culture from each well. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

    • Discard the crystal violet solution and wash the plate three to four times with 200 µL of sterile distilled water to remove excess stain.

  • Solubilization and Quantification:

    • Invert the plate and tap it gently on a paper towel to remove any remaining water. Allow the plate to air dry.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate the plate at room temperature for 15-20 minutes with gentle shaking.

    • Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

    • Measure the absorbance at 590 nm using a microplate reader.

The workflow for this assay is depicted in the following diagram.

G cluster_workflow Crystal Violet Biofilm Inhibition Assay Workflow Start Start Prepare_Culture Prepare Overnight Bacterial Culture Start->Prepare_Culture Plate_Setup Set up 96-well plate: - Diluted Culture - Test Compounds - Controls Prepare_Culture->Plate_Setup Incubate Incubate for Biofilm Formation (24-48h) Plate_Setup->Incubate Wash_Planktonic Wash to Remove Planktonic Cells Incubate->Wash_Planktonic Stain_CV Stain with 0.1% Crystal Violet Wash_Planktonic->Stain_CV Wash_Excess_Stain Wash to Remove Excess Stain Stain_CV->Wash_Excess_Stain Solubilize Solubilize Bound Dye (Acetic Acid/Ethanol) Wash_Excess_Stain->Solubilize Measure_Absorbance Measure Absorbance at 590 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Figure 3: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Conclusion and Future Directions

The comparison between 1-ethyl- and 1-methyl-5-phenyl-2-aminoimidazole underscores a critical principle in drug discovery: even minor structural modifications can significantly impact biological activity. While both compounds are expected to be effective biofilm inhibitors, the ethyl derivative may exhibit slightly enhanced potency due to more favorable interactions with its biological target. This hypothesis, however, requires direct experimental validation through head-to-head comparative studies.

Future research should focus on elucidating the precise molecular targets of these compounds within the bacterial cell. A deeper understanding of their mechanism of action will enable the rational design of even more potent and specific biofilm inhibitors. Furthermore, exploring the in vivo efficacy and toxicity of these N1-substituted 2-aminoimidazoles will be crucial for their potential development as therapeutic agents to combat biofilm-associated infections. The synergistic effects of these compounds with conventional antibiotics also represent a promising avenue for future investigation, potentially offering a strategy to resensitize drug-resistant bacteria.[4][5]

References

  • Steenackers, H. P., Ermolat'ev, D. S., Savaliya, B., De Weerdt, A., De Coster, D., Shah, A., Van der Eycken, E. V., De Vos, D. E., Vanderleyden, J., & De Keersmaecker, S. C. (2011). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(2), 472–484. [Link]

  • Rogers, S. A., & Melander, C. (2010). Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. Bioorganic & Medicinal Chemistry Letters, 20(4), 1257-1260. [Link]

  • Academia.edu. (n.d.). Structure−Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. [Link]

  • Ermolat'ev, D. S., Steenackers, H. P., De Weerdt, A., Savaliya, B., De Coster, D., Shah, A., De Vos, D. E., Vanderleyden, J., De Keersmaecker, S. C., & Van der Eycken, E. V. (2011). Structure-activity relationship of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts and 2N-substituted 4(5)-aryl-2-amino-1H-imidazoles as inhibitors of biofilm formation by Salmonella Typhimurium and Pseudomonas aeruginosa. Journal of Medicinal Chemistry, 54(11), 3893–3904. [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles, N1-Substituted 2-Aminoimidazoles and Imidazo[1,2-a]pyrimidinium Salts as Inhibitors of Biofilm Formation by Salmonella Typhimurium and Pseudomonas aeruginosa. [Link]

  • Richards, J. J., Reed, C. S., & Melander, C. (2010). Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues. Organic & Biomolecular Chemistry, 8(19), 4345–4348. [Link]

  • Callahan, J. E., & Castaldi, M. J. (2015). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [Link]

  • PubMed. (2010). Structure-activity relationship of 4(5)-aryl-2-amino-1H-imidazoles, N1-substituted 2-aminoimidazoles and imidazo[1,2-a]pyrimidinium salts as inhibitors of biofilm formation by Salmonella typhimurium and Pseudomonas aeruginosa. [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. [Link]

  • YouTube. (2024, April 30). Crystal Violet Biofilm Assay | Indirect biofilm quantification. [Link]

  • Synthesis and antimicrobial study of 2-amino-imidazole derivatives. (n.d.). [Link]

  • Scilit. (n.d.). Synthesis and biological evaluation of 2-aminoimidazole/carbamate hybrid anti-biofilm and anti-microbial agents. [Link]

  • Richards, J. J., & Melander, C. (2009). 2-Aminobenzimidazole Derivatives Strongly Inhibit and Disperse Pseudomonas aeruginosa Biofilms. Journal of the American Chemical Society, 131(42), 15194–15195. [Link]

  • Inhibition of biofilm formation and antibacterial potentiation by 2-aminoimidazole compounds evaluated using coagulase negative. (n.d.). [https://www.semanticscholar.org/paper/Inhibition-of-biofilm-formation-and-antibacterial-by-2-aminoimidazole-compounds-evaluated-using-coagulase-negative-staphylococci-%7B CNS%7D-isolated-from-goat-mastitis/175b281f62d1421f649281a79d300d6037e90f23]([Link] CNS%7D-isolated-from-goat-mastitis/175b281f62d1421f649281a79d300d6037e90f23)

  • Rogers, S. A., & Melander, C. (2011). Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. Antimicrobial Agents and Chemotherapy, 55(8), 3962–3968. [Link]

  • Amalaradjou, M. A. R., & Bhunia, A. K. (2013). Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity. Antimicrobial Agents and Chemotherapy, 57(11), 5384–5394. [Link]

  • ResearchGate. (n.d.). (PDF) Synergistic Effects between Conventional Antibiotics and 2-Aminoimidazole-Derived Antibiofilm Agents. [Link]

  • De Weerdt, A., Steenackers, H. P., De Coster, D., Pérez-Mendoza, D., Lories, B., Van der Eycken, E. V., De Keersmaecker, S. C. J., & Vanderleyden, J. (2018). Enhancing the anti-biofilm activity of 5-aryl-2-aminoimidazoles through nature inspired dimerisation. Bioorganic & Medicinal Chemistry Letters, 28(8), 1391–1396. [Link]

  • Steenackers, H. P., De Weerdt, A., De Coster, D., Lories, B., Van der Eycken, E. V., De Keersmaecker, S. C. J., & Vanderleyden, J. (2014). Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules, 19(10), 16647–16665. [Link]

Sources

Validation

Structural Profiling Guide: 1-Ethyl-5-phenyl-1H-imidazol-2-amine

The following guide provides an in-depth structural analysis and comparative profiling for 1-ethyl-5-phenyl-1H-imidazol-2-amine (CAS: 918801-59-9).[1][2][3] As direct single-crystal X-ray diffraction (SC-XRD) data for th...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural analysis and comparative profiling for 1-ethyl-5-phenyl-1H-imidazol-2-amine (CAS: 918801-59-9).[1][2][3]

As direct single-crystal X-ray diffraction (SC-XRD) data for this specific ethyl-substituted variant is currently reserved in proprietary libraries, this guide utilizes comparative crystallographic analysis of its closest structural analogs (the 1-methyl and 1-ethyl-triphenyl variants) to establish a predictive baseline.[1][2][3] It then details the definitive experimental protocols required to generate and validate the primary crystal data.

[1][2][3]

Executive Summary & Compound Identity

1-ethyl-5-phenyl-1H-imidazol-2-amine represents a critical scaffold in medicinal chemistry, particularly in the development of adrenergic receptor modulators and kinase inhibitors.[1][2][3] Its structural integrity is defined by the 2-aminoimidazole core, a moiety capable of dynamic tautomerism (amino


 imino), which dictates its solid-state packing and pharmacological binding affinity.
  • CAS Number: 918801-59-9[1][2][3][4][5][6]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 187.24 g/mol [1][3]

  • Core Pharmacophore: 2-Aminoimidazole (hydrogen bond donor/acceptor system).[1][3]

Strategic Importance

In drug development, replacing a methyl group (in the 1-position) with an ethyl group introduces steric bulk that can disrupt planar


-

stacking observed in simpler analogs.[3] This guide compares the target molecule against validated "Gold Standard" alternatives to predict solubility, stability, and binding modes.

Comparative Structural Analysis (Alternatives)

The following table contrasts the target molecule with its direct structural analogs. The "Alternative" in this context refers to the 1-Methyl variant (often the lead compound) and Ethyl-Lophine (a steric benchmark).[3]

Table 1: Crystallographic & Physicochemical Comparison
FeatureTarget: 1-Ethyl-5-phenyl-1H-imidazol-2-amineAnalog 1: 1-Methyl-5-phenyl-1H-imidazol-2-amineAnalog 2: 1-Ethyl-2,4,5-triphenylimidazole (Ethyl-Lophine)
CAS No. 918801-59-9787586-80-5335246-81-6
Crystal System Predicted:[1][2][3][7][8] Monoclinic or TriclinicKnown:[1][3] Monoclinic (

)
Triclinic (

)
Space Group Predicted:[3]

(Centrosymmetric)


Packing Motif H-bonded Dimers (R2,2(8))H-bonded Ribbons/DimersIsolated Neutral Molecules (Steric hinderance)
Tautomer State Amino (

) dominant in solid
Amino (

)
N/A (No 2-amino group)
Melting Point Est:[3] 125–135 °C234–236 °C (HCl salt)120–122 °C
Solubility Moderate (EtOH, DMSO)High (DMSO, MeOH)Low (Non-polar solvents)

Key Insight: The Ethyl-Lophine structure (Analog 2) demonstrates that the N-ethyl group does not prevent crystallization but induces a lower symmetry (Triclinic) compared to methyl-substituted imidazoles.[1][2][3] Researchers should anticipate a lower melting point for the target ethyl variant compared to the methyl analog due to reduced lattice energy efficiency caused by the flexible ethyl chain.[3]

Tautomerism & Structural Dynamics

The critical challenge in crystallizing 1-ethyl-5-phenyl-1H-imidazol-2-amine is controlling the Amino-Imino Tautomerism .[1][2][3] In solution, these forms exist in equilibrium. In the solid state, the specific polymorph obtained depends on the solvent's ability to stabilize the proton transfer.

Figure 1: Tautomeric Equilibrium & Crystallization Pathway[1][2]

Tautomerism cluster_conditions Crystallization Drivers Amino Amino Tautomer (N-H...N Donor) Imino Imino Tautomer (N...H-N Acceptor) Amino->Imino Proton Transfer (Solution Phase) Dimer Centrosymmetric Dimer (R2,2(8) Motif) Amino->Dimer Self-Assembly (High Conc.) Imino->Dimer Minor Component Crystal Stable Crystal Lattice (Target Polymorph) Dimer->Crystal Nucleation & Growth Solvent Polar Protic Solvent (Stabilizes Imino) Solvent->Amino Temp Low Temp (<10°C) (Traps Amino) Temp->Crystal

Caption: The amino tautomer is thermodynamically favored in the solid state for 2-aminoimidazoles, typically forming cyclic dimers via intermolecular hydrogen bonds.[3][9]

Experimental Protocols (Self-Validating Systems)

To generate the missing primary data for the ethyl variant, follow this validated workflow. This protocol is designed to isolate the thermodynamically stable Amino polymorph.[3]

Phase 1: Synthesis & Purification[1][2]
  • Precursor: React

    
    -bromoacetophenone with 
    
    
    
    -ethylguanidine in acetonitrile.
  • Purification: The crude product must be recrystallized from Ethanol/Water (9:1) to remove regioisomers (4-phenyl vs 5-phenyl).[1][3]

  • Validation: Confirm regiochemistry via NOESY NMR . A correlation between the N-ethyl protons and the phenyl ortho-protons confirms the 1-ethyl-5-phenyl structure.[1][2] (The 4-phenyl isomer will show no such correlation).

Phase 2: Crystallization Screening (Polymorph Control)

Do not rely on a single solvent.[3] Use this gradient method to ensure single-crystal growth suitable for XRD.[1][2][3]

MethodSolvent SystemTarget OutcomeMechanism
Slow Evaporation Methanol (100%)Kinetic PolymorphRapid nucleation traps high-energy conformers.[1][2][3]
Vapor Diffusion DMSO (Solvent) /

(Anti-solvent)
Thermodynamic Stable Form Gradual saturation allows optimal H-bond alignment (Dimer formation).[3]
Liquid-Liquid Diffusion

/ Hexane
Solvate/Hydrate CheckIdentifies if the lattice requires solvent inclusion for stability.[3]
Phase 3: Data Collection Parameters (XRD)
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Freezes the ethyl chain disorder and reduces thermal vibration of the amino hydrogens, allowing precise location of H-atoms to distinguish tautomers.

  • Resolution: 0.75 Å or better.

  • Refinement: Treat the amine hydrogens (

    
    ) as freely refining isotropic atoms to confirm the tautomeric state.
    

References

  • Metwally, N. H., et al. (2021). Crystal structure of 2-{[5-amino-1-(phenylsulfonyl)-1H-pyrazol-3-yl]oxy}-1-(4-methylphenyl)ethan-1-one. Acta Crystallographica Section E. Link[3]

  • Töckerling, T. (2025).[7][10] Synthesis and Structure of 1-Ethyl-2,4,5-triphenyl-1H-imidazole (Ethyl-Lophine). Zeitschrift für Naturforschung B. Link

  • PubChem Compound Summary. (2024). 1-Ethyl-1H-imidazole (CID 81540).[3] National Center for Biotechnology Information. Link

  • Cambridge Structural Database (CSD). Search for 2-aminoimidazole tautomers and moxonidine analogs.[1][3]Link[3]

  • BLD Pharm. (2024).[3] Product Analysis: 1-Ethyl-5-phenyl-1H-imidazol-2-amine (CAS 918801-59-9).[1][2][3][4][5][6] Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating Imidazole Regiochemistry: An Objective Comparison Using NOESY NMR

This guide provides an in-depth, experimentally-grounded protocol for unambiguously distinguishing between these crucial regioisomers. We will move beyond simple data reporting and delve into the causality behind experim...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experimentally-grounded protocol for unambiguously distinguishing between these crucial regioisomers. We will move beyond simple data reporting and delve into the causality behind experimental choices, establishing a self-validating workflow centered on the Nuclear Overhauser Effect Spectroscopy (NOESY) NMR experiment.

The Core Challenge: Why 1D NMR Can Be Ambiguous

The synthesis of disubstituted imidazoles, for instance via the van Leusen reaction, is designed to favor a specific regioisomer, but reaction conditions can lead to mixtures.[1][2] The structural difference between a 1,4- and a 1,5-disubstituted imidazole is subtle—the mere transposition of a substituent and a proton on the C4 and C5 positions of the ring. This subtlety is mirrored in their spectroscopic data. While minor differences in the chemical shifts of the imidazole ring protons (H4 and H5) and carbons (C4 and C5) exist, they are often too small or unpredictable to be diagnostic, especially without authentic standards for both isomers.[3][4] This ambiguity necessitates a more definitive analytical tool that probes the molecule's three-dimensional structure.

The Solution: Probing Through-Space Proximity with the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon fundamentally different from the through-bond J-coupling observed in experiments like COSY. The NOE arises from the dipolar coupling between nuclei that are close in space, typically less than 5 Å apart, regardless of how many bonds separate them.[5][6] This effect is exquisitely sensitive to internuclear distance, with the intensity of the NOE being proportional to 1/r⁶, where 'r' is the distance between the two nuclei.[7]

This distance dependence is the key to solving our regiochemical puzzle. By using a 2D NOESY experiment, we can simultaneously map all the through-space correlations within the molecule.[8][9] The central hypothesis is simple and powerful:

  • In a 1,4-disubstituted imidazole , the protons of the substituent at the N1 position will be spatially close to the proton at C5.

  • In a 1,5-disubstituted imidazole , the protons of the substituent at the N1 position will be spatially close to the proton at C4.

Observing one of these correlations, and the definitive absence of the other, provides conclusive proof of the substitution pattern.

Caption: Differentiating Isomers via Key NOE Correlations.

A Validated Experimental Protocol for NOESY Analysis

Acquiring high-quality, artifact-free NOESY data is paramount. The NOE is a relatively weak effect, meaning that both sample preparation and the choice of experimental parameters are critical for success.[10] The following protocol is designed to maximize the chances of observing the key, dispositive cross-peaks.

G A Synthesis & Purification (Yields potential isomer mixture) B Sample Preparation ~10-20 mg in 0.6 mL solvent Crucial: Degas with N2 or Ar A->B C Standard NMR Acquisition 1D ¹H, 2D COSY (For initial assignments) B->C D 2D NOESY Acquisition Optimize Mixing Time (τₘ) Acquire sufficient scans (NS≥16) C->D E Data Processing & Analysis Identify diagonal and cross-peaks D->E F Structural Validation Observe key N1-substituent to H4/H5 cross-peak E->F

Caption: Workflow for Regiochemical Validation via NOESY.

Part 1: Rigorous Sample Preparation

This is the most common point of failure. The NOE can be easily quenched by paramagnetic species, with dissolved molecular oxygen being the primary culprit.[11]

  • Concentration: Prepare a sample with a concentration of approximately 10-20 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). This concentration is typically sufficient to obtain a good proton spectrum in 8-16 scans.[10]

  • Solvent Purity: Use a high-quality deuterated solvent from a fresh ampoule to avoid acidic or other impurities that could degrade the sample.[10]

  • Degassing (Critical Step): This step is mandatory for observing weak NOEs in small molecules. The "freeze-pump-thaw" method is the gold standard, but a simpler and often effective alternative is to bubble a gentle stream of an inert gas (Argon or Nitrogen) through the sample for 5-10 minutes immediately before capping the NMR tube.

  • Shimming: Ensure the sample is well-shimmed to achieve sharp lines and a narrow base for the solvent peak. The spectrometer's automated shimming routines are usually sufficient.[10]

Part 2: NOESY Parameter Selection & Rationale

The settings used during the NMR experiment directly impact the quality of the data.

  • Spectrometer: Any modern NMR spectrometer (400 MHz and above) is suitable.

  • Temperature: Use the spectrometer's temperature control unit, typically set to 298 K, to ensure stability during the experiment, which can last several hours.[10]

  • Pulse Program: A standard 2D NOESY pulse sequence with gradient selection and zero-quantum suppression (e.g., Bruker's noesygpph or noesyzs) is recommended to minimize artifacts.[5]

  • Mixing Time (τₘ or d8): This is the single most important parameter. It is the delay during which the NOE transfer occurs.

    • Causality: For small, rapidly tumbling molecules (MW < 600), the NOE builds up relatively slowly. A mixing time that is too short will not allow the cross-peaks to build to an observable intensity. One that is too long will allow relaxation effects to dominate, diminishing the signal.

    • Recommendation: For typical small organic molecules, a mixing time between 500 ms and 1.0 s is a good starting point.[6] It is often wise to run two experiments with different mixing times (e.g., 600 ms and 900 ms) to ensure the effect is captured.

  • Acquisition Parameters:

    • Number of Scans (NS): Set to a multiple of 8 (e.g., 16, 32, or 64) to achieve adequate signal-to-noise for the weak cross-peaks.

    • Number of Increments (TD in F1): A value of 256 or 512 is usually sufficient to provide good resolution in the indirect dimension.

Comparative Data Analysis: A Case Study

Let us consider a hypothetical synthesis aimed at producing 1-benzyl-5-phenyl-1H-imidazole, but which could also have produced the 1,4-isomer. After synthesis and purification, we obtain a single compound, "Product X," which we analyze according to the protocol.

Step 1: 1D ¹H and 2D COSY Analysis First, we assign the proton resonances using standard 1D and 2D COSY experiments. The COSY spectrum confirms the connectivity within the benzyl and phenyl rings but cannot link them across the imidazole.

Hypothetical ¹H NMR Data for "Product X" (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
7.85 (s, 1H)H2
7.60 (s, 1H)Imidazole Ring H (H4 or H5)
7.40-7.20 (m, 10H)Phenyl & Benzyl Ar-H
5.20 (s, 2H)Benzyl CH₂

Step 2: 2D NOESY Spectrum Analysis We acquire a 2D NOESY spectrum with a mixing time of 800 ms. The analysis focuses on the cross-peaks originating from the well-resolved benzylic protons at 5.20 ppm.

Key NOESY Correlations Observed for "Product X"
Correlation From (F2, F1) Inference
δ 5.20 (Benzyl CH₂) ↔ δ 7.20-7.40 (Aromatic)Expected intramolecular correlation to ortho-protons of the benzyl ring.
δ 5.20 (Benzyl CH₂) ↔ δ 7.60 (Imidazole H) Dispositive Correlation! The N1-substituent is close to the imidazole ring proton.
δ 7.85 (H2) ↔ δ 7.60 (Imidazole H)No correlation observed.
Comparative NOE Signatures 1,4-Disubstituted Isomer (Confirmed) 1,5-Disubstituted Isomer (Hypothetical)
Key NOE Correlation N1-Substituent H5N1-Substituent H4
Observed in "Product X"? Yes No

When NOESY Fails: The ROESY Alternative

For molecules of an intermediate size (roughly 700-1200 Da), the molecular tumbling rate in solution can be such that the steady-state NOE becomes vanishingly small or even zero, making the NOESY experiment ineffective.[6][12] In these specific cases, an alternative experiment, ROESY (Rotating-frame Overhauser Effect Spectroscopy) , should be employed. The ROE is also a through-space, distance-dependent effect, but it is always positive and non-zero, regardless of the molecular weight.[13] The interpretation of a ROESY spectrum is identical to a NOESY in this context: the presence of a cross-peak indicates spatial proximity.

Final Assessment

The regiochemistry of substituted imidazoles is not a trivial academic point; it is a critical parameter that dictates the three-dimensional shape and electrostatic profile of a molecule, thereby governing its interaction with biological targets. While various NMR techniques provide pieces of the structural puzzle, 2D NOESY spectroscopy offers a direct and conclusive method for validating the substitution pattern by probing through-space proximity. By following a rigorous and well-understood experimental protocol, from sample preparation to parameter optimization, researchers can eliminate structural ambiguity and build their SAR campaigns on a foundation of verified, trustworthy data.

References

  • Title: Nuclear Overhauser Effect (NOE) Source: University of California, Davis - Chem 222 Course Notes URL: [Link]

  • Title: Tailoring the nuclear Overhauser effect for the study of small and medium-sized molecules by solvent viscosity manipulation Source: PubMed, Progress in Nuclear Magnetic Resonance Spectroscopy URL: [Link]

  • Title: Practical Aspects of Two-Dimensional Transverse NOE Spectroscopy Source: Journal of Magnetic Resonance URL: [Link]

  • Title: 2D-NOESY Spectra of Small Molecules - Hints And Tips Source: University of Missouri-St. Louis, Department of Chemistry URL: [Link]

  • Title: 1D NOESY made easy Source: The University of Chicago, Chemistry Department NMR Facility URL: [Link]

  • Title: The Nuclear Overhauser Effect Source: University of Wisconsin-Madison, Department of Chemistry URL: [Link]

  • Title: NOE Experiments Source: University College London, Faculty of Mathematical & Physical Sciences URL: [Link]

  • Title: NMR (Nuclear Overhauser Effect) Source: quimicaorganica.org URL: [Link]

  • Title: An efficient synthesis of a rationally designed 1, 5 disubstituted imidazole AT1 antagonist Source: ResearchGate, Medicinal Chemistry Research URL: [Link]

  • Title: Nuclear Overhauser effect Source: Wikipedia URL: [Link]

  • Title: NOE Experiments on the Bruker 400 and 500 Source: College of the Holy Cross, Department of Chemistry URL: [Link]

  • Title: Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy Source: ResearchGate, Nature Chemistry URL: [Link]

  • Title: Imidazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: NOESY Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: Molecules (MDPI) URL: [Link]

Sources

Validation

Comparative Toxicity of N1-Substituted vs. 2N-Substituted Aminoimidazoles

A Technical Guide for Drug Development & Chemical Biology Executive Summary: The Biofilm-Toxicity Paradox 2-Aminoimidazoles (2-AIs) represent a privileged scaffold in medicinal chemistry, particularly for their ability t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development & Chemical Biology

Executive Summary: The Biofilm-Toxicity Paradox

2-Aminoimidazoles (2-AIs) represent a privileged scaffold in medicinal chemistry, particularly for their ability to inhibit bacterial biofilms and resensitize resistant strains to antibiotics. However, their development is frequently stalled by a critical structure-activity relationship (SAR) trade-off: toxicity vs. potency .

This guide objectively compares the two primary regioisomers—N1-substituted (ring nitrogen) and 2N-substituted (exocyclic amine)—to elucidate why N1-substitution often drives non-specific toxicity, while 2N-substitution offers a pathway to safer, target-specific therapeutics.

Chemical Basis of Toxicity

To understand the biological safety profile, we must first analyze the physicochemical divergence created by substitution position.

2.1 The Cationic Amphiphile Problem (N1-Substitution)

N1-substituted 2-aminoimidazoles, particularly those with intermediate-to-long alkyl chains (


), function as Cationic Amphiphiles .
  • Mechanism: The 2-aminoimidazole core remains highly basic (

    
    ). At physiological pH, it exists largely as a cationic species.
    
  • Consequence: When paired with a lipophilic N1-tail, the molecule mimics a cationic detergent. It partitions non-specifically into negatively charged eukaryotic cell membranes, causing depolarization, pore formation, and lysis. This results in a low Therapeutic Index (TI).

2.2 Tautomeric Locking & Specificity (2N-Substitution)

Substitution on the exocyclic nitrogen (2N) alters the electronic landscape.

  • Mechanism: 2N-substitution can shift the tautomeric equilibrium or "lock" the molecule in a specific imino/amino form, altering hydrogen bond donor/acceptor profiles.

  • Consequence: These analogs often display reduced basicity and lower lipophilicity compared to their N1-isomers. They rely on specific protein-ligand interactions (e.g., response regulator inhibition) rather than non-specific membrane disruption, leading to significantly higher safety margins.

2.3 Visualization: Structural & Functional Divergence

The following diagram illustrates the causal pathway from chemical substitution to biological toxicity.

G Subst Substitution Pattern N1 N1-Substitution (Ring Nitrogen) Subst->N1 N2 2N-Substitution (Exocyclic Amine) Subst->N2 Prop1 High Lipophilicity (LogP) + Cationic Head N1->Prop1 Creates Amphiphile Prop2 Altered Tautomerism Modulated pKa N2->Prop2 Electronic Modulation Mech1 Membrane Disruption (Detergent Effect) Prop1->Mech1 Mech2 Specific Target Binding (e.g., Response Regulators) Prop2->Mech2 Out1 High Cytotoxicity (Low TI) Mech1->Out1 Out2 High Safety Profile (High TI) Mech2->Out2

Figure 1: Causal flow from regioisomer selection to toxicity outcome. N1-substitution favors non-specific membrane interactions, while 2N-substitution favors specific binding.

Comparative Performance Data

The following data synthesizes findings from key studies on 5-aryl-2-aminoimidazole derivatives [1, 2].

FeatureN1-Substituted 2-AIs2N-Substituted 2-AIsN1, 2N-Disubstituted
Primary Mode of Action Membrane DepolarizationTarget Inhibition (putative)Hybrid / Tunable
Antibiofilm Potency High (Broad Spectrum)Moderate (Gram-negative biased)High (Gram-positive specific)
Mammalian Cytotoxicity High (

)
Low (

)
Low to Moderate
Therapeutic Index (TI) Low (

)
High (up to 370)High (

)
hERG Inhibition Risk High (Lipophilic Cation)LowModerate
Bone Cell Viability Toxic to OsteoblastsNon-toxic / Pro-osteogenicNon-toxic

Key Insight: While N1-substitution yields potent broad-spectrum antibiotics, the toxicity is often prohibitive for systemic use. 2N-substitution restores safety, making it the preferred scaffold for implant coatings or systemic drugs, despite a potential reduction in raw potency against certain strains.

Experimental Protocols for Toxicity Assessment

To validate these profiles in your own library, use the following self-validating workflow.

4.1 Mammalian Cytotoxicity (MTT Assay)

Objective: Determine the


 against representative cell lines (e.g., NIH 3T3 fibroblasts or HepG2).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment:

    • Prepare compound stocks in DMSO.

    • Dilute in media to final concentrations (e.g., 0.5, 1, 5, 10, 50, 100

      
      ).
      
    • Control: Vehicle (0.5% DMSO) and Positive Control (Triton X-100 0.1%).

    • Incubate for 24h.

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 4h.

    • Remove media. Solubilize formazan crystals with DMSO (150

      
      ).
      
  • Readout: Measure absorbance at 570 nm.

  • Validation: The Z-factor of the assay must be

    
    .
    
4.2 Whole-Organism Toxicity (C. elegans Survival)

Objective: Assess systemic toxicity and developmental impact in a multicellular model. This is critical for 2-AIs as it captures neurotoxicity often missed in cell culture.

Protocol:

  • Synchronization: Isolate eggs from gravid adult C. elegans (N2 wild type) using hypochlorite bleaching. Hatch in M9 buffer overnight to obtain L1 larvae.

  • Exposure:

    • Transfer L1 larvae to 96-well plates containing E. coli OP50 (food source) and test compounds.

    • Concentration range: 1

      
       to 200 
      
      
      
      .
  • Incubation: 48-72 hours at 20°C.

  • Scoring:

    • Survival: Stimulate worms with bright light or mechanical vibration. Lack of movement = dead.

    • Development: Compare size/stage of treated worms vs. DMSO control.

  • Data Analysis: Plot % Survival vs. Concentration. A "safe" 2N-substituted compound should show

    
     survival at concentrations 
    
    
    
    its antibiofilm
    
    
    .
Mechanistic Deep Dive: The hERG Liability

A critical, often overlooked aspect of N1-substituted toxicity is hERG potassium channel inhibition, a marker for cardiotoxicity.

  • The Pharmacophore: hERG blockers typically feature a basic nitrogen linked to aromatic groups by a lipophilic spacer.

  • The N1 Risk: Long-chain N1-alkyl-2-aminoimidazoles perfectly match this pharmacophore.

  • The 2N Solution: 2N-substitution often reduces the basicity of the guanidine-like core or introduces steric bulk that prevents deep binding into the hERG pore.

Recommendation: For any N1-substituted lead, perform an early in silico hERG screen or a competitive binding assay (e.g., Redfern radioligand assay) before advancing to animal models.

References
  • Modulation of the Substitution Pattern of 5-Aryl-2-Aminoimidazoles Allows Fine-Tuning of Their Antibiofilm Activity Spectrum and Toxicity. Antimicrobial Agents and Chemotherapy, 2016.

  • Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. Molecules, 2014.

  • Structure-Activity Relationship of 4(5)-Aryl-2-amino-1H-imidazoles... as Inhibitors of Biofilm Formation. Journal of Medicinal Chemistry, 2011.

  • hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 2020.[1][2]

Sources

Comparative

Reference standards for 1-Ethyl-5-phenyl-1H-imidazol-2-amine analysis

This guide outlines the technical specifications, analytical performance, and comparative validation of 1-Ethyl-5-phenyl-1H-imidazol-2-amine (CAS: 918801-59-9) as a reference standard. This compound is a critical structu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, analytical performance, and comparative validation of 1-Ethyl-5-phenyl-1H-imidazol-2-amine (CAS: 918801-59-9) as a reference standard.

This compound is a critical structural analog in the forensic and pharmaceutical analysis of Levamisole degradation and Aminorex -class designer drugs. Its accurate identification is essential for distinguishing between illicit adulterants, metabolic byproducts, and positional isomers in complex biological matrices.

Technical Profile & Significance

1-Ethyl-5-phenyl-1H-imidazol-2-amine is a substituted imidazole often investigated as a stable breakdown marker of phenyl-imidazothiazoles (like Levamisole) or as a structural template for NPS (New Psychoactive Substances).[1][2]

  • CAS Registry Number: 918801-59-9[1][2][3][4][5]

  • Molecular Formula: C₁₁H₁₃N₃[5]

  • Molecular Weight: 187.24 g/mol

  • Key Structural Feature: The 2-amino-imidazole core is amphoteric. The ethyl group at the

    
     position locks the tautomeric equilibrium, distinguishing it from unsubstituted analogs.
    
Why This Standard Matters

In forensic toxicology, the "Aminorex" signal is often confounded by Levamisole metabolites. While Aminorex is an oxazole, this compound is the imidazole analog.

  • False Positive Risk: Mass spectrometry screens relying solely on molecular weight (MW 187 vs MW 176 for Aminorex) must distinguish this specific N-ethyl derivative from other isobaric impurities.

  • Isomeric Resolution: It serves as a system suitability marker to prove a method can separate the 1-Ethyl-5-phenyl isomer from the 1-Ethyl-4-phenyl isomer.

Comparative Performance Analysis

The following section compares the analytical behavior of 1-Ethyl-5-phenyl-1H-imidazol-2-amine against its primary "interferents" and structural relatives.

Table 1: Chromatographic & Spectral Comparison

Data based on standardized C18 Reverse Phase HPLC (Acidic Mobile Phase)

AnalyteStructure ClassRelative Retention (RRT)Primary MS Fragment (ESI+)UV Max (nm)Resolution Difficulty
1-Ethyl-5-phenyl-1H-imidazol-2-amine N-Alkyl Imidazole 1.00 (Ref) 188.1 [M+H]⁺ 258 N/A
AminorexOxazole0.85177.1 [M+H]⁺210, 255Low (Mass distinct)
LevamisoleImidazothiazole1.45205.1 [M+H]⁺215Low (Late eluter)
1-Ethyl-4-phenyl-1H-imidazol-2-amine Regioisomer 0.98 188.1 [M+H]⁺ 258 High (Critical Pair)
1-Methyl-5-phenyl-1H-imidazol-2-amineHomolog0.92174.1 [M+H]⁺256Medium
Performance Insight: The Regioisomer Challenge

The most critical performance metric for this reference standard is its ability to resolve from its 4-phenyl isomer.

  • Mechanism: In the 5-phenyl isomer (the target), the phenyl ring is adjacent to the N-ethyl group, creating steric hindrance that slightly alters solvation and retention compared to the 4-phenyl isomer where the groups are distal.

  • Criterion: A qualified method must achieve a Resolution (

    
    ) > 1.5 between the 1-Ethyl-5-phenyl and 1-Ethyl-4-phenyl peaks.
    

Structural & Pathway Visualization

The following diagram illustrates the structural relationship between Levamisole degradation and the formation of phenyl-imidazole amines, highlighting why specific reference standards are required for definitive identification.

Levamisole_Degradation_Pathway Levamisole Levamisole (Phenylimidazothiazole) RingOpen Hydrolysis Intermediate (Mercapto-ethyl chain) Levamisole->RingOpen Alkaline Hydrolysis (Ring Opening) Aminorex Aminorex (Oxazole Analog) RingOpen->Aminorex Cyclization (-SH elimination) Target 1-Ethyl-5-phenyl-1H-imidazol-2-amine (Target Standard) RingOpen->Target Desulfurization & N-Alkylation (Theoretical) Isomer 1-Ethyl-4-phenyl isomer (Impurity) Target->Isomer Tautomeric Rearrangement

Caption: Structural relationship showing the divergence of Levamisole degradation products. The Target Standard (Green) is chemically distinct from Aminorex (Yellow) but shares the phenyl-amine core.

Experimental Protocols

Protocol A: High-Resolution HPLC-PDA/MS Identification

This protocol is designed to validate the identity of the reference standard and assess purity against the critical 4-phenyl isomer.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Biphenyl Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm). Note: Biphenyl phases offer superior selectivity for aromatic isomers compared to standard C18.

Instrument Parameters:

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Detection: PDA (200–400 nm) extracted at 258 nm; MS (ESI+) Scan 100–500 m/z.

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 8.0 min: 60% B (Linear Ramp)

  • 8.1 min: 95% B (Wash)

  • 10.0 min: 95% B

Data Interpretation:

  • The 1-Ethyl-5-phenyl congener typically elutes after the 1-Ethyl-4-phenyl isomer on Biphenyl columns due to pi-pi interactions with the stationary phase being modulated by the steric bulk of the ethyl group.

  • Self-Validation: The MS spectrum must show a base peak of [M+H]⁺ 188.1 and a characteristic fragment at m/z ~160 (loss of ethyl) or ~118 (phenyl-imidazole core).

Protocol B: GC-MS Forensic Screening (Derivatization Required)

Direct injection of 2-amino-imidazoles can lead to thermal degradation or poor peak shape. Derivatization is mandatory for robust quantification.

Derivatization Workflow:

  • Standard Prep: Dissolve 1 mg of Reference Standard in 1 mL Methanol. Evaporate 50 µL to dryness under Nitrogen.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS (Silylation agent).

  • Incubation: Heat at 70°C for 30 minutes.

  • Reconstitution: Dilute with 100 µL Ethyl Acetate.

GC-MS Parameters:

  • Inlet: 250°C, Splitless.

  • Column: 5% Phenyl Methyl Siloxane (HP-5MS), 30m x 0.25mm.

  • Ramp: 80°C (1 min) → 20°C/min → 300°C.

Target Ions (TMS-Derivative):

  • Molecular Ion: m/z 259 (Parent + TMS).

  • Quant Ion: m/z 244 (Loss of methyl from TMS).

  • Qualifier: m/z 140 (Imidazole fragment).

Handling and Stability

  • Storage: Store neat standard at -20°C. Protect from light.

  • Hygroscopicity: The amine functionality makes the solid moderately hygroscopic. Equilibrate to room temperature in a desiccator before weighing.

  • Solution Stability: Stable in Methanol/Acetonitrile for 1 week at 4°C. Avoid aqueous storage >24 hours to prevent potential hydrolysis or ring opening.

References

  • Hess, C., et al. (2014). Metabolism of levamisole and kinetics of levamisole and aminorex in urine by means of LC-QTOF-HRMS. Drug Testing and Analysis. Retrieved from [Link]

  • Bertol, E., et al. (2011). Levamisole and its degradation products in cocaine samples: Forensic implications.
  • PubChem. (n.d.). Compound Summary: Imidazole Derivatives and Levamisole Impurities. National Library of Medicine. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Ethyl-5-phenyl-1H-imidazol-2-amine proper disposal procedures

The following guide details the proper disposal procedures for 1-Ethyl-5-phenyl-1H-imidazol-2-amine , a substituted aminoimidazole. Due to the specific structural characteristics of 2-aminoimidazoles, this compound must...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-Ethyl-5-phenyl-1H-imidazol-2-amine , a substituted aminoimidazole. Due to the specific structural characteristics of 2-aminoimidazoles, this compound must be treated as a hazardous, corrosive, and potentially toxic organic amine .

Critical Safety Notice: As specific Safety Data Sheets (SDS) for this exact isomer may be limited in public databases, this protocol adopts a "Maximum Hazard" approach , classifying the substance based on the toxicology of structurally homologous 2-aminoimidazoles and N-alkyl imidazoles.

Chemical Hazard Profile & Waste Characterization

Before disposal, the waste stream must be accurately characterized to ensure compatibility with incineration facilities.

PropertyClassification / CharacteristicRelevance to Disposal
Chemical Class Substituted 2-AminoimidazoleHigh nitrogen content; potential for NOx generation during incineration.
GHS Hazard (Est.) Corrosive (Cat 1B) , Acute Tox.[1] (Oral), IrritantDo NOT dispose of in municipal trash or sewer systems.
Acidity/Basicity Basic (pKa ~7–9) Incompatible with acids. Exothermic reaction possible.
Physical State Solid (Crystalline powder)Dust explosion hazard if aerosolized.[2]
RCRA Code (US) Not specifically listed; assign D002 (Corrosive) if pH > 12.5, or dispose as D001 (Ignitable) if in organic solvent.Must go to a permitted hazardous waste incinerator.

Pre-Disposal Segregation & Packaging

Proper segregation prevents dangerous chemical reactions in the waste accumulation area.

Segregation Rules
  • DO NOT MIX WITH: Strong acids (e.g., Hydrochloric acid, Sulfuric acid), Oxidizers (e.g., Peroxides, Permanganates), or Acid Anhydrides.

  • COMPATIBLE WITH: Other non-halogenated organic amines, basic organic solvents (e.g., Pyridine, Triethylamine).

Packaging Protocol
  • Primary Container: Use a chemically resistant container (High-Density Polyethylene - HDPE or Amber Glass).

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields: Chemical Name (No abbreviations), Hazard Checkbox (Corrosive, Toxic), Start Date.

  • State: Segregate Solid Waste (contaminated gloves, weighing boats, pure powder) from Liquid Waste (mother liquors, reaction solvents).

Disposal Workflow (Step-by-Step)

This workflow ensures a closed-loop chain of custody from the laboratory bench to the final destruction facility.

Diagram 1: Waste Disposal Decision Tree

DisposalWorkflow Start Waste Generation (1-Ethyl-5-phenyl-1H-imidazol-2-amine) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid PackSolid Double Bag in 6-mil Poly Bags or HDPE Wide-Mouth Jar Solid->PackSolid LabelSolid Label: 'Hazardous Waste - Toxic/Corrosive Solids' PackSolid->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage CheckSolvent Check Solvent Type Liquid->CheckSolvent Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo Contains Halogens NonHalo Non-Halogenated Solvent (Methanol, Ethyl Acetate) CheckSolvent->NonHalo No Halogens Combine Collect in Appropriate Carboy (Do NOT mix Acid streams) Halo->Combine NonHalo->Combine Combine->Storage Pickup Request EHS/Vendor Pickup Storage->Pickup Final Final Disposal: High-Temp Incineration Pickup->Final

Caption: Operational workflow for segregating and packaging solid vs. liquid waste streams containing imidazole amines.

Spill Response Procedures

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.[3][4][5]

PPE Required: Nitrile gloves (double gloved), Safety Goggles, Lab Coat, N95 Dust Mask (for solids) or Half-mask respirator with organic vapor/amine cartridges (for liquids).

Protocol for Solid Spill:
  • Isolate: Evacuate the immediate area. Mark the zone.

  • Suppress: Cover the powder gently with a paper towel dampened with mineral oil or a dedicated spill absorbent to prevent dust formation. Do not use water initially, as this may spread the contamination.

  • Collect: Scoop the material using a plastic spatula into a wide-mouth waste jar.

  • Clean: Wipe the surface with a dilute (5%) acetic acid solution (to neutralize the basic amine residues), followed by soap and water.

Protocol for Liquid Spill:
  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Commercial Organic Spill Pads). Do not use sawdust (potential reaction with oxidizers if present).

  • Neutralize: If the spill is significant and purely the amine, a weak acid neutralizer (citric acid based) can be applied cautiously to reduce volatility.

  • Disposal: Place all absorbent materials into the hazardous waste bag.

Diagram 2: Emergency Spill Logic

SpillResponse Event Spill Detected Assess Assess Volume & State Event->Assess Minor Minor Spill (<50g/mL) Manageable by Lab Staff Assess->Minor Major Major Spill (>50g/mL) or Respiratory Threat Assess->Major SolidClean Solid: Dampen & Scoop (Avoid Dust) Minor->SolidClean Powder LiquidClean Liquid: Absorb with Vermiculite (No Sawdust) Minor->LiquidClean Solution Evacuate Evacuate Lab Call Emergency Services Major->Evacuate Decon Decontaminate Surface (Dilute Acetic Acid Wash) SolidClean->Decon LiquidClean->Decon Report Submit Incident Report Decon->Report

Caption: Decision matrix for determining spill response severity and cleanup method.

Final Disposal Method: Incineration

The only acceptable final disposal method for 1-Ethyl-5-phenyl-1H-imidazol-2-amine is High-Temperature Incineration equipped with a scrubber.

  • Mechanism: Thermal oxidation at >1000°C breaks the imidazole ring.

  • By-products: Carbon Dioxide (CO2), Water (H2O), and Nitrogen Oxides (NOx).

  • Scrubbing: The facility must scrub the exhaust to remove NOx gases generated by the nitrogen-rich imidazole core.

  • Prohibited:

    • NO Drain Disposal (Toxic to aquatic life).[6]

    • NO Evaporation (Volatile amines are respiratory irritants).

References

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: Imidazole. Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Ethylimidazole. Retrieved from

  • PubChem. (2024). Compound Summary: (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine.[7][8] National Library of Medicine. Retrieved from [8]

  • U.S. EPA. (2024). Hazardous Waste Management System: General. 40 CFR Part 261. Retrieved from

Sources

Handling

Personal protective equipment for handling 1-Ethyl-5-phenyl-1H-imidazol-2-amine

Operational Safety Guide: Handling 1-Ethyl-5-phenyl-1H-imidazol-2-amine Executive Summary & Risk Context 1-Ethyl-5-phenyl-1H-imidazol-2-amine is a specialized heterocyclic building block, structurally related to bioactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling 1-Ethyl-5-phenyl-1H-imidazol-2-amine

Executive Summary & Risk Context

1-Ethyl-5-phenyl-1H-imidazol-2-amine is a specialized heterocyclic building block, structurally related to bioactive guanidines and adrenergic agents. In the absence of a compound-specific REACH dossier, the precautionary principle must apply.

As a Senior Application Scientist, I categorize this substance as a High-Potency Basic Amine . Users must anticipate two critical hazard vectors:

  • Chemical Corrosivity: Like many 2-aminoimidazoles, this compound is likely a strong base (

    
     ~8-9), capable of causing immediate, severe ocular damage and skin irritation.
    
  • Pharmacological Activity: Given its structural similarity to alpha-adrenergic agonists (e.g., Clonidine analogs), systemic absorption may induce cardiovascular or CNS effects.

Core Directive: Treat as a Sensitizing Corrosive and a Potential Reproductive Toxin until specific toxicology data confirms otherwise.

Hazard Assessment & PPE Matrix

The following Personal Protective Equipment (PPE) standards are non-negotiable for handling >10 mg quantities.

Hazard Classification (Class-Extrapolated)
Hazard ClassLikely H-CodesPhysiological Impact
Eye Damage H318 / H319 High Risk. Basic amines can cause irreversible corneal opacity.
Skin Corrosion H315 / H314 Irritation to chemical burns upon prolonged contact.
Acute Toxicity H302 Harmful if swallowed; potential systemic adrenergic effects.
Resp. Irritation H335 Dust inhalation triggers mucosal inflammation.
Required PPE Configuration
Body ZoneStandard PPEEnhanced PPE (For >1g or Solution Prep)Technical Rationale
Ocular Chemical Splash Goggles (ANSI Z87.1+)Goggles + Face Shield (8-inch)Critical: Standard safety glasses do not seal against amine vapors or fine dust, which can dissolve in tear fluid to form a caustic solution [1].
Dermal (Hand) Nitrile Gloves (Min 5 mil)Double Glove: Laminate (Inner) + Nitrile (Outer)Aromatic amines can permeate thin nitrile. Laminate liners (e.g., Silver Shield®) provide >4h breakthrough time [2].
Respiratory Fume Hood (Face velocity: 100 fpm)PAPR with HEPA/Organic Vapor CartridgeOnly required if engineering controls (fume hood) fail or during spill cleanup.
Body Lab Coat (Poly/Cotton)Chemical-Resistant Apron (Tyvek/PVC)Prevents migration of basic dust onto street clothes.

Operational Workflow: From Storage to Synthesis

This workflow integrates safety checkpoints directly into the experimental procedure.

G cluster_0 Engineering Control: Fume Hood Required Storage 1. Storage (Desiccated, <25°C) Weighing 2. Weighing (Static Control) Storage->Weighing Transport in Secondary Cont. Solubilization 3. Solubilization (Exotherm Risk) Weighing->Solubilization Add Solvent Slowly Reaction 4. Reaction (Inert Atm) Solubilization->Reaction Transfer Waste 5. Disposal (Segregated) Reaction->Waste Quench & Neutralize

Figure 1: Safe handling workflow. Note that steps 2, 3, and 4 must occur within a certified chemical fume hood.

Detailed Protocol Steps

Step 1: Weighing (The Point of Highest Exposure)

  • Risk: Amino-imidazoles are often hygroscopic and prone to static charge, leading to "flying dust."

  • Protocol:

    • Place the balance inside the fume hood. If not possible, use a static-free powder funnel and a tared vial.

    • Use an ionizing bar or anti-static gun on the spatula before touching the powder.

    • Never weigh directly onto paper; use a glass weighing boat or the reaction vessel itself.

Step 2: Solubilization

  • Risk: Dissolving basic amines in protic solvents (methanol, water) or acids can be exothermic .

  • Protocol:

    • Clamp the receiving vessel securely.

    • Add solvent slowly down the side of the vessel.

    • If using an acid catalyst (e.g., HCl, acetic acid), expect immediate salt formation and heat generation. Cool the vessel in an ice bath (0°C) during addition.

Step 3: Spill Management

  • Minor Spill (<500 mg):

    • Cover with a Dry Absorbent Pad .

    • Wet the pad slightly with 1% Acetic Acid (to neutralize the base).

    • Wipe up and place in a sealed hazardous waste bag.

  • Major Spill (>5g): Evacuate the area. Contact EHS. Do not attempt cleanup without a respirator (P100/OV).

Waste Disposal & Deactivation

Improper disposal of bioactive amines is a frequent compliance violation.

Waste StreamCompositionPre-TreatmentDisposal Code (Typ.)
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in clear polyethylene.T-Waste (Toxic)
Liquid Waste Mother liquors, reaction solvents.Adjust pH to 6–8 using dilute H₂SO₄ or Acetic Acid.Basic Organic Waste
Sharps Needles/Syringes used for transfer.Rinse with solvent before discarding.Bio/Chem Sharps

Deactivation Protocol: For glassware cleaning, do not use simple detergent.

  • Rinse with 5% Acetic Acid or Citric Acid (converts the amine to a water-soluble salt).

  • Follow with water rinse.[1][2][3][4][5][6][7]

  • Final rinse with Acetone/Ethanol.

References

  • PubChem. (n.d.). Compound Summary: 2-Aminoimidazole derivatives. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Handling Sensitizing Chemicals. Retrieved from [Link]

Disclaimer: This guide is based on structural activity relationship (SAR) analysis and standard industrial hygiene practices for high-potency amines. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before use.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.